1-(2,5-Dimethylphenyl)propan-1-amine
Description
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Properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMSOVRYPXMULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655709 | |
| Record name | 1-(2,5-Dimethylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032225-94-7 | |
| Record name | 1-(2,5-Dimethylphenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30655709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dimethylphenyl)propan-1-amine is a primary amine belonging to the substituted phenethylamine class. Its structure, characterized by a propane-1-amine chain attached to a 2,5-dimethylphenyl ring, places it in a category of compounds with significant interest in medicinal chemistry and pharmacology due to their potential psychoactive properties and as precursors for more complex molecules. The strategic placement of the methyl groups on the phenyl ring influences the compound's steric and electronic properties, which in turn dictates its reactivity and biological interactions. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, structural elucidation, physicochemical characteristics, and chemical reactivity, grounded in established chemical principles and supported by available data on analogous structures.
Chemical Structure and Identification
The fundamental structure of this compound consists of a propane backbone with an amine group at the first carbon, which is also bonded to a benzene ring substituted with two methyl groups at positions 2 and 5.
Diagram: Chemical Structure of this compound
Caption: Molecular structure of this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| CAS Number | A specific CAS number for this compound is not readily available in public databases. However, the hydrochloride salt of the (S)-enantiomer is registered under CAS number 1391446-27-7.[1] |
Synthesis and Manufacturing
The primary route for the synthesis of this compound is through the reductive amination of its corresponding ketone precursor, 1-(2,5-dimethylphenyl)propan-1-one. This two-step process first involves the synthesis of the ketone, followed by its conversion to the amine.
Part 1: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one
The ketone precursor is typically synthesized via a Friedel-Crafts acylation of p-xylene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2]
Diagram: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one
Caption: Friedel-Crafts acylation for the synthesis of the ketone precursor.
Experimental Protocol: Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) at 0°C, add propanoyl chloride dropwise.
-
After the formation of the acylium ion complex, slowly add p-xylene to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by vacuum distillation or column chromatography.
The CAS number for the resulting ketone, 1-(2,5-dimethylphenyl)propan-1-one, is 35031-52-8.[3][4]
Part 2: Reductive Amination to this compound
The conversion of the ketone to the primary amine is achieved through reductive amination. This can be performed using various reducing agents in the presence of an ammonia source. Common methods include catalytic hydrogenation or the use of hydride reducing agents.
Diagram: Reductive Amination Workflow
Caption: General workflow for the reductive amination of the ketone to the target amine.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve 1-(2,5-dimethylphenyl)propan-1-one in a suitable solvent (e.g., methanol) saturated with ammonia.
-
Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon.
-
Pressurize the reaction vessel with hydrogen gas to a specified pressure.
-
Heat the mixture and maintain it at a constant temperature with vigorous stirring until the reaction is complete.
-
Cool the reaction mixture, filter off the catalyst, and remove the solvent under reduced pressure.
-
The resulting crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing it.
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are not widely published. However, properties can be predicted based on its structure and data from closely related analogs.
| Property | Predicted/Estimated Value | Notes |
| Boiling Point | ~260 °C | Based on the predicted boiling point of the structurally similar 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine (260.3±9.0 °C).[5] |
| pKa | ~9.9 | Estimated from the predicted pKa of 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine (9.86±0.10).[5] The primary amine is expected to be basic. |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | As a primary amine, it will exhibit some water solubility, which will be enhanced at lower pH due to the formation of the protonated ammonium salt. It is expected to be freely soluble in common organic solvents like ethanol, methanol, and dichloromethane. |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons: Signals in the aromatic region (δ 7.0-7.5 ppm) corresponding to the three protons on the dimethylphenyl ring. The substitution pattern will lead to a complex splitting pattern.
-
Benzylic Proton (-CH-N): A multiplet in the region of δ 3.5-4.5 ppm, coupled to the adjacent methylene protons and the amine protons.
-
Methylene Protons (-CH₂-): A multiplet in the region of δ 1.5-2.0 ppm.
-
Methyl Protons (Aromatic): Two singlets for the two non-equivalent methyl groups on the aromatic ring, likely in the region of δ 2.2-2.5 ppm.
-
Methyl Protons (Propyl): A triplet in the region of δ 0.8-1.2 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide chemical shift range (δ 1.0-4.0 ppm), which is exchangeable with D₂O.
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).
-
Benzylic Carbon (-CH-N): A signal in the region of δ 50-60 ppm.
-
Methylene Carbon (-CH₂-): A signal in the region of δ 25-35 ppm.
-
Aromatic Methyl Carbons: Two signals in the region of δ 19-22 ppm.
-
Propyl Methyl Carbon: A signal in the region of δ 10-15 ppm.
Infrared (IR) Spectroscopy
As a primary aromatic amine, the IR spectrum is expected to show characteristic absorptions:
-
N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine group.[6][7]
-
C-H Stretching (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Absorptions below 3000 cm⁻¹.
-
N-H Bending (Scissoring): A band in the region of 1580-1650 cm⁻¹.[7]
-
C-N Stretching: An absorption in the region of 1250-1335 cm⁻¹ for the aromatic amine.[7]
-
Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.
-
Out-of-plane C-H Bending (Aromatic): Strong absorptions in the fingerprint region that can be indicative of the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern will be characteristic of phenylalkylamines.
-
Alpha-Cleavage: The most prominent fragmentation pathway for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[8] For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) to form a stable iminium cation at m/z 134. This is often the base peak.
-
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the propane chain can lead to the formation of a dimethylbenzyl cation or related fragments.
-
Loss of Ammonia: Elimination of ammonia (NH₃) from the molecular ion can also occur.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by the nucleophilic primary amine group and the aromatic ring.
-
Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the compound basic. It will readily react with acids to form ammonium salts (e.g., hydrochloride, sulfate), which are typically crystalline solids with higher melting points and greater water solubility than the free base.
-
N-Alkylation and N-Acylation: The primary amine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines. It can also react with acyl chlorides or anhydrides to form amides.
-
Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines.
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation). The amine group is a strongly activating, ortho-, para-directing group, while the methyl groups are also activating and ortho-, para-directing. The positions for substitution will be influenced by the combined directing effects and steric hindrance.
Safety and Handling
As with other substituted phenylalkylamines, this compound should be handled with care in a well-ventilated area, preferably in a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is likely to be an irritant to the skin, eyes, and respiratory tract. The hydrochloride salt form is generally more stable and easier to handle than the free base.
Conclusion
This compound is a substituted phenethylamine with chemical properties largely dictated by its primary amine functionality and the substituted aromatic ring. While direct experimental data is sparse, its synthesis via reductive amination of the corresponding ketone is a well-established and reliable method. Its physicochemical and spectroscopic properties can be reasonably predicted based on established principles and data from closely related analogs. The presence of the nucleophilic amine group and the activated aromatic ring makes it a versatile intermediate for further chemical modifications, particularly in the context of drug discovery and development. Further research to fully characterize this compound would be beneficial for its potential applications.
References
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Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. (2006). Rapid Communications in Mass Spectrometry, 20(15), 2259-64.[9]
-
1-(2,5-dimethylphenyl)-2-methylpropan-1-amine Properties. (n.d.). ChemicalBook.[5]
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Gas chromatography/mass spectrometry determination of amphetamine-related drugs and ephedrines in plasma, urine and hair samples after derivatization with 2,2,2-trichloroethyl chloroformate. (2005). Journal of Mass Spectrometry, 40(7), 937-47.[10]
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Infrared Spectroscopy. (2015). Illinois State University Department of Chemistry.[11]
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Spectroscopy of Amines. (2024). Chemistry LibreTexts.[6]
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Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. (2014). Physical Chemistry Chemical Physics, 16(18), 8456-66.[12]
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Enantioselective Quantification of Amphetamine and Metabolites in Serum Samples: Forensic Evaluation and Estimation of Consumption Time. (2021). Journal of Analytical Toxicology, 45(7), 716-724.[13]
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Spectroscopy of Amines. (2023). Chemistry LibreTexts.[14]
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IR Spectroscopy Tutorial: Amines. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.[7]
-
MS and MS-MS (m/z 136 →) mass spectra of amphetamine. (n.d.). ResearchGate.[15]
-
(S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride. (n.d.). Lead Sciences.[2]
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1-(2,5-Dimethylphenyl)propan-1-one | 35031-52-8. (n.d.). Benchchem.[3]
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(S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride. (n.d.). Arctom.[1]
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Mass Spectrometry Part 8 - Fragmentation in Amines. (2023). YouTube.[8]
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1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648. (n.d.). PubChem.[4]
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(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (2024). MDPI.[16]
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An In-depth Technical Guide to 1-(2,5-Dimethylphenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive overview of 1-(2,5-dimethylphenyl)propan-1-amine, a substituted phenethylamine of interest in synthetic and medicinal chemistry. Due to the absence of a readily available, specific CAS number for this compound, this guide focuses on its logical synthesis from its known precursor, 1-(2,5-dimethylphenyl)propan-1-one (CAS: 35031-52-8). Detailed methodologies for synthesis and characterization are presented, grounded in established chemical principles. Furthermore, this document extrapolates potential applications and outlines critical safety and toxicological considerations based on data from structurally related aromatic amines. The aim is to equip researchers with the foundational knowledge required for the safe and effective handling and utilization of this compound in a laboratory setting.
Compound Identification and Nomenclature
While a specific Chemical Abstracts Service (CAS) number for this compound has not been identified in publicly accessible databases, its chemical identity is unambiguously defined by its structure.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₁₇N
-
Core Structure: Phenylpropanamine
-
Key Substituents:
-
Propane-1-amine chain
-
2,5-dimethyl substitution on the phenyl ring
-
-
Precursor Ketone: 1-(2,5-Dimethylphenyl)propan-1-one
The absence of a dedicated CAS number suggests that this compound may be a novel research chemical or an intermediate that has not been extensively cataloged. Researchers are advised to use the IUPAC name and the CAS number of its direct precursor for literature and database searches.
Rationale and Synthetic Strategy
The synthesis of primary amines from their corresponding ketones is a fundamental transformation in organic chemistry. The most direct and widely employed method is reductive amination.[3][4][5][6][7] This approach is favored for its high efficiency and selectivity. The overall synthetic strategy involves two key stages: the synthesis of the precursor ketone and its subsequent conversion to the target primary amine.
Synthesis of the Precursor: 1-(2,5-Dimethylphenyl)propan-1-one
The logical starting material for the synthesis of the precursor ketone is p-xylene. The most common method for the preparation of 1-(2,5-dimethylphenyl)propan-1-one is the Friedel-Crafts acylation of p-xylene with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9]
The reaction proceeds via the formation of a reactive acylium ion, which then undergoes electrophilic aromatic substitution on the electron-rich p-xylene ring. The methyl groups on p-xylene are ortho- and para-directing. Due to steric considerations, the acylation predominantly occurs at the position ortho to one methyl group and meta to the other, yielding the desired 1-(2,5-dimethylphenyl)propan-1-one.[8]
Experimental Protocol: Friedel-Crafts Acylation of p-Xylene
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel and a reflux condenser, suspend aluminum chloride (AlCl₃) in a dry, inert solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add a solution of propanoyl chloride in dichloromethane dropwise to the cooled suspension with continuous stirring.
-
p-Xylene Addition: Following the addition of the acyl chloride, add a solution of p-xylene in dichloromethane dropwise over a period of 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 1-(2,5-dimethylphenyl)propan-1-one.
Synthesis of this compound via Reductive Amination
The conversion of 1-(2,5-dimethylphenyl)propan-1-one to the target primary amine can be efficiently achieved through reductive amination.[3][4][5][6][7] This one-pot reaction typically involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction to the amine.
Several catalytic systems and reducing agents can be employed for this transformation. A common and effective method utilizes ammonia in ethanol with titanium(IV) isopropoxide, followed by reduction with sodium borohydride.[3][7] Alternatively, catalytic hydrogenation using a metal catalyst (e.g., Raney Nickel or a supported iron catalyst) in the presence of ammonia and hydrogen gas can be used.[4][6]
Experimental Protocol: Reductive Amination of 1-(2,5-Dimethylphenyl)propan-1-one
-
Reaction Setup: To a solution of 1-(2,5-dimethylphenyl)propan-1-one in a suitable solvent (e.g., ethanol or methanol) in a pressure-resistant vessel, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium formate).
-
Catalyst/Reagent Addition:
-
Method A (Borohydride): Add titanium(IV) isopropoxide and stir the mixture at room temperature to facilitate imine formation. Then, carefully add sodium borohydride in portions.
-
Method B (Catalytic Hydrogenation): Add a suitable heterogeneous catalyst (e.g., Raney Nickel or a supported iron catalyst).
-
-
Reaction Conditions:
-
Method A: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Method B: Seal the reaction vessel and pressurize with hydrogen gas to the desired pressure. Heat the mixture with vigorous stirring.
-
-
Work-up:
-
Method A: Quench the reaction by the slow addition of water. Filter the mixture to remove titanium salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Method B: Cool the reaction vessel, carefully vent the hydrogen gas, and filter the mixture to remove the catalyst.
-
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization and liberation of the free base.
Diagram of the Synthetic Workflow:
Caption: Synthetic pathway from p-xylene to the target amine.
Analytical Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:
Infrared (IR) Spectroscopy
-
N-H Stretching: As a primary amine, two characteristic N-H stretching bands are expected in the region of 3400-3250 cm⁻¹.[10][11][12] These bands are typically sharper and less intense than the O-H stretch of alcohols.
-
N-H Bending: A medium to strong absorption due to N-H bending (scissoring) is anticipated between 1650-1580 cm⁻¹.[12]
-
C-N Stretching: A C-N stretching vibration for an aromatic amine should appear in the 1335-1250 cm⁻¹ range.[12]
-
Aromatic C-H Stretching: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Absorptions just below 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-NH₂ Protons: A broad signal, typically in the range of 0.5-5.0 ppm, which is concentration-dependent. This signal will disappear upon the addition of D₂O.[11][13]
-
Aromatic Protons: Signals in the aromatic region (around 7.0 ppm) corresponding to the three protons on the dimethylphenyl ring.
-
Benzylic Proton (-CH-N): A multiplet deshielded by the adjacent nitrogen and aromatic ring.
-
Methylene Protons (-CH₂-): A multiplet adjacent to the benzylic proton and the terminal methyl group.
-
Methyl Protons (Aromatic): Two singlets for the two non-equivalent methyl groups on the aromatic ring.
-
Methyl Proton (Propyl chain): A triplet for the terminal methyl group of the propyl chain.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (typically 120-140 ppm).
-
Benzylic Carbon (-C-N): A signal in the range of 50-60 ppm.
-
Aliphatic Carbons: Signals for the methylene and methyl carbons of the propyl chain.
-
Aromatic Methyl Carbons: Two signals for the methyl carbons attached to the aromatic ring.
-
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): The molecular weight of C₁₁H₁₇N is 163.26 g/mol . According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[10] Therefore, the molecular ion peak is expected at m/z = 163.
-
Fragmentation: A characteristic fragmentation pattern for amines is α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[10][11] This would lead to the formation of a resonance-stabilized, nitrogen-containing cation.
Table 1: Summary of Expected Analytical Data
| Technique | Expected Observations |
| IR | N-H stretches (2 bands, 3400-3250 cm⁻¹), N-H bend (1650-1580 cm⁻¹), C-N stretch (1335-1250 cm⁻¹) |
| ¹H NMR | Broad NH₂ signal (disappears with D₂O), aromatic signals (~7.0 ppm), deshielded benzylic CH, aliphatic signals |
| ¹³C NMR | Aromatic signals (120-140 ppm), benzylic C-N (~50-60 ppm), aliphatic signals |
| MS | Odd molecular ion peak (m/z = 163), characteristic α-cleavage fragmentation |
Potential Applications
Substituted phenethylamines are a cornerstone of medicinal chemistry and drug discovery. While specific applications for this compound are not documented, its structure suggests potential utility as:
-
A scaffold for novel psychoactive compounds: The phenethylamine core is central to many classes of psychoactive substances.[14][[“]][16]
-
An intermediate in pharmaceutical synthesis: The primary amine functionality allows for a wide range of chemical modifications, making it a valuable building block for more complex molecules.
-
A precursor for agrochemicals and other specialty chemicals.
Toxicology and Safe Handling
The toxicological profile of this compound has not been specifically determined. However, based on its classification as a primary aromatic amine and a substituted phenethylamine, a high degree of caution is warranted.
Toxicological Concerns
-
General Toxicity of Aromatic Amines: Many primary aromatic amines are known to be toxic and are considered potential carcinogens and mutagens.[17][18][19] They can be readily absorbed through the skin, as well as via inhalation and ingestion.[19]
-
Phenethylamine-Related Effects: Substituted phenethylamines can exhibit sympathomimetic and hallucinogenic properties.[14][16][20] Overdose can lead to a range of adverse effects, including tachycardia, hypertension, agitation, seizures, and hyperthermia.[14][21]
-
Metabolism: Phenethylamines are often metabolized by cytochrome P450 enzymes, such as CYP2D6, which can lead to potential drug-drug interactions.[16][20]
Safe Handling Procedures
Given the potential hazards, strict safety protocols must be followed when handling this compound and its precursors.[22][23]
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A flame-resistant lab coat should be worn at all times.
-
Respiratory Protection: If there is a risk of aerosolization, a respirator may be necessary.
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[22][23] The container should be tightly sealed and clearly labeled.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
References
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A simple and efficient method for the synthesis of primary amines from ketones by reductive amination. Tetrahedron, 60(7), 1463-1471. Available at: [Link]
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Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(41), 12694-12698. Available at: [Link]
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University of Virginia School of Medicine. (n.d.). Phenethylamines. Blue Ridge Poison Center. Available at: [Link]
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Consensus. (n.d.). Phenethylamine Adverse Effects Neurotoxicity. Available at: [Link]
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Chemistry LibreTexts. (2025). 24.6: Synthesis of Amines. Available at: [Link]
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Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available at: [Link]
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ResearchGate. (n.d.). Reductive amination of ketones to primary amines. [a][b]. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
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Liakoni, E., et al. (2015). The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines. Current Pharmaceutical Biotechnology, 16(7), 589-598. Available at: [Link]
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MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(2), M1862. Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Characterization of 1-(2,5-Dimethylphenyl)propan-1-amine
Introduction
Substituted phenethylamines represent a vast and pharmacologically significant class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances.[1][2] The precise arrangement of substituents on the phenyl ring and the side chain dramatically influences their biological activity. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 1-(2,5-dimethylphenyl)propan-1-amine, a member of this diverse chemical family. While this specific molecule is not extensively documented in the scientific literature, this guide will leverage established chemical principles and data from closely related analogues to provide a robust framework for its synthesis and analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and related pharmaceutical agents.
Molecular Structure and Physicochemical Properties
This compound is a primary amine characterized by a propane-1-amine backbone attached to a 2,5-dimethyl substituted phenyl ring. The presence of the chiral center at the first carbon of the propane chain means that this compound can exist as a pair of enantiomers, (R)- and (S)-1-(2,5-dimethylphenyl)propan-1-amine. The stereochemistry of phenethylamines is often a critical determinant of their pharmacological activity.[3]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₁₇N | - |
| Molecular Weight | 163.26 g/mol | - |
| XLogP3 | ~2.4 | Predicted |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 1 | - |
| Rotatable Bond Count | 3 | - |
Synthesis of this compound
The most logical and widely employed synthetic route to primary amines from ketones is reductive amination.[4][5] This process for this compound would involve a two-step sequence starting from the commercially available precursor, 1-(2,5-dimethylphenyl)propan-1-one.
Step 1: Synthesis of the Precursor Ketone, 1-(2,5-Dimethylphenyl)propan-1-one
The synthesis of the ketone precursor is typically achieved via a Friedel-Crafts acylation of p-xylene.[6][7]
Experimental Protocol: Friedel-Crafts Acylation of p-Xylene
Materials:
-
p-Xylene
-
Propionyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (concentrated)
-
Ice
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, suspend aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Add a solution of propionyl chloride (1.1 equivalents) in dichloromethane dropwise to the cooled suspension over 15 minutes with stirring.
-
Following the addition, add a solution of p-xylene (1.0 equivalent) in dichloromethane dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.
-
Quench the reaction by carefully pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir the resulting mixture for 25 minutes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2,5-dimethylphenyl)propan-1-one.[6]
Causality: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. Aluminum chloride acts as a Lewis acid catalyst, activating the propionyl chloride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich p-xylene ring to form the ketone.
Step 2: Reductive Amination to this compound
The conversion of 1-(2,5-dimethylphenyl)propan-1-one to the target primary amine can be achieved through several reductive amination methods. One common and effective method is the Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9]
Experimental Protocol: Leuckart Reaction for Reductive Amination
Materials:
-
1-(2,5-Dimethylphenyl)propan-1-one
-
Ammonium formate
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine 1-(2,5-dimethylphenyl)propan-1-one (1.0 equivalent) with an excess of ammonium formate (at least 3 equivalents).
-
Heat the mixture to a temperature between 160-180°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
After cooling, add concentrated hydrochloric acid to the reaction mixture to hydrolyze the intermediate formyl derivative.
-
Heat the acidic mixture at reflux for several hours to ensure complete hydrolysis.
-
Cool the solution and make it basic by the addition of a sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by distillation or column chromatography.
Causality: The Leuckart reaction proceeds through the formation of an iminium ion intermediate from the ketone and ammonia (generated from the decomposition of ammonium formate). The formic acid, also generated from ammonium formate, then reduces the iminium ion to the primary amine.[8] The initial product is the N-formyl derivative, which is subsequently hydrolyzed to the free amine.
Caption: Reductive amination workflow via the Leuckart reaction.
Analytical Characterization
A thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CH | 6.9 - 7.2 | m | 3H |
| CH-NH₂ | ~3.5 - 4.0 | t or dd | 1H |
| CH₂ | ~1.6 - 1.9 | m | 2H |
| Phenyl-CH₃ | ~2.2 - 2.4 | s | 6H |
| NH₂ | 1.0 - 2.5 (broad) | s | 2H |
| CH₃ (ethyl) | ~0.8 - 1.0 | t | 3H |
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic C (quaternary) | 130 - 140 |
| Aromatic CH | 125 - 130 |
| C-NH₂ | 50 - 60 |
| CH₂ | 30 - 40 |
| Phenyl-CH₃ | 19 - 22 |
| CH₃ (ethyl) | 10 - 15 |
Experimental Protocol: NMR Analysis
Materials:
-
Synthesized this compound
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) (internal standard)
-
NMR tubes
Procedure:
-
Dissolve approximately 10-20 mg of the purified amine in 0.5-0.7 mL of CDCl₃ in an NMR tube.
-
Add a small amount of TMS as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to obtain chemical shifts, multiplicities, and integration values.
-
Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively.
Causality: The chemical shifts of protons and carbons are influenced by their local electronic environment. The electron-withdrawing nitrogen atom will deshield the adjacent protons and carbons, causing them to appear at a higher chemical shift. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for its identification.
Predicted Fragmentation Pattern: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 163. The major fragmentation pathway for primary amines is typically α-cleavage, which would involve the loss of an ethyl radical to form a stable iminium cation.
Caption: Predicted major fragmentation pathway in EI-MS.
Experimental Protocol: GC-MS Analysis
Materials:
-
Synthesized this compound
-
Methanol (HPLC grade)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Prepare a dilute solution of the amine in methanol (e.g., 1 mg/mL).
-
(Optional but recommended) To improve peak shape and volatility, derivatize the amine by reacting a small aliquot with a silylating agent like MSTFA.
-
Inject a small volume (e.g., 1 µL) of the solution or derivatized sample into the GC-MS system.
-
Use a temperature program that allows for good separation of the analyte from any impurities.
-
Acquire mass spectra in the electron ionization (EI) mode.
-
Analyze the resulting chromatogram and mass spectrum to determine the retention time and fragmentation pattern of the compound.
Causality: Gas chromatography separates the components of a mixture based on their volatility and interaction with the stationary phase. Mass spectrometry then ionizes and fragments the separated components, producing a unique mass spectrum that can be used for identification. Derivatization of the polar amine group reduces its interaction with the stationary phase, leading to sharper peaks and better separation.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (primary amine) | 3300 - 3500 | Medium (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| N-H bend (primary amine) | 1590 - 1650 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
| C-N stretch | 1000 - 1250 | Medium |
Experimental Protocol: FTIR Analysis
Materials:
-
Synthesized this compound
-
FTIR spectrometer
Procedure:
-
Place a small drop of the liquid amine sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Alternatively, if the sample is a solid, prepare a KBr pellet.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Causality: Different functional groups absorb infrared radiation at specific frequencies, causing the bonds within those groups to vibrate. The resulting absorption spectrum provides a fingerprint of the functional groups present in the molecule.
Chiral Separation
Since this compound is a chiral molecule, separating and characterizing the individual enantiomers is crucial for understanding its stereospecific biological activity. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.[10][11]
Experimental Protocol: Chiral HPLC
Materials:
-
Racemic this compound
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H)
-
HPLC grade solvents (e.g., hexane, isopropanol, ethanol)
-
Amine modifier (e.g., diethylamine)
Procedure:
-
Dissolve a small amount of the racemic amine in the mobile phase.
-
Set up the HPLC system with a suitable chiral column and a mobile phase, which typically consists of a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol. A small amount of an amine modifier is often added to improve peak shape.
-
Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
The identity of each enantiomer can be confirmed by comparing the retention times with those of commercially available or independently synthesized enantiopure standards, if available.
Causality: Chiral stationary phases contain a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These differential interactions lead to different retention times for the two enantiomers, allowing for their separation.
Pharmacological and Toxicological Considerations
This compound belongs to the class of substituted phenethylamines, many of which are known to have psychoactive properties.[9] The substitution pattern on the phenyl ring is a key determinant of the pharmacological profile. Compounds with substitutions at the 2 and 5 positions of the phenyl ring, such as the "2C" series of psychedelic phenethylamines, are known to interact with serotonin receptors, particularly the 5-HT₂A receptor.[12]
While specific data for this compound is not available, it is reasonable to hypothesize that it may exhibit stimulant and/or psychedelic properties due to its structural similarity to other psychoactive phenethylamines. The toxicology of this compound is also unknown, but many substituted phenethylamines can cause adverse effects, including cardiovascular and neurological toxicity, especially at high doses.[3][13] Any research involving this compound should be conducted with appropriate safety precautions and in accordance with all applicable regulations.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. While specific experimental data for this molecule is limited, by applying established principles of organic synthesis and analytical chemistry, researchers can confidently prepare and characterize this compound. The provided protocols for the synthesis of the precursor ketone and the subsequent reductive amination offer a clear path to obtaining the target amine. The detailed analytical procedures, including NMR, MS, IR, and chiral HPLC, will enable a thorough confirmation of its structure and purity. The potential pharmacological activity of this compound, based on its structural similarity to other psychoactive phenethylamines, warrants further investigation by qualified researchers. This guide serves as a valuable resource for scientists and drug development professionals interested in exploring the vast chemical space of substituted phenethylamines.
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Journal of Medical Toxicology. (2013). Severe clinical toxicity associated with analytically confirmed recreational use of 25I-NBOMe: case series. Retrieved from [Link]
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PubMed Central. (2022). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]
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Biotage. (n.d.). Reductive Amination Reaction with UV-Transparent Compounds. Retrieved from [Link]
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PubMed Central. (2021). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Retrieved from [Link]
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University of Virginia School of Medicine. (2024). Phenethylamines. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Retrieved from [Link]
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MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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1-(2,5-Dimethylphenyl)propan-1-amine synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine
This guide provides a comprehensive overview of the synthetic pathways for this compound, a substituted phenylalkaneamine. The document is intended for researchers, scientists, and professionals in drug development and organic chemistry, offering detailed methodologies, mechanistic insights, and comparative data on the primary synthetic routes.
Introduction
This compound is a primary amine featuring a propane-1-amine chain attached to a 2,5-dimethyl substituted phenyl ring. This specific substitution pattern creates a distinct regioisomer with unique stereochemical and electronic properties that can influence its biological interactions and make it a valuable building block in medicinal chemistry and materials science. The synthesis of this compound primarily revolves around the formation of its key precursor, 2,5-dimethylpropiophenone, and its subsequent conversion to the target amine.
The most prevalent and efficient strategy for constructing the final amine is through the reductive amination of this ketone precursor. This method offers a versatile and reliable approach to forming the critical carbon-nitrogen bond. This guide will explore the synthesis of the precursor ketone and detail the primary methods for its amination.
Part 1: Synthesis of the Key Precursor: 2,5-Dimethylpropiophenone
The principal precursor for the synthesis of this compound is 2,5-dimethylpropiophenone.[1] This ketone provides the necessary carbon skeleton with the carbonyl group correctly positioned for conversion to the amine.
Primary Route: Friedel-Crafts Acylation
The most common and direct method for preparing 2,5-dimethylpropiophenone is the Friedel-Crafts acylation of p-xylene.[1][2] This electrophilic aromatic substitution reaction involves reacting p-xylene with propionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
Reaction Scheme: p-Xylene + Propionyl Chloride --(AlCl₃)--> 2,5-Dimethylpropiophenone
The causality behind this experimental choice lies in its efficiency and the high regioselectivity driven by the ortho- and para-directing effects of the methyl groups on the p-xylene ring. The Lewis acid activates the propionyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring.
Figure 1: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 2,5-Dimethylpropiophenone
-
In a three-necked flask equipped with an addition funnel and a reflux condenser, suspend aluminum chloride (70 mmol) in dichloromethane (20 mL) with continuous stirring.[2]
-
Cool the suspension to 0 °C using an ice/water bath.[2]
-
Add a solution of propionyl chloride (70 mmol) in dichloromethane (10 mL) dropwise over 15 minutes.
-
Subsequently, add a solution of p-xylene (50 mmol) in dichloromethane (12 mL) dropwise over 30 minutes.[2]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Pour the reaction mixture carefully onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by vacuum distillation.
Alternative Route: Oxidation of 1-(2,5-dimethylphenyl)propan-1-ol
An alternative, albeit less direct, pathway involves the oxidation of the corresponding secondary alcohol, 1-(2,5-dimethylphenyl)propan-1-ol.[3] This alcohol can be prepared via a Grignard reaction between 2,5-dimethylbenzaldehyde and ethylmagnesium bromide.[3] Subsequent oxidation of the alcohol using standard oxidizing agents (e.g., PCC, Swern oxidation) would yield the target ketone. This route is more circuitous but can be useful if the corresponding aldehyde is more readily available than p-xylene.
Part 2: Synthesis of this compound
The conversion of 2,5-dimethylpropiophenone to the target amine is the crucial step. This transformation is primarily achieved through reductive amination, which can be performed directly or indirectly.
Method A: Direct Reductive Amination - The Leuckart Reaction
The Leuckart reaction is a classic and effective one-pot method for converting ketones to amines using ammonium formate or formamide as both the nitrogen source and the reducing agent.[4][5] This reaction is an example of reductive amination and typically requires high temperatures (120-165 °C).[4]
The mechanism when using ammonium formate involves its dissociation into ammonia and formic acid.[6][7] The ammonia reacts with the ketone to form an iminium ion, which is then reduced by the formate ion.[4]
Figure 2: Simplified Mechanism of the Leuckart Reaction.
Experimental Protocol: Leuckart Reaction
-
Place 2,5-dimethylpropiophenone (1 mole) and ammonium formate (4-5 moles) in a round-bottomed flask fitted with a reflux condenser.
-
Heat the mixture in an oil bath to 160-180 °C for 4-6 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture and add an excess of concentrated hydrochloric acid to hydrolyze the intermediate formyl derivative.
-
Heat the acidic mixture under reflux for an additional 2-4 hours to ensure complete hydrolysis.
-
After cooling, make the solution strongly alkaline with a concentrated NaOH solution to liberate the free amine.
-
Extract the amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extracts with water, dry over anhydrous potassium carbonate, and remove the solvent under reduced pressure.
-
The crude amine can be purified by vacuum distillation.
Method B: Indirect Reductive Amination
This two-step approach involves the initial formation of an imine or oxime intermediate, which is then reduced.
-
Oxime Formation and Reduction : The ketone can be reacted with hydroxylamine to form 2,5-dimethylpropiophenone oxime.[1] This oxime can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄), sodium borohydride in the presence of a catalyst, or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Imine Formation and Reduction : The ketone is first reacted with ammonia to form the corresponding imine. This imine is typically not isolated but is reduced in situ. This is the basis for many modern reductive amination procedures.[8]
Modern Catalytic Systems
Modern reductive amination often employs milder and more selective reducing agents than the classical Leuckart conditions.[9] Catalytic hydrogenation using catalysts like Palladium, Platinum, or Raney Nickel under a hydrogen atmosphere is a common industrial practice.[3] Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are also highly effective for the one-pot reductive amination of ketones under milder conditions.[8][9]
Summary of Synthesis Pathways
| Pathway | Key Reagents | Conditions | Advantages | Disadvantages |
| Friedel-Crafts Acylation | p-Xylene, Propionyl Chloride, AlCl₃ | 0 °C to RT | High yield, direct | Requires anhydrous conditions, generates HCl |
| Leuckart Reaction | 2,5-Dimethylpropiophenone, Ammonium Formate | High Temp (160-180 °C) | One-pot, inexpensive reagents | High temperatures, potential byproducts |
| Oxime Reduction | Hydroxylamine, then LiAlH₄ or H₂/Catalyst | Varies with reducing agent | Good yields | Two-step process, strong reducing agents |
| Catalytic Reductive Amination | NH₃, H₂, Pd/C or PtO₂ | Moderate Temp & Pressure | High selectivity, clean reaction | Requires specialized hydrogenation equipment |
Part 3: Purification and Characterization
Purification of the final product, this compound, is typically achieved through vacuum distillation. For higher purity, the amine can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or ethanol), recrystallized, and then converted back to the free base by treatment with a strong base.
Characterization of the final product and its intermediates is performed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the structure, including the positions of the methyl groups on the aromatic ring and the structure of the propanamine side chain.
-
Infrared (IR) Spectroscopy : To identify key functional groups, such as the N-H stretches of the primary amine (around 3300-3400 cm⁻¹) and the C-N stretch.
-
Mass Spectrometry (MS) : To confirm the molecular weight of the compound.[10]
Overall Synthesis Workflow
Figure 3: Overall Synthesis Workflow Diagram.
References
-
Leuckart reaction - Wikipedia. (n.d.). Retrieved from [Link]
- Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.
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1-(2,5-Dimethylphenyl)-1-phenylpropan-2-amine | C17H21N | CID - PubChem. (n.d.). Retrieved from [Link]
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(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI. (n.d.). Retrieved from [Link]
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Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
- A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Molbank, 2023(1), M1543.
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STUDIES ON THE LEUCKART REACTION - Semantic Scholar. (n.d.). Retrieved from [Link]
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1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one | C13H19NO | CID 94255302 - PubChem. (n.d.). Retrieved from [Link]
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The reaction scheme in the reductive amination of propiophenone with... - ResearchGate. (n.d.). Retrieved from [Link]
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1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem. (n.d.). Retrieved from [Link]
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PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Spectroscopic Data of 1-(2,5-Dimethylphenyl)propan-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Dimethylphenyl)propan-1-amine is a substituted phenethylamine. As with many compounds in this class, a thorough understanding of its chemical structure and purity is paramount for its application in research and development. Spectroscopic analysis provides a non-destructive and highly informative means of elucidating the molecular structure and confirming the identity of synthetic compounds. This guide offers a detailed examination of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The presented data is based on established principles of spectroscopy and data from structurally analogous compounds.
Chemical Structure and Numbering
Figure 1: Chemical structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.1 - 7.3 | m | 3H | Ar-H |
| ~3.8 - 4.0 | t | 1H | CH-NH₂ |
| ~2.35 | s | 3H | Ar-CH₃ |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.6 - 1.8 | m | 2H | CH₂ |
| ~1.5 (broad) | s | 2H | NH₂ |
| ~0.9 | t | 3H | CH₃ |
Interpretation:
-
Aromatic Protons (δ ~7.1 - 7.3): The three protons on the dimethyl-substituted benzene ring are expected to appear as a multiplet in this region due to their distinct chemical environments and coupling to each other.
-
Benzylic Proton (δ ~3.8 - 4.0): The proton on the carbon adjacent to both the aromatic ring and the amine group (C1') is deshielded by both and is expected to appear as a triplet due to coupling with the adjacent methylene (CH₂) group.
-
Aromatic Methyl Protons (δ ~2.30 and ~2.35): The two methyl groups attached to the aromatic ring are in slightly different environments and are therefore expected to appear as two distinct singlets.
-
Methylene Protons (δ ~1.6 - 1.8): The two protons of the CH₂ group are expected to appear as a multiplet due to coupling with both the benzylic proton and the terminal methyl group.
-
Amine Protons (δ ~1.5): The two protons of the primary amine group typically appear as a broad singlet.[1][2][3] Their chemical shift can vary depending on solvent, concentration, and temperature.[4] These protons will exchange with deuterium upon the addition of D₂O, causing the signal to disappear, which is a key method for their identification.[4]
-
Terminal Methyl Protons (δ ~0.9): The three protons of the terminal methyl group are expected to appear as a triplet due to coupling with the adjacent methylene group.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C (quaternary) |
| ~135 | Ar-C (quaternary) |
| ~130 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~55 | CH-NH₂ |
| ~30 | CH₂ |
| ~21 | Ar-CH₃ |
| ~19 | Ar-CH₃ |
| ~11 | CH₃ |
Interpretation:
-
Aromatic Carbons (δ ~126 - 142): The six carbons of the benzene ring are expected to appear in this region. The two quaternary carbons attached to the methyl groups will have distinct chemical shifts from the four carbons bonded to hydrogens.
-
Benzylic Carbon (δ ~55): The carbon atom bonded to the nitrogen (C1') is deshielded by the electronegative nitrogen atom and appears in this downfield region.[4]
-
Aliphatic Carbons (δ ~11 - 30): The methylene (CH₂) and terminal methyl (CH₃) carbons of the propyl chain appear in the upfield region of the spectrum.
-
Aromatic Methyl Carbons (δ ~19 and ~21): The two methyl carbons attached to the aromatic ring are expected to have slightly different chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H stretch (symmetric and asymmetric) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2960 | Medium-Strong | Aliphatic C-H stretch |
| 1580 - 1650 | Medium | N-H bend (scissoring) |
| 1450 - 1500 | Medium | Aromatic C=C stretch |
| 1020 - 1250 | Medium | C-N stretch |
| 665 - 910 | Strong, Broad | N-H wag |
Interpretation:
-
N-H Stretching (3300 - 3500 cm⁻¹): As a primary amine, a pair of sharp bands is expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[1][5][6][7] This is a key diagnostic feature for primary amines.
-
C-H Stretching (2850 - 3100 cm⁻¹): The absorptions in this region are due to the stretching vibrations of the C-H bonds in the aromatic ring and the aliphatic propyl chain.
-
N-H Bending (1580 - 1650 cm⁻¹): A medium intensity band is expected in this region due to the scissoring deformation of the -NH₂ group.[5]
-
Aromatic C=C Stretching (1450 - 1500 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the aromatic ring.
-
C-N Stretching (1020 - 1250 cm⁻¹): The stretching vibration of the carbon-nitrogen bond is expected in this region.[5]
-
N-H Wagging (665 - 910 cm⁻¹): A broad and strong band due to the out-of-plane bending of the N-H bonds is characteristic of primary amines.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 177 | Molecular Ion (M⁺) |
| 162 | [M - NH₃]⁺ |
| 148 | [M - C₂H₅]⁺ (α-cleavage) |
| 119 | [C₉H₁₁]⁺ (Benzylic cation) |
Interpretation:
-
Molecular Ion (m/z 177): The molecular weight of this compound is 177.29 g/mol . In accordance with the Nitrogen Rule , a compound with an odd number of nitrogen atoms will have an odd molecular weight.[1][2][3][7] The presence of a molecular ion peak at m/z 177 would be consistent with the proposed structure.
-
Loss of Ammonia (m/z 162): Phenethylamine derivatives are known to undergo the loss of ammonia (NH₃) upon ionization.[8][9] This would result in a fragment ion at m/z 162.
-
α-Cleavage (m/z 148): A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom.[10] In this case, cleavage of the C1'-C2' bond would result in the loss of an ethyl radical (•C₂H₅) and the formation of a stable iminium cation at m/z 148. This is often the base peak in the mass spectrum of primary amines.[2]
-
Benzylic Cation (m/z 119): Cleavage of the bond between the benzylic carbon and the amine-bearing carbon can lead to the formation of a stable dimethylbenzyl cation at m/z 119.
Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for compounds such as this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
-
D₂O Exchange: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The disappearance of the NH₂ signal confirms its assignment.
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
-
IR Data Acquisition
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition:
-
Obtain a background spectrum of the empty spectrometer.
-
Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
A typical spectrum is an average of 16-32 scans.
-
Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively volatile compound like this, GC-MS is a suitable method.
-
Ionization: Electron ionization (EI) is a common method for GC-MS.
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).
-
The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio.
-
Figure 3: Workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of NMR, IR, and mass spectrometry provides a comprehensive and definitive characterization of this compound. The predicted data and interpretations in this guide serve as a valuable reference for researchers in the synthesis, identification, and quality control of this and related compounds. Adherence to rigorous experimental protocols is essential for obtaining high-quality, reproducible spectroscopic data.
References
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OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Nishida, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11633–11639. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
Lin, H. R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 23(1), 109. Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines. In Organic Chemistry Class Notes. Retrieved from [Link]
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Workman, J., & Springsteen, A. (2019, March 1). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Oregon State University. (n.d.). Spectroscopy of Amines. Retrieved from [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines. Retrieved from [Link]
-
Lin, H. R., et al. (2018). Mass fragmentations (m/z values) of phenethylamines and tryptamines... [Table]. In Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines.... ResearchGate. Retrieved from [Link]
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Pérez-Fuertes, Y., et al. (2006). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters, 8(23), 5345–5348. Retrieved from [Link]
-
Nishida, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry, 92(17), 11633–11639. Retrieved from [Link]
-
University of Wisconsin-Platteville. (n.d.). Amines. Retrieved from [Link]
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An In-Depth Technical Guide to the Theoretical Properties of 1-(2,5-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical properties of the novel psychoactive compound, 1-(2,5-dimethylphenyl)propan-1-amine. As a structural analog of known substituted phenethylamines and amphetamines, this compound is predicted to exhibit activity as a monoamine releasing agent. This document outlines its chemical and physical characteristics, proposes a viable synthetic route via reductive amination of 1-(2,5-dimethylphenyl)propan-1-one, and details methods for its purification and analytical characterization. Furthermore, this guide delves into the predicted spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to aid in its identification. The putative pharmacological mechanism of action, potential psychoactive effects, and a toxicological assessment based on structure-activity relationships are also discussed. This whitepaper is intended to serve as a foundational resource for researchers and drug development professionals interested in the scientific investigation of this compound.
Introduction
The landscape of psychoactive substance research is in a constant state of flux, with the continual emergence of novel compounds designed to interact with the central nervous system. This compound belongs to the broad class of substituted phenethylamines, a group of compounds renowned for their diverse pharmacological activities, including stimulant, hallucinogenic, and entactogenic effects.[1][2] Its core structure, a phenyl ring attached to an amino group via a propyl chain, is a common scaffold for compounds that interact with monoamine neurotransmitter systems.[3] The substitution pattern on the phenyl ring and the alkyl chain are key determinants of a compound's potency, selectivity, and overall pharmacological profile. Given its structural similarity to known monoamine releasing agents, such as amphetamine and its derivatives, this compound is a compound of significant interest for both its potential therapeutic applications and its likely abuse liability.[4][5] This guide aims to provide a thorough theoretical exploration of this molecule, from its fundamental chemical properties to its predicted biological activities, thereby equipping researchers with the necessary knowledge for its safe and informed investigation.
Chemical and Physical Properties
A comprehensive understanding of a compound's physicochemical properties is fundamental to its study, influencing its synthesis, purification, formulation, and pharmacokinetic profile. The predicted properties for this compound are summarized in the table below. These values are estimated based on computational models and data from structurally similar compounds.
| Property | Predicted Value | Reference |
| Molecular Formula | C₁₁H₁₇N | - |
| Molecular Weight | 163.26 g/mol | - |
| Boiling Point | ~260.3 ± 9.0 °C | [6] |
| Density | ~0.920 ± 0.06 g/cm³ | [6] |
| pKa (protonated amine) | ~9.86 ± 0.10 | [6] |
| logP (octanol-water partition coefficient) | ~2.5 - 3.0 | - |
Note: Values for boiling point, density, and pKa are based on predictions for the structurally similar compound 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine and should be considered as approximations.
Synthesis and Purification
The most logical and established synthetic route to primary amines such as this compound is through the reductive amination of a ketone precursor.[7][8] This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and versatility.
Synthesis of the Precursor: 1-(2,5-Dimethylphenyl)propan-1-one
The synthesis of the key intermediate, 1-(2,5-dimethylphenyl)propan-1-one, can be achieved via a Friedel-Crafts acylation of p-xylene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[9]
Reaction Scheme:
Experimental Protocol (Adapted from similar procedures): [9]
-
To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add propionyl chloride dropwise.
-
After the addition is complete, add p-xylene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by vacuum distillation or column chromatography.
Reductive Amination to this compound
The conversion of the ketone to the primary amine is accomplished through reductive amination. This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine.[5][8]
Reaction Scheme:
Experimental Protocol (General Procedure): [3]
-
Dissolve 1-(2,5-dimethylphenyl)propan-1-one in a suitable solvent (e.g., methanol, ethanol).
-
Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.
-
Introduce a reducing agent. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (e.g., H₂ gas over a nickel or palladium catalyst).[7][8]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Work up the reaction by quenching any remaining reducing agent, adjusting the pH to basic to liberate the free amine, and extracting the product with an organic solvent.
-
Wash the organic extracts, dry, and concentrate to yield the crude amine.
Diagram of the Synthetic Workflow:
Sources
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Discovery and history of substituted phenylpropanamines
An In-depth Technical Guide to the Discovery and History of Substituted Phenylpropanamines
Introduction
The substituted phenylpropanamines represent a class of organic compounds built upon a simple yet remarkably versatile chemical scaffold: a phenyl group attached to a propylamine side chain. This foundational structure is the basis for a vast array of psychoactive and physiologically active substances that have profoundly impacted pharmacology and clinical medicine for over a century. Members of this chemical family, which include seminal compounds like amphetamine, methamphetamine, and fluoxetine, are primarily known for their effects on the central nervous system (CNS). They typically function as monoamine releasing agents and/or reuptake inhibitors, thereby modulating the synaptic concentrations of critical neurotransmitters such as dopamine, norepinephrine, and serotonin.
The adaptability of the phenylpropanamine framework has enabled medicinal chemists to synthesize a wide spectrum of derivatives with highly diverse pharmacological profiles, ranging from potent CNS stimulants and appetite suppressants to selective antidepressants and entactogens. This guide provides a comprehensive technical overview of the discovery, historical evolution, and pharmacological investigation of substituted phenylpropanamines, designed for researchers, scientists, and professionals in the field of drug development.
Part 1: Early Discoveries and Foundational Compounds
The journey of substituted phenylpropanamines begins not with complex CNS agents, but with simpler molecules investigated for their effects on the peripheral nervous system.
The Genesis: Phenylpropanolamine
The story begins in the early 20th century with the first synthesis of phenylpropanolamine around 1910.[1] Initially patented as a mydriatic (a substance to dilate the pupil) in 1913, its pressor effects (ability to raise blood pressure) were characterized in the late 1920s and 1930s, leading to its introduction for medical use during that period.[1] Chemically, phenylpropanolamine is a substituted amphetamine and is structurally related to ephedrine, pseudoephedrine, and cathinone.[1] Its discovery and clinical use as a decongestant and appetite suppressant laid the groundwork for exploring other modifications of the phenylpropylamine backbone.
The Rise of the Amphetamines
The narrative of this class is inextricably linked with the development of amphetamine and its more potent N-methylated derivative, methamphetamine.
-
Amphetamine: First synthesized in 1887 by Lazar Edeleanu, its pharmacological properties were not investigated until the late 1920s. In 1929, it was developed as a nasal decongestant under the trade name Benzedrine.[2] Its stimulant properties were soon recognized, leading to its exploration for a variety of conditions.
-
Methamphetamine: The crystalline form of this more potent stimulant was first synthesized in 1919 by Japanese chemist Akira Ogata.[2]
Both amphetamine and methamphetamine saw widespread use by both Axis and Allied forces during World War II to enhance alertness and combat fatigue, a testament to their powerful central effects.[2]
| Table 1: Key Milestones in the Early History of Substituted Phenylpropanamines | |
| Year | Milestone |
| ~1910 | Phenylpropanolamine is first synthesized.[1] |
| 1912 | Anton Köllisch at Merck synthesizes MDMA as a chemical intermediate.[2] |
| 1919 | Akira Ogata synthesizes crystalline methamphetamine.[2] |
| 1929 | Amphetamine is developed and marketed as the nasal decongestant Benzedrine.[2] |
| 1930s | Phenylpropanolamine is introduced for widespread medical use.[1][2] |
| WWII | Amphetamine and methamphetamine are used extensively by military forces.[2] |
| 1959 | Phentermine, another derivative, is approved for medical use in the United States as an appetite suppressant.[2] |
Part 2: Elucidating Mechanisms and Structure-Activity Relationships (SAR)
The initial therapeutic applications of phenylpropanamines were largely based on empirical observation. The subsequent era of research focused on understanding how they worked and why subtle structural changes led to dramatic shifts in pharmacological activity.
From Sympathomimetic to Monoamine Releaser
Early investigators correctly identified these compounds as "sympathomimetics," meaning they mimic the effects of the sympathetic nervous system. It was initially thought they might act as direct agonists on adrenergic receptors. However, further research revealed a more complex, indirect mechanism: they primarily act as norepinephrine releasing agents.[1] This understanding was a crucial step, shifting the focus from the receptor itself to the machinery of neurotransmitter transport and storage.
Core Principles of Phenylpropanamine SAR
The genius of the phenylpropanamine scaffold lies in how modifications at specific positions systematically alter its properties. Early research established several foundational SAR principles.
-
α-Methylation: The addition of a methyl group at the alpha position (the carbon adjacent to the amine) is a critical modification. This sterically hinders metabolism by monoamine oxidase (MAO), the primary enzyme responsible for degrading endogenous monoamines. This simple addition dramatically increases the bioavailability and duration of action of the compound, making it orally active and effective.[1]
-
N-Methylation: Adding a methyl group to the terminal amine (N-methylation) generally increases the compound's potency and its ability to cross the blood-brain barrier. The difference in potency between amphetamine and the more centrally active methamphetamine is a classic example of this principle.[1]
-
β-Hydroxylation: The introduction of a hydroxyl group at the beta position (as seen in phenylpropanolamine and ephedrine) tends to decrease CNS activity. This is because the hydroxyl group increases polarity, which hinders passage across the blood-brain barrier. Concurrently, this modification often conveys more selectivity for adrenergic receptors over dopaminergic systems.[1]
Figure 1: Core scaffold of substituted phenylpropanamines and key modification points.
Part 3: A Paradigm Shift - The Dawn of Selective Reuptake Inhibition
For decades, the field was dominated by compounds that caused broad monoamine release. A major turning point came in the 1970s with the deliberate search for agents that could selectively target a single neurotransmitter system. This effort, born out of the "catecholamine hypothesis of affective disorders," culminated in the discovery of fluoxetine (Prozac) and the birth of the Selective Serotonin Reuptake Inhibitor (SSRI) class of antidepressants.[3]
The Story of Fluoxetine
The work that led to fluoxetine began at Eli Lilly and Company in 1970, spearheaded by chemists Bryan Molloy and Klaus Schmiegel, and pharmacologist Ray Fuller.[4] They were intrigued by the observation that the antihistamine diphenhydramine exhibited some antidepressant-like properties.
Causality in Experimental Choice: The team chose 3-phenoxy-3-phenylpropylamine, a compound structurally similar to diphenhydramine, as their starting point.[4] This was a logical choice, leveraging an existing chemical scaffold with known, albeit weak, CNS activity. Molloy and Schmiegel then synthesized dozens of derivatives, systematically modifying the structure to explore the chemical space around this lead compound.
The pivotal moment came from another Eli Lilly scientist, David T. Wong. At the time, the prevailing hypothesis for depression centered on norepinephrine. However, Wong proposed re-testing the series of synthesized compounds specifically for their ability to inhibit the reuptake of serotonin, in addition to norepinephrine and dopamine.[4] This was a critical and insightful decision, challenging the dominant paradigm.
Using an in vitro assay to measure neurotransmitter reuptake, they discovered that one compound, later named fluoxetine, was a remarkably potent and selective inhibitor of serotonin reuptake.[4] This discovery validated the "serotonin hypothesis" of depression and revolutionized its treatment.
Figure 2: The logical workflow leading to the discovery of Fluoxetine.
Experimental Protocol: In Vitro Neurotransmitter Reuptake Assay
This protocol is a simplified representation of the type of self-validating system used to identify fluoxetine's mechanism.
Objective: To determine the inhibitory potency (IC₅₀) of a test compound on the reuptake of radiolabeled neurotransmitters (e.g., ³H-Serotonin) into synaptosomes.
Methodology:
-
Synaptosome Preparation:
-
Homogenize brain tissue (e.g., rat striatum for dopamine, cortex for serotonin) in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the synaptosomes (resealed nerve terminals containing transporters).
-
Resuspend the synaptosome pellet in a physiological buffer.
-
-
Inhibition Assay:
-
Prepare assay tubes containing buffer, a fixed concentration of radiolabeled neurotransmitter (e.g., [³H]-Serotonin), and varying concentrations of the test compound (e.g., fluoxetine).
-
Initiate the uptake reaction by adding a small aliquot of the synaptosome preparation to each tube.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter-mediated uptake.
-
-
Termination and Measurement:
-
Rapidly terminate the reaction by adding ice-cold buffer and filtering the contents of each tube through a glass fiber filter. This traps the synaptosomes but allows the free radiolabeled neurotransmitter to pass through.
-
Wash the filters multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Place the filters in scintillation vials with scintillation fluid and measure the trapped radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Control Groups: Include "total uptake" (no inhibitor) and "non-specific uptake" (a known potent inhibitor, like citalopram for serotonin, or incubation at 0°C) to define the 100% and 0% activity window.
-
Calculation: Plot the percentage of inhibition versus the log concentration of the test compound.
-
Result: Use non-linear regression to fit a sigmoidal dose-response curve and calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.
-
This self-validating system, with its clear positive and negative controls, provides a robust and reproducible method for quantifying the specific activity of a compound on its intended molecular target.
Conclusion and Future Perspectives
The history of substituted phenylpropanamines is a compelling narrative of scientific evolution. It begins with the serendipitous discovery of broadly acting sympathomimetics and progresses to the rational design of highly selective agents targeting specific neurochemical pathways. The journey from Benzedrine to Prozac illustrates a fundamental shift in drug discovery: from observing a compound's overall physiological effect to designing molecules based on a deep understanding of their precise mechanism of action.
The versatility of the phenylpropanamine scaffold ensures its continued relevance. Modern drug discovery efforts now employ advanced computational modeling and quantitative structure-activity relationship (QSAR) studies to design novel derivatives with tailored properties.[5] Research continues to explore this chemical space for new therapeutics targeting a range of disorders, from ADHD and depression to neurodegenerative diseases. The enduring legacy of this chemical class lies not only in the transformative medicines it has produced but also in the fundamental principles of pharmacology it helped to establish.
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A Technical Guide to the Pharmacological Investigation of 1-(2,5-Dimethylphenyl)propan-1-amine: A Substituted Phenethylamine of Interest
Abstract: This guide provides a comprehensive framework for the pharmacological characterization of 1-(2,5-Dimethylphenyl)propan-1-amine, a novel substituted phenethylamine. The structural architecture of this compound, featuring an α-ethylphenethylamine core and a 2,5-dimethyl substitution pattern on the aromatic ring, suggests a high probability of interaction with central nervous system monoaminergic systems. Such interactions are hallmarks of established pharmacological classes including stimulants, entactogens, and psychedelics. This document outlines a multi-tiered research strategy, commencing with in silico prediction of molecular targets, followed by a rigorous suite of in vitro assays to empirically determine its binding affinity and functional activity at key monoamine transporters and receptors. By presenting detailed, self-validating experimental protocols and a logical framework for data interpretation, this guide serves as a technical roadmap for researchers aiming to elucidate the potential pharmacological class and mechanism of action of this and structurally related novel psychoactive substances.
Introduction and Structural Rationale
Substituted phenethylamines represent a vast and pharmacologically diverse class of compounds, encompassing endogenous neurotransmitters, therapeutic agents, and novel psychoactive substances (NPS).[1][2][3] Their mechanism of action is primarily driven by interactions with monoamine neurotransmitter systems, including the transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT), as well as various G-protein coupled receptors (GPCRs) like the serotonin receptors.[4][5] The specific pharmacological profile of any given phenethylamine is dictated by the nature and position of substituents on its core structure.[2]
The compound of interest, this compound, possesses a unique combination of structural motifs that warrant a systematic pharmacological investigation.
Structural Analysis and a Priori Hypothesis:
-
Phenethylamine Core: The foundational C₆H₅-CH₂-CH₂-NH₂ scaffold is the basis for its potential neuroactivity.[1]
-
α-Ethyl Substitution: The presence of an ethyl group on the carbon adjacent (alpha) to the amine group classifies it as an α-ethylphenethylamine. This modification, a homolog of the α-methyl group found in amphetamines, can influence potency and selectivity at monoamine transporters.[6]
-
2,5-Dimethyl Ring Substitution: Substitutions at the 2 and 5 positions of the phenyl ring are particularly significant. This pattern is a hallmark of several potent psychedelic phenethylamines, such as the 2C-x family (e.g., 2,5-dimethoxy-4-bromophenethylamine or 2C-B) and the DOx family (e.g., 2,5-dimethoxy-4-methylamphetamine or DOM).[1][7] While the subject compound has methyl groups instead of the more common methoxy groups, this substitution pattern strongly suggests that serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype, are a plausible target.
Based on this structural analysis, the primary hypothesis is that This compound is a monoaminergic agent with a pharmacological profile potentially consistent with a stimulant, entactogen, psychedelic, or a hybrid of these classes. This guide details the necessary experimental workflow to test this hypothesis.
In Silico Profiling and Target Prioritization
Before initiating resource-intensive in vitro experiments, computational methods can provide a rapid, cost-effective preliminary assessment of a novel compound's likely biological activity.[8] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can predict binding affinities at various targets, thereby prioritizing experimental efforts.[9][10][11]
Proposed Workflow:
The initial step involves using the compound's chemical structure (represented as a SMILES string) as input for a series of validated QSAR models and docking simulations. This process predicts the likelihood of interaction with key central nervous system targets.
Caption: In Silico workflow for target prioritization.
Expected Outcome: This computational analysis will yield a prioritized list of potential molecular targets, ranked by predicted binding affinity (e.g., pKi or docking score). This allows for a focused and efficient in vitro validation strategy.
In Vitro Pharmacological Characterization
This section details the core experimental protocols required to empirically determine the compound's interaction with the high-priority targets identified in silico.
Monoamine Transporter Interactions
These assays are critical for determining if the compound possesses stimulant- or entactogen-like properties, which are mediated by the inhibition or reversal of transport at DAT, NET, and SERT.[4][12]
This experiment measures the affinity of the test compound for the binding site on each monoamine transporter.
Protocol: Competitive Transporter Binding Assay
-
Source: Prepare synaptosomes from rat brain tissue or use commercially available cell lines stably expressing human DAT, NET, or SERT.
-
Reaction Mixture: In a 96-well plate, combine the membrane preparation, a single concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM).
-
Controls:
-
Total Binding: Radioligand + membrane preparation (no competitor).
-
Non-specific Binding: Radioligand + membrane preparation + a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the inhibition constant (Ki).
Data Presentation: Transporter Binding Affinities
| Target | Radioligand | Ki (nM) [Mean ± SEM] |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Hypothetical Value |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Hypothetical Value |
| Serotonin Transporter (SERT) | [³H]Citalopram | Hypothetical Value |
This functional assay determines whether the compound can block the transport of the neurotransmitter into the cell.[13][14]
Caption: Workflow for neurotransmitter uptake inhibition assay.
Protocol: Neurotransmitter Uptake Inhibition
-
Source: Use synaptosomes or transfected cell lines as in the binding assay.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of the test compound or vehicle control for 10-15 minutes at 37°C.
-
Initiation: Initiate neurotransmitter uptake by adding a low concentration of the respective radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
-
Incubation: Allow uptake to proceed for a short, defined period in the linear range of transport (e.g., 5-10 minutes) at 37°C.
-
Termination & Analysis: Terminate the reaction by rapid filtration and washing, followed by quantification via liquid scintillation counting, as described in the binding assay protocol.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of specific uptake (IC₅₀) by non-linear regression.
Data Presentation: Transporter Inhibition Potencies
| Target | Substrate | IC₅₀ (nM) [Mean ± SEM] |
| Dopamine Transporter (DAT) | [³H]Dopamine | Hypothetical Value |
| Norepinephrine Transporter (NET) | [³H]Norepinephrine | Hypothetical Value |
| Serotonin Transporter (SERT) | [³H]Serotonin | Hypothetical Value |
G-Protein Coupled Receptor (GPCR) Screening
Given the 2,5-substitution pattern, assessing activity at serotonin receptors is paramount to investigate potential psychedelic properties.[1] The 5-HT₂ₐ receptor is the primary target for classic hallucinogens.
This experiment will determine the compound's affinity for key serotonin receptor subtypes.
Protocol: The protocol is analogous to the transporter binding assay, but utilizes membranes from cells expressing the specific receptor of interest (e.g., 5-HT₂ₐ, 5-HT₂B, 5-HT₂C) and a corresponding selective radioligand (e.g., [³H]Ketanserin for 5-HT₂ₐ).
Data Presentation: Serotonin Receptor Binding Affinities
| Target | Radioligand | Ki (nM) [Mean ± SEM] |
| 5-HT₂ₐ Receptor | [³H]Ketanserin | Hypothetical Value |
| 5-HT₂B Receptor | [³H]LSD | Hypothetical Value |
| 5-HT₂C Receptor | [³H]Mesulergine | Hypothetical Value |
This assay determines if the compound activates the 5-HT₂ₐ receptor, a key step in producing psychedelic effects.
Caption: Canonical 5-HT₂ₐ receptor signaling pathway.
Protocol: Calcium Mobilization Assay
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the cells in a 96- or 384-well plate.
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium concentration.
-
Analysis: Plot the peak fluorescence response against the log concentration of the compound. Use non-linear regression to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a full agonist like serotonin (5-HT).
Data Presentation: 5-HT₂ₐ Functional Activity
| Parameter | 5-HT (Control) | Test Compound |
| Potency (EC₅₀, nM) | Known Value | Hypothetical Value |
| Efficacy (Eₘₐₓ, % of 5-HT) | 100% | Hypothetical Value |
Monoamine Oxidase (MAO) Inhibition Assay
Phenethylamines can be metabolized by MAO enzymes. Determining if the compound inhibits these enzymes is important for understanding its potential duration of action and drug-drug interaction profile.[15][16]
Protocol: A simplified protocol involves using recombinant human MAO-A and MAO-B enzymes with a fluorogenic substrate (e.g., kynuramine). Inhibition of the enzyme prevents the conversion of the substrate to its fluorescent product (4-hydroxyquinoline). The IC₅₀ is determined by measuring the reduction in fluorescence across a range of test compound concentrations.[16]
Data Presentation: MAO Inhibition
| Enzyme | IC₅₀ (µM) [Mean ± SEM] |
| MAO-A | Hypothetical Value |
| MAO-B | Hypothetical Value |
Interpretation of Pharmacological Profile & Class Assignment
The collective in vitro data provides a "fingerprint" of the compound's activity. This profile can be used to assign a potential pharmacological class based on established patterns for known drugs.[4][10][14]
Caption: Logic tree for pharmacological classification.
-
Stimulant Profile: High affinity and potent inhibition at DAT and NET, with significantly lower activity at SERT (e.g., >10-fold selectivity). No significant 5-HT₂ₐ agonist activity.[4][10]
-
Entactogen Profile: High affinity and potent inhibition at SERT, with comparable or lower activity at DAT and NET. No significant 5-HT₂ₐ agonist activity.
-
Psychedelic/Hallucinogen Profile: Potent partial or full agonism at the 5-HT₂ₐ receptor. Transporter activity can vary, and if high at DAT/NET, may indicate a "psychedelic amphetamine" profile (e.g., DOM).[7]
-
Atypical/Mixed Profile: The compound may exhibit high affinity for multiple target types, suggesting a complex pharmacological profile that does not fit neatly into a single class.
Conclusion and Future Directions
This technical guide provides a systematic, evidence-based pathway for characterizing the pharmacological class of this compound. The proposed workflow, from in silico screening to a suite of definitive in vitro binding and functional assays, is designed to generate a comprehensive pharmacological fingerprint. The interpretation of this data, guided by established structure-activity relationships, will allow for a robust preliminary classification of the compound.
Upon completion of this in vitro characterization, further investigation should progress to in vivo models. Behavioral pharmacology studies, such as locomotor activity assessment (to confirm stimulant effects) and drug discrimination paradigms in trained animals (to compare its subjective effects to known stimulants, entactogens, or hallucinogens), would be essential to validate the functional consequences of its molecular interactions in a whole-organism context.
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Methodological & Application
Application Note: Enantioselective Synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine
Abstract
This application note provides a comprehensive guide for the enantioselective synthesis of 1-(2,5-dimethylphenyl)propan-1-amine, a chiral amine of significant interest in pharmaceutical research and development. Chiral amines are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs), where a specific enantiomer is often responsible for the desired therapeutic effect.[1][2] This document details two primary synthetic strategies: a chemo-catalytic approach via asymmetric reductive amination and a biocatalytic route employing a transaminase. Each protocol is presented with detailed, step-by-step instructions, causality behind experimental choices, and methods for determining enantiomeric purity by chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals.[1] The stereochemistry of the amine-bearing carbon is often critical to the biological activity of the molecule. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure amines is a cornerstone of modern organic and medicinal chemistry.[3][4] this compound serves as a valuable chiral building block in the synthesis of more complex molecules with potential therapeutic applications.[5]
This guide is designed for researchers and scientists in drug development, offering field-proven insights into the synthesis and analysis of this specific chiral amine.
Synthetic Strategies Overview
The enantioselective synthesis of this compound can be approached through several modern synthetic methodologies. The most direct routes typically involve the asymmetric transformation of a prochiral ketone precursor, 1-(2,5-dimethylphenyl)propan-1-one.
A logical workflow for the synthesis and analysis is presented below:
Figure 1: General workflow for the synthesis and analysis of enantiomerically enriched this compound.
Synthesis of the Prochiral Ketone Precursor
The common precursor for the enantioselective amination is the prochiral ketone, 1-(2,5-dimethylphenyl)propan-1-one. This can be synthesized via a Friedel-Crafts acylation of p-xylene.[6]
Protocol 1: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one
Materials:
-
1,4-Dimethylbenzene (p-xylene)
-
Propanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add p-xylene (1.0 equivalent) to the suspension.
-
Add propanoyl chloride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(2,5-dimethylphenyl)propan-1-one.
Chemo-Catalytic Enantioselective Synthesis
Asymmetric reductive amination is a powerful and widely used method for the synthesis of chiral amines from ketones.[7] This process typically involves the in-situ formation of an imine, which is then asymmetrically reduced using a chiral catalyst and a hydride source.
Protocol 2: Asymmetric Reductive Amination
Materials:
-
1-(2,5-Dimethylphenyl)propan-1-one
-
Ammonia solution (7 N in methanol)
-
Titanium(IV) isopropoxide
-
A chiral catalyst system (e.g., a Noyori-type ruthenium catalyst or an iridium catalyst with a chiral ligand)
-
A hydrogen source (e.g., hydrogen gas or formic acid/triethylamine)
-
Anhydrous solvent (e.g., methanol or isopropanol)
Procedure:
-
In a reaction vessel, dissolve 1-(2,5-dimethylphenyl)propan-1-one (1.0 equivalent) in the anhydrous solvent.
-
Add titanium(IV) isopropoxide (1.2 equivalents) and the ammonia solution (5.0 equivalents).
-
Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.
-
In a separate vessel, prepare the chiral catalyst solution according to the manufacturer's instructions or relevant literature procedures.
-
Transfer the imine solution to a high-pressure reactor.
-
Add the chiral catalyst (typically 0.1-1 mol%).
-
Pressurize the reactor with hydrogen gas (or add the alternative hydrogen source) and heat to the temperature specified for the chosen catalyst system.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring for conversion.
-
After cooling and depressurizing the reactor, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic phase, concentrate, and purify the product by column chromatography to obtain the enantiomerically enriched this compound.
| Parameter | Condition | Rationale |
| Catalyst | Chiral Ru or Ir complex | Provides the chiral environment for stereoselective hydride transfer. |
| Hydrogen Source | H₂ gas or HCOOH/NEt₃ | Acts as the reducing agent for the imine. |
| Imine Formation | Ti(IV) isopropoxide | A Lewis acid that promotes the condensation of the ketone and ammonia. |
| Solvent | Anhydrous alcohol | Solubilizes reactants and is compatible with the reaction conditions. |
Biocatalytic Enantioselective Synthesis
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines.[8][9] Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor.[10]
Protocol 3: Transaminase-Mediated Asymmetric Amination
Materials:
-
1-(2,5-Dimethylphenyl)propan-1-one
-
A suitable transaminase (e.g., from Vibrio fluvialis or a commercially available engineered variant)[10]
-
An amino donor (e.g., L-alanine or isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
A buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
An enzyme for cofactor recycling or product removal (e.g., lactate dehydrogenase if using L-alanine as the donor)[10]
Procedure:
-
Prepare a buffered solution containing the PLP cofactor.
-
Add the amino donor in excess (e.g., 5-10 equivalents).
-
If necessary, add the cofactor recycling/product removal enzyme.
-
Add the transaminase to the buffered solution.
-
Dissolve the 1-(2,5-dimethylphenyl)propan-1-one substrate in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether - MTBE).
-
Adjust the pH of the aqueous phase to >10 to ensure the amine is in its free base form.
-
Extract the product into the organic solvent.
-
Dry the organic phase, concentrate, and purify as needed.
Figure 2: Simplified schematic of a transaminase-catalyzed reaction.
Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (e.e.) is crucial for evaluating the success of an enantioselective synthesis. Chiral HPLC is the gold standard for this analysis.[2][11]
Protocol 4: Chiral HPLC Analysis
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A polysaccharide-based chiral stationary phase (CSP) column, such as one coated with amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)).[12][13]
Chromatographic Conditions (Typical):
| Parameter | Condition |
|---|---|
| Column | Amylose-based CSP (e.g., Chiralpak AD-H) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25 °C |
| Detection | UV at 220 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Prepare a racemic standard of this compound to determine the retention times of both enantiomers.
-
Dissolve the synthesized product in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Inject the racemic standard to identify the two enantiomer peaks.
-
Inject the synthesized sample.
-
Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
This application note has detailed robust and reliable protocols for the enantioselective synthesis of this compound. Both chemo-catalytic and biocatalytic methods have been presented, offering flexibility in terms of available resources and desired process characteristics. The provided step-by-step guidance, coupled with explanations of the underlying principles, aims to empower researchers to successfully synthesize and analyze this important chiral building block. For any synthesis, optimization of reaction conditions may be necessary to achieve the desired yield and enantioselectivity.
References
- Aboul-Enein, H. N., & Ali, I. (2003).
-
Bisai, A., & Singh, V. K. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Organic Letters, 8(12), 2405–2408. [Link]
-
Cirilli, R., et al. (2022). HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules, 27(23), 8493. [Link]
-
Crews, T. E., et al. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(1), M1862. [Link]
-
Díaz-Sanz, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047–14136. [Link]
- Ghanem, A., & Aboul-Enein, H. Y. (2004). HPLC method for chiral separation and quantification of antidepressant citalopram and its precursor citadiol.
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-
Wikipedia. (n.d.). Ganesha (psychedelic). Retrieved from [Link]
-
Abdelraheem, E., et al. (2022). Biocatalytic Amine Synthesis. Request PDF. [Link]
-
Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 77(6), 632-638. [Link]
-
Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. [Link]
-
de Souza, R. O. M. A., et al. (2018). Bio-Catalysis in Multicomponent Reactions. Molecules, 23(10), 2649. [Link]
- BenchChem. (2025). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
-
Rokade, B. V., & Guiry, P. J. (2021). Pyrinap ligands for enantioselective syntheses of amines. Scientific Reports, 11(1), 123. [Link]
-
Ellman Laboratory. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]
-
Fodor, B., et al. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Molecules, 27(24), 8994. [Link]
-
Encyclopedia.pub. (2020). Bio-catalysis in Multicomponent Reactions. Encyclopedia.pub. [Link]
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- ResearchGate. (2025).
-
ResearchGate. (n.d.). The asymmetric synthesis of chiral secondary amines via hemiaminal and imine formation by reductive amination. ResearchGate. [Link]
- ResearchGate. (2025). Synthesis of novel 5-chlorinated 2-aminothiophenes using 2,5-dimethylpyrrole as an amine protecting group. Request PDF.
- Wang, K., et al. (2020). Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Chinese Journal of Organic Chemistry, 40(12), 4138-4148.
- Google Patents. (n.d.). 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl]piperazine as a compound with combined serotonin reuptake, 5-ht3 and 5-ht1a activity for the treatment of cognitive impairment.
- Google Patents. (2014). A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
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Application Note: A Robust Method for the Chiral HPLC Separation of 1-(2,5-Dimethylphenyl)propan-1-amine Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of 1-(2,5-dimethylphenyl)propan-1-amine. The critical nature of chiral separations in the pharmaceutical industry necessitates reliable analytical techniques to distinguish between enantiomers, which may exhibit different pharmacological and toxicological profiles. This guide provides a comprehensive protocol utilizing a polysaccharide-based chiral stationary phase (CSP), detailing the rationale behind column selection, mobile phase optimization, and system parameters. The methodologies described herein are designed for researchers, scientists, and drug development professionals to achieve baseline resolution of the enantiomers of this primary amine, ensuring accurate quantification and quality control.
Introduction: The Imperative of Chiral Purity
Chiral molecules, non-superimposable mirror images of each other known as enantiomers, are central to pharmaceutical development. While possessing identical physical and chemical properties in an achiral environment, their interactions within a chiral biological system can differ significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. Consequently, regulatory bodies worldwide mandate the characterization and control of enantiomeric purity for chiral drug substances.[1]
This compound is a primary chiral amine whose stereoisomeric composition is critical for its potential applications in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a cornerstone technique for enantioseparation, offering high efficiency and reproducibility.[2] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a wide array of chiral compounds, including primary amines.[3][4] This application note provides a scientifically grounded protocol for the successful chiral separation of this compound enantiomers.
Foundational Principles: Chiral Recognition on Polysaccharide CSPs
The separation of enantiomers on a polysaccharide-based CSP relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. The chiral selector, typically a derivative of cellulose or amylose coated or immobilized on a silica support, presents a complex three-dimensional structure with chiral grooves and cavities.[5]
The differential interaction energy between each enantiomer and the CSP leads to different retention times. These interactions are a combination of:
-
Hydrogen Bonding: The amine group of the analyte can act as a hydrogen bond donor, interacting with carbonyl groups on the carbamate derivatives of the polysaccharide.
-
π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Steric Interactions: The spatial arrangement of the substituents around the chiral center of the analyte dictates how well it "fits" into the chiral cavities of the CSP.
For basic analytes like primary amines, it is often necessary to add a small amount of a basic modifier to the mobile phase to suppress interactions with residual silanol groups on the silica support, thereby improving peak shape and resolution.[6]
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to provide a robust starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and purity of the sample.
Instrumentation and Materials
| Component | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector. |
| Chiral Column | Primary: CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)), immobilized, 5 µm, 250 x 4.6 mm |
| Alternative: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm | |
| Mobile Phase | n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Diethylamine (DEA, >99.5%) |
| Sample Diluent | Mobile Phase |
| Analyte | Racemic this compound |
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) | Normal phase mode is often successful for primary amines on polysaccharide CSPs. The alcohol modifier controls retention, while DEA improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 25 °C | Temperature can influence enantioselectivity; starting at ambient temperature is a common practice.[6] |
| Detection | UV at 220 nm | The phenyl group of the analyte provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | Can be adjusted based on sample concentration. |
| Sample Conc. | 1.0 mg/mL | A typical starting concentration for method development. |
Protocol Workflow
Caption: Workflow for Chiral HPLC Separation.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Carefully measure and mix the n-Hexane, 2-Propanol, and Diethylamine in the specified ratio. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the racemic this compound standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is observed.
-
Injection and Data Acquisition: Inject 10 µL of the prepared sample and start the chromatographic run.
-
Data Analysis: After the run is complete, integrate the peaks corresponding to the two enantiomers and calculate the resolution (Rs), selectivity (α), and retention factors (k).
Expected Results and Discussion
While a specific chromatogram for this compound is not available in the literature, based on the separation of structurally similar primary amines, a successful separation will yield two well-resolved peaks. The following table provides expected performance metrics.
| Parameter | Expected Value | Definition |
| Retention Factor (k1) | 2.0 - 4.0 | A measure of the retention of the first eluting enantiomer. |
| Retention Factor (k2) | 2.5 - 5.0 | A measure of the retention of the second eluting enantiomer. |
| Selectivity (α) | > 1.2 | The ratio of the retention factors (k2/k1). A value greater than 1 indicates separation. |
| Resolution (Rs) | > 1.5 | The degree of separation between the two peaks. A value ≥ 1.5 indicates baseline resolution. |
Chiral Recognition Mechanism Visualization:
Caption: Conceptual Model of Chiral Recognition.
Method Optimization and Troubleshooting
Should the initial conditions not provide baseline resolution, the following parameters can be adjusted:
-
Mobile Phase Composition:
-
Poor Resolution: Decrease the percentage of 2-Propanol (e.g., to 5%). This will increase retention times and may improve resolution.
-
Long Retention Times: Increase the percentage of 2-Propanol (e.g., to 15-20%) to decrease analysis time.
-
-
Choice of Alcohol Modifier: Substituting 2-Propanol with Ethanol can alter the selectivity of the separation.
-
Additive Concentration: If peak tailing is observed, slightly increasing the DEA concentration (e.g., to 0.2%) can be beneficial. Conversely, if resolution decreases, reducing the DEA concentration may be necessary.
-
Column Temperature: Lowering the temperature (e.g., to 15 °C) can sometimes enhance enantioselectivity, although it will increase analysis time.[6]
Conclusion
The protocol outlined in this application note provides a robust and scientifically sound starting point for the successful chiral HPLC separation of this compound enantiomers. By leveraging the proven selectivity of polysaccharide-based chiral stationary phases and a systematic approach to method development, researchers can achieve the baseline resolution required for accurate enantiomeric purity assessment. This method is a valuable tool for quality control and regulatory compliance in the pharmaceutical industry.
References
-
Gasparrini, F., et al. (2004). Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. Chirality, 16(9), 625-36. Retrieved from [Link]
-
Hroboňová, K., Lehotay, J., & Čižmárik, J. (2016). HPLC Enantioseparation of Phenylcarbamic Acid Derivatives by Using Macrocyclic Chiral Stationary Phases. Nova Biotechnologica et Chimica, 15(1). Retrieved from [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 186, 113331. Retrieved from [Link]
-
Ismail, O. S., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Retrieved from [Link]
-
Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 209-218. Retrieved from [Link]
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society Reviews, 37(12), 2593-2608. Retrieved from [Link]
-
Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. Retrieved from [Link]
-
Roussel, C., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 131-141. Retrieved from [Link]
-
Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341-363. Retrieved from [Link]
-
Tiritan, M. E., et al. (2022). Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. Journal of Chromatography A, 1677, 463309. Retrieved from [Link]
-
Yashima, E., et al. (2016). Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose. Polymers, 8(6), 223. Retrieved from [Link]
-
Zhang, T., et al. (2018). Enantioseparation of Eight Pairs of Tetralone Derivative Enantiomers on Cellulose Based Chiral Stationary Phase by HPLC. Molecules, 23(11), 2909. Retrieved from [Link]
-
Unknown. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. Retrieved from [Link]
-
Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]
-
W. H. Pirkle, C. J. Welch, and B. Lamm, "Design, synthesis, and evaluation of an improved enantioselective naproxen selector," J. Org. Chem., vol. 57, no. 14, pp. 3854–3860, 1992. Retrieved from [Link]
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Application Note: A Robust Protocol for the Reductive Amination of 2,5-Dimethylpropiophenone
Introduction: The Strategic Importance of Primary Amines in Medicinal Chemistry
The synthesis of primary amines from readily available ketones is a cornerstone of modern organic and medicinal chemistry. These motifs are prevalent in a vast array of pharmaceuticals and bioactive molecules. The reductive amination of ketones offers a direct and efficient route to these valuable building blocks. This application note provides a detailed, field-proven protocol for the reductive amination of 2,5-dimethylpropiophenone to yield 1-(2,5-dimethylphenyl)propan-1-amine, a key intermediate for various research applications. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental guide, and discuss the critical parameters that ensure a successful and reproducible outcome.
Reaction Mechanism: A Stepwise Look at Imine Formation and Reduction
The reductive amination of a ketone with an ammonia source proceeds through a two-stage mechanism: the formation of an imine intermediate, followed by its reduction to the corresponding primary amine.[1]
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 2,5-dimethylpropiophenone. This forms a hemiaminal intermediate which then dehydrates to yield a protonated imine (iminium ion). The equilibrium of this step is typically favored by the removal of water or by carrying out the reaction under conditions that drive the formation of the imine.[1]
-
Reduction of the Iminium Ion: A reducing agent, in this case, sodium cyanoborohydride, selectively reduces the iminium ion. Sodium cyanoborohydride is a preferred reagent for one-pot reductive aminations due to its ability to reduce the iminium ion much faster than the starting ketone, thus minimizing the formation of the corresponding alcohol as a byproduct.[2] This chemoselectivity is a key advantage of this method.[1][2]
The overall transformation can be visualized as follows:
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Synthesis of this compound
This protocol details the one-pot reductive amination of 2,5-dimethylpropiophenone using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2,5-Dimethylpropiophenone | 162.23 | 5.00 g | 30.8 mmol | 1.0 |
| Ammonium Acetate | 77.08 | 23.7 g | 308 mmol | 10.0 |
| Sodium Cyanoborohydride | 62.84 | 2.92 g | 46.5 mmol | 1.5 |
| Methanol | - | 150 mL | - | - |
| Dichloromethane | - | 100 mL | - | - |
| 1 M Sodium Hydroxide | - | As needed | - | - |
| Saturated Sodium Chloride Solution | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Equipment:
-
500 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask, add 2,5-dimethylpropiophenone (5.00 g, 30.8 mmol) and ammonium acetate (23.7 g, 308 mmol).
-
Dissolution: Add 150 mL of methanol to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: Carefully add sodium cyanoborohydride (2.92 g, 46.5 mmol) to the solution in portions over 5-10 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C) for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up - Quenching and Solvent Removal: After the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by slowly adding 50 mL of water. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous layer to a separatory funnel. Make the solution basic (pH > 10) by the dropwise addition of 1 M sodium hydroxide solution. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with saturated sodium chloride solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the pure product.
Workflow Diagram
Caption: Experimental workflow for the synthesis.
Discussion of Key Parameters and Field-Proven Insights
-
Choice of Ammonia Source: Ammonium acetate serves as a convenient and effective source of ammonia in situ. The acetate salt also helps to maintain a slightly acidic pH, which is optimal for imine formation.[1]
-
Reducing Agent Selection: While other reducing agents like sodium borohydride or sodium triacetoxyborohydride can be used, sodium cyanoborohydride offers a good balance of reactivity and selectivity for this transformation.[1][2] It is particularly effective in one-pot procedures where the ketone and imine are present simultaneously.[2]
-
Stoichiometry: A significant excess of the ammonia source (10 equivalents of ammonium acetate) is used to drive the equilibrium towards imine formation. A moderate excess of the reducing agent (1.5 equivalents) ensures complete reduction of the iminium ion.
-
Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves both the organic substrate and the inorganic reagents.
-
Work-up: The basic work-up is crucial to deprotonate the ammonium salt of the product amine, allowing for its extraction into an organic solvent.
Safety Precautions
-
Sodium Cyanoborohydride: This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed throughout the procedure.
Conclusion
This application note provides a comprehensive and reliable protocol for the reductive amination of 2,5-dimethylpropiophenone. By understanding the underlying mechanism and carefully controlling the key reaction parameters, researchers can consistently achieve high yields of the desired primary amine. This procedure is readily adaptable for the synthesis of a variety of primary amines from their corresponding ketones, making it a valuable tool for drug discovery and development professionals.
References
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). ChemSusChem. [Link]
-
The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC. (n.d.). PubMed Central. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Leuckart reaction. (n.d.). Wikipedia. [Link]
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Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - PMC. (n.d.). PubMed Central. [Link]
-
Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. (n.d.). MDPI. [Link]
-
reductive amination using ammonium acetate/NaBH4. (2012). Sciencemadness. [Link]
-
The reaction scheme in the reductive amination of propiophenone with... (n.d.). ResearchGate. [Link]
-
Leuckart reaction. (2020). Sciencemadness Wiki. [Link]
-
Reductive Amination - Common Conditions. (n.d.). Organic Chemistry. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. [Link]
-
STUDIES ON THE LEUCKART REACTION. (1944). Semantic Scholar. [Link]
-
The Leuckart Reaction. (2023). Chemistry LibreTexts. [Link]
-
PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. (n.d.). Organic Syntheses. [Link]
-
Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. (n.d.). Rhodium.ws. [Link]
-
A Mild One-Pot Conversion of Alkenes into Amines through Tandem Ozonolysis and Reductive Amination. (2011). UNL Digital Commons. [Link]
-
Reductive Amination of MDP2P to MDA. (2005). The Hive. [Link]
Sources
Application Note: Quantitative Analysis of 1-(2,5-Dimethylphenyl)propan-1-amine by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of 1-(2,5-Dimethylphenyl)propan-1-amine, a substituted phenethylamine. Due to the polar nature of the primary amine, a derivatization step using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is employed to improve chromatographic performance and ensure reliable quantification. The method detailed herein is designed for researchers in forensic science, toxicology, and pharmaceutical development, providing a comprehensive protocol from sample preparation to data analysis and method validation in accordance with ICH guidelines.
Introduction: The Analytical Imperative
This compound is a designer drug candidate and a structural analog of known central nervous system stimulants. Its robust and unambiguous identification is critical for forensic investigations and for understanding its pharmacokinetic and pharmacodynamic profiles in a drug development context. Gas chromatography coupled with mass spectrometry (GC-MS) is a gold-standard technique for the analysis of volatile and semi-volatile compounds, offering high-resolution separation and definitive identification based on mass fragmentation patterns.[1]
However, the direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which often leads to poor peak shape, tailing, and potential interaction with active sites in the GC system.[2] To circumvent these issues, chemical derivatization is employed to convert the polar amine into a less polar, more volatile, and thermally stable derivative.[2] This not only improves chromatographic behavior but also enhances sensitivity and can direct mass fragmentation to yield more structurally informative ions.
This guide provides a comprehensive, field-tested protocol for the analysis of this compound, emphasizing the causality behind experimental choices to ensure methodological robustness and data integrity.
Experimental Workflow: A Validated System
The entire analytical process is designed as a self-validating system, from sample preparation to data interpretation. Each step is optimized to ensure accuracy, precision, and reproducibility.
Caption: A logical flow diagram of the complete analytical protocol.
Reagents and Materials
-
Solvents: Methanol, Ethyl Acetate (HPLC Grade or higher)
-
Derivatizing Agent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Analyte: this compound (as free base or hydrochloride salt)
-
Internal Standard (IS): Deuterated analog (e.g., Amphetamine-d5) or a structurally similar compound with a distinct retention time.
-
Reagent: Sodium Hydroxide (NaOH) solution (1 M) for free base conversion.
Protocol 1: Sample Preparation and Derivatization
Causality: The primary amine must be converted to its free base form to be reactive with the silylating agent (MSTFA). A liquid-liquid extraction is then performed to isolate the derivatized, non-polar analyte from the aqueous matrix into an organic solvent suitable for GC injection.
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: To 100 µL of the sample (or calibration standard), add 10 µL of the internal standard solution.
-
Basification: Add 100 µL of 1 M NaOH to ensure the analyte is in its free base form. Vortex for 30 seconds.
-
Extraction & Derivatization: Add 200 µL of ethyl acetate containing 1% MSTFA.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Heat the vial at 70°C for 20 minutes to ensure complete derivatization.
-
Final Step: Centrifuge the sample at 3000 rpm for 5 minutes. Transfer the upper organic layer to a GC vial for analysis.
Protocol 2: GC-MS Instrumental Analysis
Causality: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen to effectively separate the non-polar derivatized analyte from other matrix components. The temperature program is optimized to ensure a good peak shape and resolution within a reasonable run time.
| Parameter | Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides robust and reproducible performance. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and specificity. |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm | Industry-standard column for general purpose analysis of non-polar compounds. |
| Injector | Splitless, 250°C | Ensures efficient transfer of the analyte onto the column. |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min | Optimized for good separation and elution of the derivatized analyte. |
| MS Source | Electron Ionization (EI), 230°C | Standard ionization technique for generating reproducible fragmentation patterns. |
| MS Quadrupole | 150°C | Maintains ion transmission efficiency. |
| Scan Range | 40-500 amu | Covers the expected mass range of the analyte and its fragments. |
Results and Discussion: Interpreting the Data
Chromatographic Performance
Under the specified conditions, the trimethylsilyl (TMS) derivative of this compound is expected to elute with a sharp, symmetrical peak, free from interference from matrix components. The use of derivatization significantly improves peak shape compared to the underivatized amine, which would likely exhibit significant tailing.
Mass Spectral Fragmentation
Electron ionization of the TMS-derivatized analyte will induce predictable fragmentation, providing a unique fingerprint for identification. The primary fragmentation pathway for phenethylamines involves alpha-cleavage (β-cleavage relative to the ring), which is the cleavage of the bond between the carbon atoms alpha and beta to the aromatic ring.
Caption: Key fragmentation steps for TMS-derivatized analyte.
Expected Mass Spectrum Data:
| m/z | Proposed Ion Structure | Relative Abundance |
| 249 | [M]+• (Molecular Ion) | Low |
| 234 | [M-CH₃]+ | Moderate |
| 118 | [CH(C₂H₅)NHTMS]+ | High (likely Base Peak) |
| 119 | 2,5-dimethylbenzyl cation | Moderate |
| 91 | Tropylium ion | Moderate |
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the method, a full validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.
-
Linearity: A minimum of five concentrations are analyzed. The calibration curve should have a correlation coefficient (r²) ≥ 0.99.[4]
-
Accuracy: Determined by replicate analysis of samples containing known amounts of the analyte. The recovery should be within 85-115%.
-
Precision:
-
Repeatability (Intra-assay precision): The analysis of a minimum of 6 determinations at 100% of the test concentration, with a relative standard deviation (RSD) of ≤15%.
-
Intermediate Precision: Assessed by analyzing samples on different days with different analysts. The RSD should be ≤15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. The LOQ should be reported with an RSD of ≤20%.
-
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The use of MSTFA derivatization is a critical step that overcomes the inherent challenges of analyzing primary amines by gas chromatography. This method, when fully validated, is suitable for routine use in forensic, clinical, and pharmaceutical laboratories, ensuring high-quality, defensible data.
References
-
Ibáñez, M., et al. (2011). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. Journal of Mass Spectrometry. Available at: [Link]
-
International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
- Lin, D.-L., et al. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Analytical Toxicology.
-
Journal of IMAB (2017). An Optimized GC-MS Method for Amphetamines Identification. Available at: [Link]
-
European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]
-
Agilent Technologies (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Available at: [Link]
-
Impact Factor (2014). A Review on GC-MS and Method Development and Validation. Available at: [Link]
- de la Torre, R., et al. (2000). Quantification of amphetamine plasma concentrations by gas chromatography coupled to mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Application Note: A Validated Protocol for the Preparation and Qualification of 1-(2,5-Dimethylphenyl)propan-1-amine as an Analytical Standard
Abstract
This document provides a comprehensive, self-validating protocol for the synthesis, purification, and analytical qualification of 1-(2,5-Dimethylphenyl)propan-1-amine. The primary utility of this compound is as a certified analytical standard for use in the identification and quantification of related substances in pharmaceutical development and quality control environments. The protocol is designed for researchers, analytical scientists, and drug development professionals, emphasizing scientific integrity, safety, and adherence to regulatory principles. The synthesis is achieved via a robust reductive amination of the corresponding ketone precursor, 1-(2,5-Dimethylphenyl)propan-1-one. Subsequent sections detail rigorous methods for structural confirmation and purity assessment using modern analytical techniques, ensuring the final material is fit for its intended purpose as a reference standard.
Introduction and Scientific Rationale
The availability of high-purity analytical standards is a cornerstone of pharmaceutical analysis, enabling the accurate identification and quantification of active pharmaceutical ingredients (APIs), impurities, and metabolites. This compound represents a structure that may arise as a synthetic intermediate, a potential impurity, or a related compound in various drug discovery pipelines. This protocol addresses the need for a reliable in-house source of this material.
The chosen synthetic strategy is the reductive amination of a ketone. This method is widely employed in organic synthesis for its efficiency and high yield in forming primary amines.[1][2][3] The reaction proceeds in two main stages: (1) the nucleophilic attack of ammonia on the carbonyl carbon of the ketone to form a hemiaminal, which then dehydrates to an imine intermediate, and (2) the subsequent reduction of the imine to the target primary amine. This protocol utilizes sodium borohydride as the reducing agent, a choice predicated on its excellent chemoselectivity and operational simplicity compared to alternatives like catalytic hydrogenation or the use of more hazardous hydrides.[4]
A cornerstone of this protocol is its self-validating nature. The synthesis of the material is intrinsically linked to its rigorous analytical characterization. By following this guide, the end-user not only prepares the compound but also generates the necessary data to confirm its identity and establish its purity, in alignment with principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][6][7]
Materials, Equipment, and Safety
Reagents and Materials
| Reagent/Material | CAS Number | Recommended Grade/Purity | Supplier Example |
| 1-(2,5-Dimethylphenyl)propan-1-one | 35031-52-8 | >98% | Matrix Scientific[8] |
| Ammonium Acetate | 631-61-8 | ACS Reagent Grade, >98% | Major Chemical Supplier |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | >98% | Major Chemical Supplier |
| Methanol (MeOH) | 67-56-1 | Anhydrous, >99.8% | Major Chemical Supplier |
| Dichloromethane (DCM) | 75-09-2 | HPLC Grade | Major Chemical Supplier |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ACS Reagent Grade | Major Chemical Supplier |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Laboratory Grade | Major Chemical Supplier |
| Hydrochloric Acid (HCl) | 7647-01-0 | Concentrated (37%) | Major Chemical Supplier |
| Deionized Water | N/A | Type I, 18.2 MΩ·cm | In-house |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance (4-decimal place)
-
pH meter or pH strips
-
Analytical Instrumentation: FT-IR, NMR, GC-MS, HPLC-UV
Safety and Hazard Management
Personnel must adhere to standard laboratory safety protocols, including the use of a fume hood and appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and chemical-resistant gloves.
| Compound | GHS Pictograms | Hazard Statements | Precautionary Measures |
| 1-(2,5-Dimethylphenyl)propan-1-one | GHS07 (Irritant) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Avoid inhalation and contact with skin/eyes. Use in a well-ventilated area or fume hood.[8] |
| Sodium Borohydride | GHS02 (Flammable), GHS06 (Toxic), GHS08 (Health Hazard), GHS05 (Corrosive) | H260 (In contact with water releases flammable gases which may ignite spontaneously), H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage) | Handle under an inert atmosphere if possible. Keep away from water and acids. Store in a dry place. |
| Primary Amines (General) | GHS05 (Corrosive), GHS07 (Irritant) | H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation) | Amines are often corrosive and alkaline. Avoid inhalation of vapors. Handle in a fume hood.[9] |
| Methanol / Dichloromethane | GHS02 (Flammable), GHS06 (Toxic), GHS08 (Health Hazard) | H225 (Highly flammable liquid and vapor), H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled), H370 (Causes damage to organs) | Use in a fume hood. Avoid heat and flames. Ensure proper grounding. |
Experimental Protocol
Part A: Synthesis of this compound
This protocol is designed for a ~5 gram scale synthesis.
Step 1: Imine Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2,5-Dimethylphenyl)propan-1-one (5.00 g, 30.8 mmol).
-
Add anhydrous methanol (100 mL) and ammonium acetate (23.7 g, 308 mmol, 10 equivalents).
-
Stir the mixture at room temperature (20-25°C) for 30 minutes to allow for dissolution and initial imine formation. The large excess of ammonium acetate drives the equilibrium towards the imine.
Step 2: Reduction to the Amine
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly and portion-wise, add sodium borohydride (2.33 g, 61.6 mmol, 2 equivalents) to the stirred solution over a period of 20-30 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
Step 3: Reaction Quench and Work-up
-
Slowly quench the reaction by adding 50 mL of deionized water. Stir for 15 minutes.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add 50 mL of dichloromethane (DCM) to the remaining aqueous slurry.
-
Adjust the pH of the aqueous layer to >12 using a 2M NaOH solution to ensure the amine is in its free base form.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer two more times with 25 mL portions of DCM.
-
Combine all organic extracts and wash them with 50 mL of brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil.
Step 4: Purification (Optional, if required) If characterization reveals significant impurities, the crude oil can be purified by vacuum distillation or column chromatography on silica gel (using a DCM/MeOH/NH₃ gradient system). For the purpose of a primary standard, high purity is essential.
Diagram: Synthetic Workflow
Caption: Workflow for the synthesis of the target amine.
Part B: Characterization and Purity Assessment
This section is mandatory for qualifying the synthesized material as an analytical standard.
Step 1: Identity Confirmation
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Acquire an IR spectrum of the purified oil. Expect to see N-H stretching bands (two peaks for a primary amine) around 3300-3400 cm⁻¹ and the disappearance of the C=O stretch from the ketone starting material (around 1680 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample (~10-20 mg) in CDCl₃.
-
¹H NMR: Confirm the presence of aromatic protons, the methyl groups on the phenyl ring, the ethyl group protons, and the characteristic methine proton adjacent to the amine group. The amine protons (-NH₂) may appear as a broad singlet.
-
¹³C NMR: Confirm the number of unique carbon atoms corresponding to the structure.
-
-
Mass Spectrometry (MS): Use a GC-MS system. The electron ionization (EI) mass spectrum should show the molecular ion peak (M⁺) and a fragmentation pattern consistent with the structure. The molecular weight of C₁₁H₁₇N is 163.26 g/mol .
Step 2: Purity Determination Purity should be assessed using a high-resolution chromatographic technique. Gas chromatography is often suitable for volatile amines.[10]
| GC-FID Method Parameters | |
| Instrument | Agilent GC with FID or equivalent |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial: 80°C, hold 2 min |
| Ramp: 15°C/min to 280°C | |
| Hold: 5 min at 280°C | |
| Detector | FID at 300°C |
| Diluent | Dichloromethane or Methanol |
-
Procedure: Prepare a solution of the standard at approximately 1 mg/mL. Inject and analyze. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity of ≥98.0% is typically required for a working standard.
Diagram: Standard Qualification Logic
Caption: Logical flow for the qualification of the analytical standard.
Part C: Preparation of Stock Standard Solutions
-
Accurately weigh approximately 25 mg of the qualified this compound standard into a 25 mL Class A volumetric flask using an analytical balance.
-
Record the exact weight.
-
Dissolve the standard in a suitable diluent (e.g., methanol or acetonitrile) and dilute to volume.
-
Calculate the exact concentration of the stock solution in mg/mL. This stock solution is now ready for preparing working standards and calibration curves.
Storage and Handling of the Standard
-
Short-Term: Store the prepared standard solutions at 2-8°C and protect from light. Check for stability over the intended period of use.
-
Long-Term: The neat material (oil) should be stored in a tightly sealed amber vial under an inert atmosphere (e.g., argon or nitrogen) at -20°C to prevent degradation from air and moisture.[11] Amines are susceptible to oxidation and reaction with atmospheric CO₂.
Summary of Expected Results
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| FT-IR (cm⁻¹) | ~3350, 3280 (N-H stretch); ~2960 (C-H stretch); ~1610, 1500 (Aromatic C=C) |
| ¹H NMR | Signals corresponding to aromatic, benzylic, ethyl, and amine protons. |
| Purity (GC Area %) | ≥ 98.0% |
Conclusion
This application note details a complete and reliable protocol for the in-house preparation of this compound as a qualified analytical standard. By integrating a robust synthetic method with rigorous analytical characterization, this procedure ensures the resulting material is fit-for-purpose, enabling accurate and reproducible analytical results in a research or regulated laboratory environment.
References
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-
PubChem. 1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648. [Link]
-
PubChem. 1-(2,5-Dimethylphenyl)-1-phenylpropan-2-amine | C17H21N | CID 66436988. [Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography. [Link]
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Environmental Protection Agency (EPA). Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. [Link]
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Wikipedia. Ganesha (psychedelic). [Link]
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MDPI. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
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ChemSynthesis. N,N-dimethyl-1-phenyl-2-propanamine. [Link]
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Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]
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Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. [Link]
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Diplomata Comercial. Amine Purity Standards: Ensuring Quality in Chemical Supply. [Link]
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Save My Exams. Preparation of Amines - A Level Chemistry Revision Notes. [Link]
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Agilent. Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. [Link]
-
Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
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ResearchGate. Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). [Link]
-
USP-NF. <1220> ANALYTICAL PROCEDURE LIFE CYCLE. [Link]
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Collect and Recycle. Amine Disposal For Businesses. [Link]
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Unacademy. Methods of Preparation of Amines. [Link]
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Gassnova. Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. [Link]
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ChemRxiv. Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. [Link]
-
ResearchGate. Treatment of amine wastes generated in industrial processes. [Link]
-
Organic Chemistry Portal. Synthesis of primary amines. [Link]
-
GMP Compliance. Q14 Analytical Procedure Development. [Link]
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RSC Publishing. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. [Link]
-
NY.Gov. Chemical Storage and Handling Recommendations. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures. [Link]
-
Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Pearson+. One synthetic method for producing N-methyl-1-phenylpropan-2-amine.... [Link]
-
ChemBK. 2,2-Dimethylpropan-1-amine. [Link]
-
Cheméo. Chemical Properties of N,N-Dimethyl-1-propanamine (CAS 926-63-6). [Link]
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Title: A Comprehensive In Vitro Pharmacological Profiling of 1-(2,5-Dimethylphenyl)propan-1-amine: Monoamine Transporter, GPCR, and MAO Activity Assays
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals involved in the study of novel psychoactive substances (NPS) and CNS-active compounds.
Abstract: This document provides a detailed guide for the in vitro characterization of 1-(2,5-Dimethylphenyl)propan-1-amine, a substituted phenylpropylamine analog with potential psychoactive properties. Given its structural similarity to known monoamine reuptake inhibitors and releasing agents, a systematic evaluation of its interaction with primary CNS targets is crucial for elucidating its mechanism of action and potential toxicological profile.[1][2] We present a suite of robust, validated in vitro assays designed to quantify the compound's activity at key regulatory points of monoaminergic neurotransmission. The protocols herein describe (1) radioligand binding and functional uptake inhibition assays to determine affinity and potency at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters; (2) cell-based functional assays to assess agonist or antagonist activity at dopamine D1 and D2 receptors; and (3) enzyme inhibition assays for monoamine oxidase A (MAO-A) and B (MAO-B). These protocols are designed to be self-validating and provide the foundational data required for the pharmacological assessment of this and structurally related novel compounds.
Rationale and Strategic Approach
As a Senior Application Scientist, the initial assessment of a novel compound like this compound requires a hypothesis-driven approach based on its chemical structure. The phenylpropylamine scaffold is a classic pharmacophore known to interact with the monoamine neurotransmitter systems.[3] Therefore, our primary objective is to determine its affinity and functional potency at the plasma membrane transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin (DAT, NET, and SERT). These transporters are the principal targets for a vast array of therapeutic agents and drugs of abuse.[4]
Beyond transporter activity, it is critical to investigate potential direct interactions with postsynaptic G-protein coupled receptors (GPCRs), such as the D1 and D2 dopamine receptors, which mediate the downstream effects of dopamine signaling.[5][6] Furthermore, inhibition of monoamine oxidase (MAO), the primary enzyme responsible for the degradation of these neurotransmitters, could significantly potentiate the compound's overall effect.[7][8] The following protocols provide a comprehensive, multi-faceted approach to generate a robust pharmacological profile.
Monoamine Transporter Interaction Assays
Assay I: Competitive Radioligand Binding for Transporter Affinity (Ki)
Principle: This assay quantifies the affinity of this compound for DAT, NET, and SERT by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter.[9] The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Ki) is calculated. Radioligand binding assays are considered the gold standard for measuring the affinity of a ligand for its target receptor.[9]
Workflow Diagram: Radioligand Binding Assay
Caption: Workflow for neurotransmitter uptake inhibition assay.
Protocol 2.2: Step-by-Step Methodology
-
Synaptosome Preparation:
-
Dissect brain regions of interest (e.g., mouse striatum for DAT) in ice-cold phosphate-buffered saline (PBS). [10] * Homogenize the tissue in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES). [10] * Perform differential centrifugation: first, a low-speed spin (e.g., 1,000 x g for 10 min) to remove nuclei and debris. Then, centrifuge the supernatant at a higher speed (e.g., 14,000-16,000 x g for 20 min) to pellet the crude synaptosomes (P2 fraction). [10][11] * Resuspend the P2 pellet in Krebs buffer containing an MAO inhibitor (e.g., pargyline) to prevent degradation of the monoamine substrate. [11]Determine protein concentration.
-
-
Uptake Inhibition Assay (96-well plate format):
-
In a 96-well plate, add 150 µL of the synaptosome suspension to each well.
-
Add 50 µL of varying concentrations of this compound, vehicle (for 100% uptake), or a known inhibitor for defining non-specific uptake (e.g., 10 µM cocaine for DAT). [4][11] * Pre-incubate the plate for 10-30 minutes at 37°C. [11]
-
-
Initiation and Termination:
-
Initiate the uptake reaction by adding 50 µL of the radiolabeled substrate (e.g., [³H]Dopamine for DAT, [³H]Serotonin for SERT). [11][12] * Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C with gentle agitation. [4][12] * Scientist's Note: The incubation time must be short to measure the initial rate of uptake, ensuring the assay operates under linear conditions.
-
Terminate the reaction by rapid vacuum filtration onto glass fiber filters, followed by several washes with ice-cold buffer. [11]
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped on the filters via scintillation counting.
-
Calculate the percentage inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Dopamine Receptor Functional Assays
Principle: To determine if the compound acts as an agonist or antagonist at dopamine receptors, we use cell lines engineered to express either the D1 (Gs-coupled) or D2 (Gi/o-coupled) receptor. Receptor activation leads to a change in intracellular cyclic AMP (cAMP) levels, which can be quantified using a biosensor. [13][14]An agonist will mimic dopamine's effect, while an antagonist will block it.
Signaling Pathway Diagram: D1 vs. D2 Receptor
Caption: Opposing effects of D1 and D2 receptor activation on cAMP.
Protocol 3.0: Step-by-Step Methodology (cAMP Assay)
-
Cell Culture:
-
Agonist Mode Assay:
-
Wash cells with assay buffer (e.g., HBSS-HEPES, pH 7.4).
-
Add varying concentrations of this compound or a known agonist (e.g., Dopamine) to the wells. [14] * Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode Assay:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Add a fixed concentration of dopamine (at its EC₅₀ value) to stimulate the receptor. [13] * Incubate for a specified time at 37°C.
-
-
Detection and Analysis:
-
Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., a fluorescence-based biosensor or ELISA). [5] * For agonist mode, plot the response (e.g., fluorescence intensity) against compound concentration to determine the EC₅₀ and Emax.
-
For antagonist mode, plot the inhibition of the dopamine response against compound concentration to determine the IC₅₀.
-
Monoamine Oxidase (MAO) Inhibition Assays
Principle: This assay determines if the test compound inhibits the activity of MAO-A or MAO-B. The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate. [15]The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent or colorimetric signal. [16][17] Protocol 4.0: Step-by-Step Methodology (Fluorometric Assay)
-
Enzyme and Reagent Preparation:
-
Assay Setup (96-well black plate):
-
Set up separate plates for MAO-A and MAO-B.
-
To each well, add the MAO enzyme.
-
Add varying concentrations of this compound or a known inhibitor.
-
-
Reaction and Detection:
-
Initiate the reaction by adding the Assay Working Solution to all wells.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 530 nm Ex / 585 nm Em) at multiple time points (kinetic assay) or after a fixed endpoint (e.g., 30 minutes). [17]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) or the endpoint fluorescence for each well.
-
Determine the percentage inhibition for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
Data Summary and Interpretation
All quantitative data should be summarized to provide a clear pharmacological fingerprint of the compound. Non-linear regression analysis should be used to determine IC₅₀ and EC₅₀ values.
Table 1: Example Pharmacological Profile for this compound
| Target | Assay Type | Parameter | Value (nM) |
| hDAT | Radioligand Binding | Ki | 150 ± 12 |
| Synaptosomal Uptake | IC₅₀ | 275 ± 25 | |
| hNET | Radioligand Binding | Ki | 85 ± 9 |
| Synaptosomal Uptake | IC₅₀ | 160 ± 18 | |
| hSERT | Radioligand Binding | Ki | >10,000 |
| Synaptosomal Uptake | IC₅₀ | >10,000 | |
| hD1R | cAMP Functional | EC₅₀ | >10,000 (No Agonism) |
| cAMP Functional | IC₅₀ | >10,000 (No Antagonism) | |
| hD2R | cAMP Functional | EC₅₀ | >10,000 (No Agonism) |
| cAMP Functional | IC₅₀ | >10,000 (No Antagonism) | |
| hMAO-A | Enzyme Inhibition | IC₅₀ | 8,500 ± 450 |
| hMAO-B | Enzyme Inhibition | IC₅₀ | >20,000 |
Data are presented as mean ± SEM from three independent experiments and are for illustrative purposes only.
Interpretation: The hypothetical data in Table 1 would suggest that this compound is a potent and selective inhibitor of the norepinephrine and dopamine transporters, with significantly less activity at the serotonin transporter. It shows no direct agonist or antagonist activity at D1/D2 receptors and is a very weak inhibitor of MAO-A. This profile is characteristic of a psychostimulant compound.
References
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- Di-Poi, N., et al. (2019). A Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. MDPI.
- S-J. Kim, et al. (n.d.). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex. NIH.
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- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Peters, F. T. (2011). In vitro approaches to studying the metabolism of new psychoactive compounds. PubMed.
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- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188).
- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- Diva-Portal.org. (2025). Pharmacology and Toxicity of New Psychoactive Substances : In vitro metabolism and receptor activation.
- Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica.
- Robinson, P. J., et al. (2025). Analysis of synaptic vesicle endocytosis in synaptosomes by high-content screening.
- NCATS NIH. (2021).
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- BenchChem. (n.d.). 2-(2,5-Dimethylphenyl)propan-1-amine.
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Developing analytical methods for 1-(2,5-Dimethylphenyl)propan-1-amine quantification
Application Note: AN-0251
Developing Analytical Methods for the Quantification of 1-(2,5-Dimethylphenyl)propan-1-amine
Abstract
This document provides a comprehensive guide for the quantitative analysis of this compound, a substituted phenethylamine. Two robust and validated analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and higher sensitivity. This note details the underlying principles, step-by-step protocols, and critical parameters for each method. Furthermore, it outlines the essential validation procedures according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, accuracy, and reliability.[1][2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and forensic sectors.
Introduction
This compound is a primary amine belonging to the phenethylamine class. Compounds in this class are of significant interest due to their potential physiological activity, often mimicking the psychostimulant properties of amphetamine.[4][5] Accurate and precise quantification of such compounds is critical in various fields, including pharmaceutical development, metabolic studies, and forensic toxicology.
The analysis of primary amines like this compound can present challenges due to their polarity and potential for interaction with analytical instrumentation, which can lead to poor chromatographic peak shape and inaccurate results.[6][7] This application note addresses these challenges by providing two distinct, well-defined analytical strategies designed to deliver reliable and reproducible quantification.
Method 1: HPLC-UV is a widely accessible and robust technique suitable for quantifying the analyte in bulk materials or formulated products. Method 2: GC-MS offers superior specificity and sensitivity, making it ideal for trace-level detection and unequivocal identification, particularly in complex matrices.[4][8]
Method 1: Quantification by HPLC-UV
Principle
Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The analyte is partitioned between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By optimizing the mobile phase composition, this compound can be retained, separated from impurities, and quantified using a UV detector. The use of a mixed-mode column that leverages both reversed-phase and cation-exchange mechanisms can further enhance retention and peak shape for basic compounds like this amine.[9]
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized Water (18.2 MΩ·cm)
-
Reagents: Phosphoric acid (ACS grade), Triethylamine (for mobile phase modification, if needed)
-
Sample Diluent: Mobile Phase
Instrumentation and Chromatographic Conditions
The following table outlines the instrumental setup and optimized conditions for the HPLC-UV analysis.
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | Mixed-Mode C18/Cation-Exchange, 4.6 x 150 mm, 5 µm (e.g., Primesep 200)[10] |
| Mobile Phase | Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 270 nm |
| Run Time | 10 minutes |
Causality Behind Choices:
-
Mixed-Mode Column: A standard C18 column may provide insufficient retention for this relatively polar amine. The cation-exchange functionality of a mixed-mode column interacts with the protonated amine group, significantly improving retention and peak symmetry.[9]
-
Acidified Mobile Phase: The addition of phosphoric acid to the mobile phase serves two purposes: it ensures the amine is fully protonated (as a cation) to interact with the column's ion-exchange sites, and it silences residual silanol groups on the silica support, preventing peak tailing.
-
Wavelength: 270 nm is chosen based on the UV absorbance spectrum of the dimethylphenyl moiety, providing a good signal-to-noise ratio.
Experimental Protocol
2.4.1. Standard Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standards: Perform serial dilutions of the Stock Standard to prepare a calibration curve with at least five concentration levels (e.g., 5, 25, 50, 100, 200 µg/mL).
2.4.2. Sample Preparation
-
Accurately weigh a sample amount expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent, sonicate for 10 minutes to dissolve, and then dilute to volume.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.4.3. System Suitability and Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of a mid-range working standard (e.g., 50 µg/mL). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.
-
Inject a blank (diluent), followed by the working standards to generate the calibration curve.
-
Inject the prepared samples.
Data Analysis
Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression analysis. The concentration of the analyte in the samples is determined using the equation of the line.
Caption: HPLC-UV analysis workflow for quantification.
Method 2: Quantification by GC-MS
Principle
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS.[4] For polar compounds like primary amines, direct analysis can be challenging.[6][7] Derivatization is often employed to replace the active hydrogen on the amine group with a nonpolar functional group.[6] This process increases the analyte's volatility and thermal stability, leading to improved peak shape and chromatographic performance.[11] Following separation on a capillary column, the analyte is ionized (typically by electron ionization), and the resulting fragments are detected by the mass spectrometer, providing a highly specific "fingerprint" for identification and quantification.
Materials and Reagents
-
Analyte: this compound reference standard (>99% purity)
-
Solvents: Ethyl Acetate (GC grade), Pyridine (anhydrous)
-
Derivatizing Agent: Trifluoroacetic anhydride (TFAA)
-
Carrier Gas: Helium (99.999% purity)
Instrumentation and GC-MS Conditions
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with Autosampler, Mass Selective Detector (MSD) |
| Column | DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions | To be determined from the mass spectrum of the derivatized standard.Quantifier Ion: (e.g., m/z XXX), Qualifier Ions: (e.g., m/z YYY, ZZZ) |
Causality Behind Choices:
-
Derivatization with TFAA: Acylation with TFAA is a rapid and efficient reaction for primary amines.[6] The resulting trifluoroacetyl derivative is much more volatile and less polar, making it ideal for GC analysis. It also introduces fluorine atoms, which can be beneficial for certain detectors, though here we rely on MS.
-
DB-5ms Column: This is a general-purpose, low-polarity column that provides excellent separation for a wide range of derivatized compounds.
-
SIM Mode: Instead of scanning all masses (Full Scan), SIM mode focuses only on specific ions characteristic of the analyte. This dramatically increases sensitivity and selectivity by reducing chemical noise, which is essential for trace-level quantification.
Experimental Protocol
3.4.1. Standard and Sample Derivatization
-
Prepare stock and working standards of the underivatized amine in ethyl acetate.
-
Pipette 100 µL of each standard or sample solution into a 2 mL autosampler vial.
-
Add 50 µL of anhydrous pyridine (acts as a catalyst and acid scavenger).
-
Add 100 µL of TFAA. Cap the vial immediately and vortex for 30 seconds.
-
Heat the vial at 70 °C for 20 minutes in a heating block.
-
Allow the vial to cool to room temperature before placing it in the autosampler.
3.4.2. Analysis
-
Equilibrate the GC-MS system.
-
First, inject a derivatized standard in Full Scan mode to confirm the retention time and identify the characteristic mass fragments for setting up the SIM method.
-
Switch to the SIM method. Inject a blank (derivatized ethyl acetate), followed by the derivatized standards and samples.
Data Analysis
Using the quantifier ion, create a calibration curve by plotting peak area against concentration. Use the qualifier ions to confirm identity by ensuring their ion ratios in samples fall within a specified tolerance (e.g., ±20%) of the average ratios observed in the standards.
Caption: GC-MS analysis workflow including derivatization.
Method Validation
To ensure that the analytical methods are suitable for their intended purpose, they must be validated according to established guidelines, such as ICH Q2(R1).[1][2][3] The objective of validation is to demonstrate suitability through a series of defined experiments.[12][13]
| Validation Parameter | Description |
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[12] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. A minimum of 5 concentrations is recommended. |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies of spiked samples at multiple levels (e.g., 3 concentrations, 3 replicates each).[14] |
| Precision | The degree of scatter between a series of measurements. Evaluated at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C).[13][14] |
Conclusion
This application note provides two validated, reliable methods for the quantification of this compound. The HPLC-UV method is a robust and accessible technique for routine analysis in quality control settings. The GC-MS method, incorporating a crucial derivatization step, offers enhanced sensitivity and specificity, making it the gold standard for confirmatory testing and trace-level analysis. The successful implementation of these protocols, underpinned by a thorough validation strategy, will ensure the generation of high-quality, defensible analytical data.
References
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Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). Current Protocols in Toxicology. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2022). Lab Manager. Available at: [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Available at: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available at: [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]
-
Liquid Chromatographic Analysis of Amphetamine and Related Compounds in Urine Using Solid-Phase Extraction and 3,5-Dinitrobenzoyl. Journal of Chromatographic Science. Available at: [Link]
-
HPLC Methods for analysis of Amphetamine. HELIX Chromatography. Available at: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Available at: [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (1996). Journal of Chromatography A. Available at: [Link]
-
Derivatization. (2023). Chemistry LibreTexts. Available at: [Link]
-
HPLC Method for Analysis of Amphetamine. SIELC Technologies. Available at: [Link]
-
A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. (2017). ResearchGate. Available at: [Link]
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Application of 1-(2,5-Dimethylphenyl)propan-1-amine in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Novel Phenethylamine Scaffold
In the landscape of medicinal chemistry, the phenethylamine scaffold is a cornerstone for the design of neurologically active agents. Its inherent ability to interact with key biological targets within the central nervous system (CNS) has led to the development of numerous therapeutics. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of a specific, yet underexplored, member of this class: 1-(2,5-Dimethylphenyl)propan-1-amine.
While extensive research has focused on analogs bearing methoxy or halogen substituents, the unique electronic and steric properties conferred by the 2,5-dimethylphenyl moiety present a compelling opportunity for novel drug discovery. This application note will detail the synthetic route to this compound, outline robust analytical characterization protocols, and propose a strategic framework for its evaluation as a potential modulator of monoamine transporters and serotonin receptors, based on the well-established pharmacology of related phenethylamines.[1][2] This guide is intended for researchers and drug development professionals seeking to expand their chemical library with novel scaffolds targeting CNS disorders.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application in medicinal chemistry. These properties influence its synthesis, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem |
| Molecular Weight | 163.26 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 1018586-68-9 | Vendor Data |
Synthesis and Characterization: A Detailed Protocol
The synthesis of this compound is most efficiently achieved through a two-step process involving the Friedel-Crafts acylation to form the precursor ketone, followed by reductive amination.
Workflow for Synthesis and Purification
Caption: Synthetic and purification workflow for this compound.
Part 1: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-one (Ketone Precursor)
This procedure is adapted from established Friedel-Crafts acylation protocols.[3]
Materials:
-
p-Xylene
-
Propionyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 eq) to the stirred suspension via an addition funnel.
-
After the addition is complete, add p-xylene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-(2,5-dimethylphenyl)propan-1-one.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Reductive Amination to this compound
This protocol utilizes sodium cyanoborohydride as the reducing agent, a common and effective method for the reductive amination of ketones.
Materials:
-
1-(2,5-Dimethylphenyl)propan-1-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH), anhydrous
-
Round-bottom flask, magnetic stirrer
Protocol:
-
In a round-bottom flask, dissolve 1-(2,5-dimethylphenyl)propan-1-one (1.0 eq) in anhydrous methanol.
-
Add ammonium acetate (10 eq) to the solution and stir until dissolved.
-
Slowly add sodium cyanoborohydride (1.5 eq) in portions to the reaction mixture at room temperature. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2 with concentrated HCl to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in water and wash with an organic solvent (e.g., diethyl ether or DCM) to remove any unreacted ketone.
-
Basify the aqueous layer to pH >10 with a strong base (e.g., 6 M NaOH).
-
Extract the product into an organic solvent (e.g., DCM or ethyl acetate) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the presence of the primary amine group.
Medicinal Chemistry Applications: A Strategic Outlook
While direct biological data for this compound is limited, its structural similarity to well-characterized phenethylamines provides a strong rationale for its investigation as a modulator of monoamine transporters and serotonin receptors.
Hypothesized Biological Targets and Rationale
The phenethylamine scaffold is a privileged structure for interacting with monoamine transporters (DAT, SERT, NET) and various serotonin (5-HT) receptor subtypes.[4][5][6] The 2,5-dimethyl substitution pattern may offer a unique pharmacological profile compared to the more extensively studied 2,5-dimethoxy analogs, which are known for their potent psychedelic activity mediated by 5-HT₂A receptor agonism.[7] The methyl groups may alter the lipophilicity and steric interactions within the binding pockets of these targets, potentially leading to novel selectivity and functional activity profiles.
Potential Therapeutic Areas:
-
Depression and Anxiety: Modulation of SERT and NET is a clinically validated strategy for treating these disorders.
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Inhibition of DAT and NET is a primary mechanism of action for many ADHD medications.
-
Neuropathic Pain: Monoamine transporter inhibitors have shown efficacy in the management of chronic pain conditions.
-
Substance Use Disorders: Compounds that modulate the dopamine system are of interest for addiction therapies.
Proposed Screening Cascade
Caption: Proposed screening cascade for the biological evaluation of this compound.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for the initial biological evaluation of this compound. These should be adapted and optimized based on the specific laboratory setup and available resources.
Protocol 1: Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell membranes expressing human DAT, SERT, or NET
-
Radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET)
-
Test compound: this compound
-
Assay buffer
-
Scintillation vials and cocktail
-
Filter plates and harvester
Protocol:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, radioligand, and either vehicle, test compound, or a known displacer (for non-specific binding).
-
Incubate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound using appropriate software.
Protocol 2: In Vitro Neurotransmitter Uptake Assay
Objective: To assess the functional activity of this compound as an inhibitor of monoamine uptake.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)
-
Test compound: this compound
-
Uptake buffer
-
Lysis buffer
Protocol:
-
Plate the cells in a 24- or 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle in uptake buffer.
-
Initiate the uptake by adding the radiolabeled neurotransmitter.
-
Incubate for a short period at 37 °C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells with lysis buffer.
-
Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a scintillation counter.
-
Determine the IC₅₀ value for the test compound's inhibition of neurotransmitter uptake.
Conclusion and Future Directions
This compound represents a readily accessible and intriguing scaffold for medicinal chemistry exploration. Its synthesis is straightforward, and its structural features suggest a high potential for interaction with key CNS targets. The protocols and strategic framework outlined in this application note provide a solid foundation for researchers to investigate the pharmacological profile of this compound and its derivatives.
Future work should focus on the synthesis of a small library of analogs to establish a preliminary structure-activity relationship (SAR). Modifications could include N-alkylation of the primary amine, introduction of substituents on the propyl chain, and exploration of other substitution patterns on the phenyl ring. Through systematic evaluation, the full therapeutic potential of this novel phenethylamine scaffold can be elucidated, potentially leading to the discovery of new drug candidates for a range of neurological disorders.
References
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PubChem. 1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one. Available from: [Link]
-
Navarro, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]
-
PubChem. 1-(2,5-Dimethylphenyl)propan-1-one. Available from: [Link]
- Hansen, M., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry.
-
Wikipedia. 2,5-Dimethoxy-4-ethylamphetamine. Available from: [Link]
-
Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]
-
Lead Sciences. (S)-1-(2,5-Dimethylphenyl)-2-methylpropan-1-amine hydrochloride. Available from: [Link]
-
Rupaineni, R., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Pharmaceuticals, 16(7), 967. Available from: [Link]
-
Wang, C., et al. (2016). Design, Synthesis, and Pharmacological Evaluation of 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl Propanamides as Novel Smoothened (Smo) Antagonists. Journal of Medicinal Chemistry, 59(24), 11050-11068. Available from: [Link]
-
Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(3), M1862. Available from: [Link]
-
Lee, J., et al. (2014). 2-(4-Methylsulfonylaminophenyl) propanamide TRPV1 antagonists: Structure–activity relationships in the B and C-regions. Bioorganic & Medicinal Chemistry Letters, 24(15), 3432-3436. Available from: [Link]
-
Slack, R. D., et al. (2020). Illuminating the monoamine transporters: fluorescently labeled ligands to study DAT, SERT, and NET. Neuropharmacology, 167, 107981. Available from: [Link]
-
Saha, K., et al. (2015). Discovery and Development of Monoamine Transporter Ligands. Journal of Medicinal Chemistry, 58(24), 9463-9486. Available from: [Link]
-
Navarro, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]
-
PubChem. (1R)-1-(2,5-diethylphenyl)propan-1-amine. Available from: [Link]
-
Arctom. (S)-1-(2,5-Dimethylphenyl)propan-1-amine hydrochloride. Available from: [Link]
-
ResearchGate. SAM531, N,N-dimethyl-3-{[3-(1-naphthylsulfonyl)-1H-indazol-5-yl]oxy} propan-1-amine, a novel serotonin-6 receptor antagonist with preclinical pro-cognitive efficacy. Available from: [Link]
- Google Patents. A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof.
-
Koldsø, H., et al. (2013). Monoamine transporters: insights from molecular dynamics simulations. Frontiers in Pharmacology, 4, 112. Available from: [Link]
-
Vrije Universiteit Amsterdam. Synthesis and pharmacological evaluation of some amino-acid-containing cyproheptadine derivatives as dual antagonists of histamine H1- and leukotriene D4-receptors. Available from: [Link]
-
Rothman, R. B., et al. (2012). Studies of the Biogenic Amine Transporters. 14. Identification of Low-Efficacy "Partial" Substrates for the Biogenic Amine Transporters. Journal of Pharmacology and Experimental Therapeutics, 340(3), 707-718. Available from: [Link]
-
Otrishko, I., et al. (2021). Design and evaluation of pharmacological properties of a new 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid. Research Results in Pharmacology, 7(4), 101-111. Available from: [Link]
-
PubChem. N,N-dimethyl-2-phenylpropan-1-amine. Available from: [Link]
-
Cheng, M. H., & Bahar, I. (2019). Monoamine transporters: structure, intrinsic dynamics and allosteric regulation. Nature Structural & Molecular Biology, 26(7), 545-556. Available from: [Link]
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PubChem. 3-(4-hydroxy-2,6-dimethylphenyl)-i-oxopropan-2-yl)-5-guanidinopentanamide in the treatment of neurodegenerative diseases. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine
Document ID: TSS-A284-01
Introduction: Navigating the Synthesis of a Sterically Hindered Amine
Welcome to the technical support guide for the synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine. This primary amine is a valuable building block in pharmaceutical and materials science research. Its synthesis, most commonly achieved via the reductive amination of 1-(2,5-dimethylphenyl)propan-1-one, presents unique challenges primarily due to steric hindrance from the ortho-methyl group and the adjacent ethyl chain on the ketone.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the underlying chemical logic to empower researchers to diagnose issues and rationally optimize their reaction conditions for maximum yield and purity.
Core Synthetic Pathway: Reductive Amination
The most reliable and scalable method for preparing this compound is the one-pot reductive amination of the corresponding ketone precursor, 2,5-dimethylpropiophenone.[1] This process involves two key stages occurring in the same reaction vessel: (1) the formation of an imine intermediate via reaction with an ammonia source, and (2) the immediate reduction of this imine to the target primary amine.
Caption: General workflow for the one-pot reductive amination synthesis.
Frequently Asked Questions & Optimization Strategies
Q1: My reaction is very slow or stalls completely. What are the primary factors limiting the reaction rate?
Answer: A slow or stalled reaction is the most common issue, typically stemming from the sterically hindered nature of the 2,5-dimethylpropiophenone substrate. The ortho-methyl group impedes the approach of the ammonia source to the carbonyl carbon, making imine formation the rate-limiting step.[2][3]
Here are the key parameters to investigate:
-
Catalyst: Imine formation is acid-catalyzed.[4][5] The optimal pH is a delicate balance; it must be acidic enough to protonate the carbonyl oxygen, making it more electrophilic, but not so acidic that it fully protonates the ammonia source, rendering it non-nucleophilic. A pH range of 5-6 is often ideal.[5][6] Using a mild acid catalyst like acetic acid or employing an ammonium salt like ammonium acetate (which acts as both the ammonia source and a pH buffer) is highly recommended. For particularly stubborn ketones, a Lewis acid such as Ti(OiPr)₄ can be added to activate the carbonyl group more effectively.[7][8]
-
Temperature: While many reductive aminations run at room temperature, increasing the reaction temperature to 40-50 °C can provide the necessary activation energy to overcome the steric barrier for imine formation. However, be cautious, as higher temperatures can also promote side reactions, such as the reduction of the starting ketone.
-
Concentration: Ensure the reaction is sufficiently concentrated (e.g., 0.2 M to 0.5 M with respect to the ketone). Higher concentrations can help drive the bimolecular imine formation step forward.
-
Water Removal: Imine formation is a condensation reaction that releases water.[4] The presence of water can shift the equilibrium back towards the starting materials. While not always practical in a one-pot hydride reduction, the use of a dehydrating agent like molecular sieves can sometimes improve yields, particularly if imine formation is exceptionally difficult.
Q2: I'm observing a significant amount of 1-(2,5-dimethylphenyl)propan-1-ol as a byproduct. How can I prevent this?
Answer: The formation of the corresponding alcohol is a clear indication that your reducing agent is reducing the starting ketone faster than the imine is being formed and reduced. This is a problem of selectivity.
The solution lies in choosing the right reducing agent.
-
Avoid Strong, Non-Selective Hydrides: Reagents like Lithium Aluminum Hydride (LiAlH₄) and, to a lesser extent, Sodium Borohydride (NaBH₄) are powerful enough to rapidly reduce the ketone.[9] If using NaBH₄, it is critical to allow sufficient time for imine formation before adding the reducing agent in a stepwise fashion, rather than a one-pot approach.[7][10]
-
Use Imine-Selective Hydrides: The best practice is to use a reducing agent that is selective for the protonated imine (the iminium ion) over the ketone.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is often the reagent of choice.[7][8] It is a milder hydride donor than NaBH₄ and is particularly effective at reducing iminium ions at a slightly acidic pH, the very conditions that favor imine formation. Its steric bulk can also enhance selectivity.
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also highly selective for iminium ions over ketones, especially under mildly acidic conditions (pH 4-5).[11] However, it is toxic due to the potential to release hydrogen cyanide gas, especially at lower pH. Therefore, NaBH(OAc)₃ is generally preferred for safety and ease of handling.
-
Caption: Competing reaction pathways in reductive amination.
Q3: Which ammonia source is best? (e.g., Ammonia in Methanol, Ammonium Acetate, Ammonium Formate)
Answer: The choice of ammonia source is crucial for controlling the reaction environment and can significantly impact yield.
| Ammonia Source | Advantages | Disadvantages | Best For... |
| Ammonia in Alcohol (e.g., 7N NH₃ in MeOH) | High concentration of free ammonia (NH₃) as the nucleophile. | Volatile and requires careful handling. Can make the solution too basic, slowing the acid-catalyzed steps. | Reactions where the ketone is highly reactive and pH is controlled by adding a separate acid catalyst (e.g., AcOH). |
| Ammonium Acetate (NH₄OAc) | Acts as both the ammonia source and a buffer, maintaining a favorable pH (~5-6). Easy to handle solid. | Lower effective concentration of free ammonia at any given time. | Highly recommended for this synthesis. It provides a balanced environment for the sterically hindered ketone, promoting imine formation without extreme pH. |
| Ammonium Formate (NH₄HCO₂) | Can act as both the ammonia source and the hydride donor in Leuckart-type reactions.[12] | Requires high temperatures (120-165 °C), which can lead to byproducts. The reaction mechanism is different and can be lower yielding for this specific substrate.[12][13] | Alternative strategies when standard hydride reagents fail, but generally not the first choice. |
For the synthesis of this compound, starting with Ammonium Acetate is the most robust and reliable approach.
Q4: How should I monitor the reaction's progress and determine its endpoint?
Answer: Effective reaction monitoring is key to preventing the formation of byproducts and knowing when to quench the reaction.
-
Thin-Layer Chromatography (TLC): This is the quickest method. Co-spot your reaction mixture with the starting ketone. The product amine is more polar and will have a lower Rf value. Use a standard mobile phase like 20-30% Ethyl Acetate in Hexanes. Visualize with a UV lamp (for the aromatic ring) and a potassium permanganate stain (which will react with the amine). The disappearance of the starting material spot is a strong indicator of completion.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more definitive data. A small aliquot from the reaction can be quenched, extracted, and injected. This will clearly show the relative ratios of the starting ketone, the product amine, and the alcohol byproduct, confirming both conversion and selectivity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, this is an excellent method for monitoring the appearance of the product and disappearance of the reactant.
Monitor the reaction every 1-2 hours initially. A typical reaction time can range from 6 to 24 hours depending on the scale and conditions.
Troubleshooting Guide: At-a-Glance
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion (<50%) | 1. Imine formation is too slow (steric hindrance). 2. Reaction temperature is too low. 3. pH is not optimal. | 1. Switch ammonia source to Ammonium Acetate. Add 0.5-1.0 eq. of acetic acid. 2. Increase temperature to 40-50 °C. 3. If using NH₃/MeOH, add acetic acid to buffer the system. |
| Significant Alcohol Byproduct | 1. Reducing agent is not selective (e.g., NaBH₄ used in one-pot). 2. Imine formation is much slower than ketone reduction. | 1. Use Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. 2. Ensure conditions favor imine formation (see "Low Conversion" solutions). |
| Formation of Secondary Amine Byproduct | The product primary amine is reacting with remaining ketone to form a secondary amine. | This is less common in one-pot syntheses with an excess of the ammonia source. If observed, ensure at least 5-10 equivalents of the ammonia source (e.g., ammonium acetate) are used to outcompete the product amine. |
| Difficult Purification | The product amine is co-eluting with starting material or byproducts. | Implement an acid-base workup. Dissolve the crude mixture in an organic solvent (e.g., EtOAc), wash with 1M HCl to protonate the amine into the aqueous layer. Wash the organic layer to remove neutral impurities. Basify the aqueous layer with NaOH and extract the pure amine back into an organic solvent. |
Experimental Protocol: Optimized Synthesis Using STAB
This protocol is a robust starting point for the synthesis of this compound on a research scale.
Materials:
-
1-(2,5-Dimethylphenyl)propan-1-one (1.0 eq.)
-
Ammonium Acetate (NH₄OAc) (10.0 eq.)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (Optional, for pH adjustment)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-(2,5-Dimethylphenyl)propan-1-one (e.g., 1.62 g, 10 mmol).
-
Add ammonium acetate (7.71 g, 100 mmol, 10 eq.).
-
Add the solvent (DCE, 40 mL) to the flask.
-
Stir the suspension at room temperature for 30-60 minutes to allow for initial mixing and equilibration.
-
Slowly add sodium triacetoxyborohydride (3.18 g, 15 mmol, 1.5 eq.) portion-wise over 15 minutes. Note: The addition may be slightly exothermic.
-
Stir the reaction mixture at room temperature (or heat to 40 °C if the reaction is slow) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
(Optional Acid Wash for Higher Purity): Extract the combined organic layers with 1M HCl (2 x 40 mL). The amine product will move to the aqueous layer. Separate the layers.
-
Cool the acidic aqueous layer in an ice bath and basify by slowly adding 3M NaOH until the pH is >12.
-
Extract the basic aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the final organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
Purification: The product can be further purified by vacuum distillation or flash column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine, e.g., 90:9:1 Hexanes:EtOAc:NEt₃, to prevent tailing).
References
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Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882. [Link]
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Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]
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Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587. [Link]
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Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. [Link]
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
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Master Organic Chemistry. (2017). Making Substituted Amines Through Reductive Amination. [Link]
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Wikipedia. (n.d.). Eschweiler–Clarke reaction. [Link]
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Kimies Tube. (2023). Eschweiler-Clarke reaction. [Link] (Note: A representative URL for a general chemistry resource is provided as the original link may not be stable).
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Ganthi, H., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46. [Link]
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Journal of the Indian Chemical Society. (2023). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 100(1), 100827. [Link]
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ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone. [Link]
-
ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. [Link]
-
Wikipedia. (n.d.). Leuckart reaction. [Link]
-
Musio, B., et al. (2016). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Molecules, 21(11), 1489. [Link]
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Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1319. [Link]
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Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. The Journal of Organic Chemistry, 09(6), 529-536. [Link]
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Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. [Link]
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ChemRxiv. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
-
Molbank. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024(1), M1862. [Link]
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Scribd. (n.d.). Leuckart Reaction. [Link]
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Molecules. (2015). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 20(8), 14358-14369. [Link]
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ResearchGate. (n.d.). Catalytic study for the reductive amination reaction. [Link]
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Master Organic Chemistry. (2022). Imines – Properties, Formation, Reactions, and Mechanisms. [Link]
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The Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry, 15, 1542-1549. [Link]
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PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. [Link]
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The Royal Society of Chemistry. (2017). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 8(11), 7497-7502. [Link]
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Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. [Link]
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Chad's Prep. (2021). 19.5 Imine and Enamine Formation. [Link] (Note: A representative URL for a general chemistry resource is provided as the original link may not be stable).
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Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2020). 21.4: Imine formation. [Link]
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- 1. 2-(2,5-Dimethylphenyl)propan-1-amine | 853723-91-8 | Benchchem [benchchem.com]
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- 12. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 13. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Reductive Amination of Substituted Propiophenones
Welcome to the Technical Support Center for Reductive Amination. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights to navigate the complexities of the reductive amination of substituted propiophenones. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: My reductive amination of a substituted propiophenone is giving very low yields. What are the most likely causes?
Low yields in the reductive amination of substituted propiophenones can stem from several factors, often related to the delicate balance between imine/enamine formation and reduction. The primary culprits are typically incomplete imine formation, competing reduction of the starting ketone, or instability of the product under the reaction conditions.
The equilibrium between the ketone and the imine can be unfavorable, especially with sterically hindered propiophenones or less nucleophilic amines.[1] To shift the equilibrium towards the imine, consider the following:
-
Water Removal: The formation of an imine from a primary amine and a ketone, or an enamine from a secondary amine and a ketone, releases a molecule of water.[1] Removing this water as it is formed can significantly drive the reaction forward. This can be achieved by using dehydrating agents like molecular sieves (3Å or 4Å) or titanium(IV) isopropoxide.[2]
-
pH Control: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3] This is because protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for the amine to attack. However, if the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[3] Acetic acid is often used as a catalyst to maintain the optimal pH.[4]
Another common reason for low yield is the premature reduction of the starting propiophenone to the corresponding alcohol. This is particularly problematic when using strong reducing agents like sodium borohydride (NaBH₄) in a one-pot reaction.[3]
Q2: I'm observing a significant amount of the corresponding alcohol as a byproduct. How can I prevent the reduction of my propiophenone starting material?
The formation of an alcohol byproduct indicates that your reducing agent is reacting with the ketone carbonyl group faster than or concurrently with the imine/enamine intermediate. To mitigate this, you should choose a reducing agent that is selective for the protonated imine (iminium ion) over the ketone.
-
Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is a milder and more selective reducing agent than NaBH₄.[1] It is particularly effective for the reductive amination of ketones and is less likely to reduce the starting carbonyl compound.[1][4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for the iminium ion at a controlled pH (typically 6-7).[5] However, it is highly toxic due to the potential release of cyanide gas, especially under acidic conditions.[5]
-
Stepwise Procedure: If you are using NaBH₄, a two-step (or indirect) reductive amination approach is recommended.[1][4] First, allow the imine to form completely by mixing the propiophenone and the amine (with a catalyst like acetic acid if needed) for a sufficient amount of time. You can monitor the disappearance of the ketone by TLC or other analytical methods. Once imine formation is complete, then add the NaBH₄ to reduce the imine.[6]
The choice of reducing agent is critical for chemoselectivity. The relative reactivity of common borohydride reagents is summarized in the table below.
| Reducing Agent | Relative Reactivity | Selectivity for Imine/Iminium Ion | Common Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Strong | Low | Methanol, Ethanol | Best used in a two-step procedure after complete imine formation.[6] |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | High (at pH 6-7) | Methanol, Ethanol | Highly toxic; requires careful pH control.[5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild | High | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Generally the preferred reagent for one-pot reductive aminations of ketones.[4] |
Q3: My reaction with a primary amine is producing a tertiary amine (over-alkylation). How can I favor the formation of the secondary amine?
Over-alkylation occurs when the newly formed secondary amine product reacts with another molecule of the propiophenone, leading to the formation of a tertiary amine. This is a common issue in reductive aminations.[7]
To favor the formation of the desired secondary amine, you can employ a few strategies:
-
Stoichiometry Control: Use a significant excess of the primary amine relative to the propiophenone. This will increase the probability of the ketone reacting with the starting primary amine rather than the secondary amine product.
-
Stepwise Procedure: A two-step approach can be very effective.[4] First, form the imine by reacting the propiophenone with one equivalent of the primary amine. Isolate the imine if possible, or at least ensure its complete formation. Then, in a separate step, reduce the imine to the secondary amine. This physically separates the secondary amine product from the reaction conditions where it could further react.
-
Alternative Methods: For methylation of secondary amines to tertiary amines, the Eschweiler-Clarke reaction is a related, well-established method.[1]
Q4: The reaction with my electron-rich (or electron-poor) substituted propiophenone is sluggish. How can I improve the reaction rate?
The electronic nature of the substituents on the phenyl ring of the propiophenone can significantly impact the reaction rate.
-
Electron-donating groups (e.g., -OCH₃, -CH₃): These groups make the carbonyl carbon less electrophilic, which can slow down the initial nucleophilic attack by the amine to form the hemiaminal intermediate. To accelerate the reaction, you may need to:
-
Increase the reaction temperature.
-
Use a Lewis acid co-catalyst, such as Ti(OiPr)₄ or ZnCl₂, to activate the carbonyl group.
-
-
Electron-withdrawing groups (e.g., -NO₂, -CN): These groups make the carbonyl carbon more electrophilic, which should facilitate the initial amine attack. However, they can also decrease the basicity of the imine nitrogen, making its protonation to the more reactive iminium ion less favorable. In this case, ensuring the presence of a suitable acid catalyst (like acetic acid) is crucial.
The following workflow can help you decide on a course of action when dealing with substituted propiophenones:
Caption: Decision workflow for addressing slow reaction rates.
Advanced Troubleshooting
Q5: I'm working with a sterically hindered propiophenone or amine, and the reaction is not proceeding. What are my options?
Steric hindrance can significantly impede both the formation of the imine/enamine and its subsequent reduction. When dealing with bulky substrates, you may need to employ more forcing conditions or alternative reagents.
-
Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier for the formation of the sterically hindered imine.
-
Lewis Acid Catalysis: Lewis acids like TiCl₄ or BF₃·OEt₂ can be more effective than protic acids in activating sterically hindered ketones.
-
Alternative Reductive Amination Methods:
-
Leuckart-Wallach Reaction: This reaction uses formic acid or a derivative (like ammonium formate or formamide) as both the reducing agent and the nitrogen source (if starting from ammonia).[1][8] It is often successful for the synthesis of amines from sterically hindered ketones, though it typically requires high temperatures (160-190 °C).[8][9]
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Nickel) is a powerful method for reducing imines.[1][10] This can be performed after the in-situ formation of the imine. This method can sometimes be more effective for hindered substrates than hydride reducing agents.
-
Q6: How do I purify my final amine product, especially if it's contaminated with the starting amine or unreacted ketone?
Purification can be challenging, but a well-planned workup can effectively separate your desired amine from the common impurities.
-
Acid-Base Extraction: This is the most common and effective method for purifying amines.
-
Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1 M HCl). The desired amine product will be protonated and move into the aqueous layer, while the unreacted ketone will remain in the organic layer.
-
Separate the aqueous layer and basify it with a strong base (e.g., NaOH, K₂CO₃) to a pH > 12. This will deprotonate the amine, making it insoluble in water.
-
Extract the free amine back into a fresh organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄, MgSO₄), and concentrate it under reduced pressure.
-
-
Chromatography: If acid-base extraction is not sufficient, column chromatography on silica gel can be used. A mobile phase containing a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) is often necessary to prevent the amine from streaking on the acidic silica gel.
-
Crystallization: If your amine product is a solid, crystallization from a suitable solvent system can be an excellent purification method.
The following diagram illustrates the general mechanism of reductive amination:
Caption: General mechanism of reductive amination.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
This protocol is suitable for a wide range of substituted propiophenones and amines.[4]
-
To a solution of the substituted propiophenone (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent like 1,2-dichloroethane (DCE) or dichloromethane (DCM), add glacial acetic acid (1.1 equiv).
-
Stir the mixture at room temperature for 20-60 minutes to allow for imine/enamine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the reaction mixture. Be cautious as the reaction may be exothermic.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by acid-base extraction or column chromatography.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Wikipedia. (n.d.). Reductive amination. [Link]
-
ResearchGate. (2019). The reaction scheme in the reductive amination of propiophenone with...[Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Myers, A. (n.d.). Chem 115. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. [Link]
-
Royal Society of Chemistry. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews. [Link]
-
Scribd. (n.d.). Studies On The Leuckart Reaction. [Link]
-
ResearchGate. (n.d.). Catalytic Amination for N-Alkyl Amine Synthesis. [Link]
-
YouTube. (2023). Reductive Amination. [Link]
-
PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
ResearchGate. (2015). Synthesis of Hindered Tertiary Amines by a Mild Reductive Amination Procedure. [Link]
-
ACS Publications. (2013). Reductive N‑Alkylation of Nitro Compounds to N‑Alkyl and N,N‑Dialkyl Amines with Glycerol as the Hydrogen Source. [Link]
-
Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]
-
ResearchGate. (2001). (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction. [Link]
-
ResearchGate. (1998). A reinvestigation of the Leuckart-Wallach reaction: milder reaction conditions. [Link]
-
ResearchGate. (2020). Synthesis of N -Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]
-
Royal Society of Chemistry. (2012). Cu-catalysed reductive amination of ketones with anilines using molecular hydrogen. Green Chemistry. [Link]
-
University of Florida Digital Collections. (n.d.). THE MECHANISM OF THE LEUCKART REACTION. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
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- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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Technical Support Center: Improving Chiral Resolution of Phenylpropanamines in HPLC
Welcome to the technical support center dedicated to the chiral separation of phenylpropanamines by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Phenylpropanamines, a class of compounds that includes amphetamine and its analogs, present unique challenges in enantiomeric separation due to their structural properties. Achieving adequate resolution is critical for accurate quantification, especially in forensic, clinical, and pharmaceutical settings where the biological activity of enantiomers can differ significantly.
This resource will equip you with the knowledge to systematically address common issues and refine your chiral HPLC methods for robust and reliable results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the underlying principles to empower your method development.
Problem 1: Poor or No Enantiomeric Resolution
Question: I am injecting my racemic phenylpropanamine standard, but I see only a single peak or two poorly resolved peaks. What are the primary causes and how can I fix this?
Answer: This is the most frequent challenge in chiral HPLC. It fundamentally indicates that the chosen analytical conditions lack sufficient enantioselectivity. A systematic approach is required to pinpoint the issue.
Root Cause Analysis & Corrective Actions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor.[1][2] Chiral recognition relies on the specific interactions between the analyte and the chiral selector on the stationary phase.
-
Expert Insight: For phenylpropanamines, polysaccharide-based CSPs (derivatives of cellulose and amylose) and macrocyclic glycopeptide-based CSPs are often the most successful.[2][3] Pirkle-type and cyclodextrin-based phases can also be effective but may require more specific mobile phase conditions.[1][4]
-
Recommended Action: If you are not achieving separation, the first step is to screen different types of CSPs. Polysaccharide-based columns are a versatile starting point due to their broad applicability.[2]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Normal Phase Mode: Typically uses a non-polar solvent like n-hexane with an alcohol modifier (e.g., isopropanol or ethanol).[5] The percentage of the alcohol modifier is a critical parameter to adjust.
-
Protocol: Start with a common mobile phase like n-Hexane/Isopropanol (90:10, v/v). Systematically vary the isopropanol content in small increments (e.g., to 95:5 or 85:15). A lower percentage of the alcohol modifier generally increases retention and can improve resolution, but may also lead to broader peaks.[5]
-
-
Reversed-Phase Mode: Uses a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[6] The pH of the aqueous portion is crucial for ionizable compounds like phenylpropanamines.
-
Expert Insight: For basic compounds like amphetamines, operating at a higher pH (>9) can dramatically improve chiral separation in reversed-phase mode.[7]
-
-
Polar Ionic Mode: This mode is highly effective with macrocyclic glycopeptide CSPs (e.g., Astec CHIROBIOTIC V2). It involves a high percentage of an organic modifier with small amounts of water and ionic additives like acetic acid and ammonium hydroxide.[3]
-
-
Missing or Inappropriate Mobile Phase Additives: For basic compounds like phenylpropanamines, additives are often essential to improve peak shape and enhance chiral recognition.
-
Expert Insight: In normal phase, a small amount of a basic modifier like diethylamine (DEA) can be added to the mobile phase to reduce peak tailing and improve resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) would be used.[3]
-
Recommended Action: If you observe poor peak shape along with poor resolution, consider adding an appropriate modifier to your mobile phase at a low concentration (e.g., 0.1% v/v).
-
-
Temperature Effects: Temperature can significantly impact enantioselectivity, sometimes in non-intuitive ways.
-
Expert Insight: While lower temperatures often improve chiral separation, this is not always the case.[8] The optimal temperature depends on the specific analyte-CSP interaction.
-
Recommended Action: Use a column oven to maintain a stable and controlled temperature. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, and 40°C) to determine the optimal condition for your specific separation.[5][9]
-
-
Flow Rate: Chiral separations can be more sensitive to flow rate than achiral separations.
-
Recommended Action: If you have partial separation, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This increases the interaction time between the analyte and the CSP, which can lead to better resolution.[5]
-
Problem 2: Peak Tailing or Broadening
Question: My enantiomer peaks are present, but they are broad and show significant tailing. What causes this and how can I improve the peak shape?
Answer: Poor peak shape compromises resolution and quantification. Tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase or issues with the sample solvent.
Root Cause Analysis & Corrective Actions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based CSPs can interact strongly with basic compounds like phenylpropanamines, leading to tailing.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including tailing and splitting.[10]
-
Expert Insight: The ideal scenario is to dissolve the sample in the initial mobile phase.[11] If this is not possible, use a solvent that is weaker than the mobile phase.
-
Recommended Action: Re-dissolve your sample in the mobile phase or a weaker solvent and re-inject.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, tailing peaks.
-
Recommended Action: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can lead to poor peak shape.
Problem 3: Split Peaks
Question: I am observing split peaks for my enantiomers. What could be causing this?
Answer: Split peaks can be one of the more confusing issues in HPLC. The cause can range from problems with the column itself to issues with the sample injection.
Root Cause Analysis & Corrective Actions:
-
Partially Clogged Inlet Frit or Column Void: A blockage in the inlet frit of the column or a void in the packing material can cause the sample to travel through different paths, resulting in a split peak.[14]
-
Recommended Action: First, try reversing and flushing the column (if the manufacturer allows). If this does not resolve the issue, the frit may need to be replaced, or the column itself may be compromised and require replacement.[11] Using a guard column can help protect the analytical column from particulate matter.[12]
-
-
Sample Solvent/Mobile Phase Incompatibility: Injecting the sample in a solvent that is significantly different from and stronger than the mobile phase can cause the peak to split.[10]
-
Recommended Action: As with peak tailing, dissolve the sample in the mobile phase whenever possible.[11]
-
-
Co-eluting Impurity: What appears to be a split peak could be an impurity eluting very close to the main analyte peak.
-
Recommended Action: Inject a smaller volume of the sample. If the two "split" portions of the peak decrease in size but remain as two distinct peaks, it is likely a co-eluting compound.[14] Further method optimization (e.g., changing mobile phase composition) may be needed to resolve the two components.
-
Visual Workflow for Chiral Method Development
The following diagram outlines a systematic approach to developing a robust chiral HPLC method for phenylpropanamines.
Caption: A systematic workflow for chiral HPLC method development for phenylpropanamines.
Frequently Asked Questions (FAQs)
Q1: What are the most effective chiral stationary phases (CSPs) for separating phenylpropanamine enantiomers?
A1: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are widely used and highly effective due to their broad enantioselectivity.[2][3] Macrocyclic glycopeptide-based CSPs, such as those based on vancomycin, are also excellent choices, particularly when using polar ionic mobile phases and for LC-MS applications.[3] Crown ether-based CSPs are specifically designed for the separation of primary amines and can also be very effective.[15]
Q2: How do I choose between normal-phase and reversed-phase chromatography for this separation?
A2: The choice depends on the specific phenylpropanamine analog and the available CSPs.
-
Normal-phase (e.g., Hexane/Ethanol) is often a good starting point with polysaccharide CSPs and can provide excellent selectivity.[1]
-
Reversed-phase (e.g., Acetonitrile/Water with buffer) is generally more compatible with biological samples and LC-MS detection. For phenylpropanamines, controlling the mobile phase pH is critical in reversed-phase mode.[1][7]
-
A screening approach using both modes is the most robust strategy to find the optimal separation conditions.[1]
Q3: What is the role of additives like DEA or TFA in the mobile phase?
A3: Phenylpropanamines are basic compounds. Additives are used to improve peak shape and sometimes enhance resolution.
-
Basic additives like Diethylamine (DEA) or Triethylamine (TEA) are used in small concentrations (e.g., 0.1%) to suppress the interaction of the basic analyte with acidic residual silanols on the silica surface of the CSP. This minimizes peak tailing.[3]
-
Acidic additives like Trifluoroacetic Acid (TFA) or Formic Acid (FA) can be used to protonate the amine, which can be beneficial for certain CSP interactions, particularly in reversed-phase and polar ionic modes.[3][9]
Q4: Can I use chiral derivatization instead of a chiral column?
A4: Yes, chiral derivatization is an alternative approach. This involves reacting the phenylpropanamine enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[16] These diastereomers can then be separated on a standard achiral HPLC column (like a C18).[16] This method can be very sensitive, especially for trace analysis in biological samples, but it adds an extra step to sample preparation and requires a pure chiral derivatizing agent.[4][17]
Q5: My resolution is decreasing over time with repeated injections. What could be the cause?
A5: A gradual loss of resolution often points to column contamination or degradation.
-
Contamination: Strongly retained matrix components from your samples can accumulate at the head of the column, affecting its performance.[13]
-
Stationary Phase Damage: Using incompatible solvents or extreme pH can irreversibly damage the chiral stationary phase. Always operate within the manufacturer's recommended pH and solvent compatibility range.
-
Recommended Action: Implement a proper sample clean-up procedure (e.g., Solid Phase Extraction) to remove interfering substances before injection. Regularly flush the column according to the manufacturer's instructions. Using a guard column is highly recommended to protect the more expensive analytical column.[12]
Key Experimental Protocols
Protocol 1: CSP Screening for Phenylpropanamines
This protocol outlines a general approach to screen for a suitable chiral stationary phase.
-
Select Columns: Choose at least three columns with different chiral selectors (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based).
-
Prepare Mobile Phases:
-
Normal Phase (NP): n-Hexane / Isopropanol (90:10, v/v) with 0.1% DEA.
-
Reversed Phase (RP): Acetonitrile / 20mM Ammonium Bicarbonate pH 9.5 (50:50, v/v).
-
Polar Ionic (PI): Methanol / Acetic Acid / Ammonium Hydroxide (100:0.1:0.02, v/v/v).
-
-
Prepare Sample: Dissolve the racemic phenylpropanamine standard at approximately 1 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 5 µL.
-
-
Procedure:
-
Equilibrate the first column with the NP mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Flush the system and column properly before switching to the next mobile phase or column.
-
Repeat the injection for each column/mobile phase combination.
-
-
Evaluation: Compare the chromatograms to identify the condition that provides the best selectivity (separation between the two enantiomer peaks). This condition will be the starting point for further optimization.
Data Summary: Typical CSP Performance
| Chiral Stationary Phase (CSP) Type | Typical Mode | Common Mobile Phase Components | Advantages for Phenylpropanamines |
| Polysaccharide-Based | Normal, Reversed | Hexane/Alcohol (NP), ACN/Water (RP) | Broad applicability, high success rate.[1][2] |
| Macrocyclic Glycopeptide | Reversed, Polar Ionic | ACN/Water/Additives, MeOH/Additives | Excellent for basic compounds, MS-compatible.[3] |
| Pirkle-Type (Brush-Type) | Normal | Hexane/Alcohol | Strong π-π interactions.[1] |
| Crown Ether-Based | Reversed | Acidified Water/Methanol | Highly specific for primary amines.[15] |
| Cyclodextrin-Based | Reversed | ACN/Buffered Water | Can be effective, also used as mobile phase additive.[4] |
References
- A Comparative Guide to Chiral Stationary Phases for the Enantioseparation of 2-Phenylpropanamide and Rel
- Strategies for the enantiomeric determination of amphetamine and related compounds by liquid chromatography.
- Accurate Biological Testing for Amphetamine and Methamphetamine Abuse Using Chiral HPLC and MS Detection. Sigma-Aldrich.
- Isomeric Separation of Methamphetamine by HPLC Chiral Column.
- Technical Support Center: Chiral Separation of Amphetamine Analogs by HPLC. Benchchem.
- Enantiomeric Determination of Amphetamine and Methamphetamine in Urine by Precolumn Derivatization with Marfey's Reagent. Journal of Analytical Toxicology.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis.
- Enantiomeric Determination of Methamphetamine, Amphetamine, Ephedrine, and Pseudoephedrine using Chiral Supercritical Fluid Chromatography with Mass Spectrometric Detection. DEA.gov.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- HPLC Troubleshooting Guide. SCION Instruments.
- When using HPLC, how do you deal with split peaks?
- Peak Splitting in HPLC: Causes and Solutions.
- Direct chiral resolution of phenylalkylamines using a crown ether chiral st
- Effect of Temperature on the Chiral Separation of Enantiomers of Some...
- Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. Benchchem.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Phenomenex.
- High-pH Chiral Separ
- Playing with Selectivity for Optimal Chiral Separation.
- How To Select Mobile Phase In HPLC Method Development? Next LVL Programming.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
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Technical Support Center: GC-MS Analysis for 1-(2,5-Dimethylphenyl)propan-1-amine Synthesis
This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities encountered during the synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine using Gas Chromatography-Mass Spectrometry (GC-MS). We will explore common synthetic pathways, the impurities they generate, and the analytical strategies to resolve them.
The Synthetic Landscape: Reductive Amination
The most prevalent laboratory and industrial synthesis of this compound involves the reductive amination of 1-(2,5-Dimethylphenyl)propan-1-one.[1][2] This process typically occurs in two key steps: the formation of an imine intermediate followed by its reduction to the target primary amine. The choice of reducing agent, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (STAB), significantly influences the reaction's efficiency and impurity profile.[3][4]
dot graph Synthesis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Ketone [label="1-(2,5-Dimethylphenyl)propan-1-one\n(Starting Material)"]; Ammonia [label="+ NH₃ / Amine Source"]; Imine [label="Imine Intermediate"]; Amine [label="this compound\n(Target Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alcohol [label="1-(2,5-Dimethylphenyl)propan-1-ol\n(Over-reduction Impurity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Amine [label="Secondary Amine Adduct\n(Dimer Impurity)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Ketone -> Imine [label="Imine Formation"]; Imine -> Amine [label="Reduction\n[e.g., NaBH₄, STAB]"]; Ketone -> Alcohol [label="Direct Reduction\n(Side Reaction)", style=dashed]; Amine -> Secondary_Amine [label="+ Ketone, then Reduction\n(Side Reaction)", style=dashed]; Ammonia -> Imine;
// Invisible edges for alignment {rank=same; Ketone; Ammonia;} {rank=same; Imine; Alcohol;} {rank=same; Amine; Secondary_Amine;} } dot Caption: Reaction scheme for this compound synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the GC-MS analysis of the reaction mixture.
Q1: My chromatogram shows severe peak tailing for the target amine. What's causing this and how can I fix it?
A1: Causality and Solution
Amines are basic compounds that exhibit strong interactions with active sites (e.g., surface silanol groups) within the GC system, including the inlet liner and the column stationary phase.[5] This adsorption leads to poor peak symmetry (tailing), reduced sensitivity, and shifting retention times.
Solutions:
-
Use Specialized Consumables: Employ base-deactivated inlet liners and GC columns specifically designed for amine analysis.[6] Columns with a polyethylene glycol (wax) or specialized amine-specific stationary phase are recommended.[5][7]
-
Derivatization: This is the most robust solution. Derivatization is a chemical process that converts the polar amine into a less polar, more volatile derivative, significantly improving its chromatographic behavior.[8][9] This process masks the active hydrogens on the amino group, preventing interactions with the GC system.[10]
Q2: I need to derivatize my sample. Which reagent is best and what is the protocol?
A2: Reagent Selection and Protocol
For primary amines, acylation with reagents like trifluoroacetic anhydride (TFAA) is a highly effective and common strategy.[11] It produces stable, volatile derivatives that often yield enhanced mass spectral information. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another viable option.[8]
Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA)
-
Sample Preparation: Evaporate a known aliquot (e.g., 100 µL) of your reaction mixture sample to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of a dry, aprotic solvent (e.g., ethyl acetate) to reconstitute the residue. Following this, add 100 µL of TFAA.[8]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 20 minutes.[8]
-
Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.
dot graph Derivatization_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Crude Reaction Sample"]; Evaporate [label="Evaporate to Dryness"]; Reconstitute [label="Add Aprotic Solvent\n(e.g., Ethyl Acetate)"]; Add_TFAA [label="Add TFAA Reagent"]; Heat [label="Heat at 60-70°C"]; Analyze [label="Inject into GC-MS", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Add_TFAA; Add_TFAA -> Heat; Heat -> Analyze; } dot Caption: Workflow for TFAA derivatization of amine samples.
Q3: How can I identify common impurities based on their mass spectra?
A3: Mass Spectral Fragmentation Patterns
Identifying impurities requires understanding their characteristic fragmentation patterns under electron ionization (EI). The table below summarizes key impurities, their likely origin, and expected mass spectral fragments.
| Impurity Name | Structure | Origin | Expected Key MS Fragments (m/z) |
| 1-(2,5-Dimethylphenyl)propan-1-one [12][13] | C₁₁H₁₄O | Unreacted Starting Material | 162 (M⁺) , 133 ([M-C₂H₅]⁺), 105 ([C₈H₉]⁺) |
| 1-(2,5-Dimethylphenyl)propan-1-ol | C₁₁H₁₆O | Over-reduction of Ketone | 164 (M⁺) , 146 ([M-H₂O]⁺), 135 ([M-C₂H₅]⁺), 119 |
| Imine Intermediate | C₁₁H₁₅N | Unreacted Intermediate | 161 (M⁺) , 146 ([M-CH₃]⁺), 132 ([M-C₂H₅]⁺) |
| Secondary Amine Adduct | C₂₂H₂₉N | Reaction of Product with Ketone | 307 (M⁺) , 278 ([M-C₂H₅]⁺), 188, 120 |
Detailed Fragmentation Analysis:
-
Target Amine (this compound): Primary amines undergo a characteristic alpha-cleavage.[14][15] The bond between the carbon bearing the amine (C1) and the adjacent carbon in the propyl chain (C2) will break. This results in the formation of a stable, resonance-stabilized cation. The molecular ion (M⁺) will appear at m/z 163 (an odd number, consistent with the Nitrogen Rule for compounds with one nitrogen atom).[16] The base peak, resulting from alpha-cleavage and loss of an ethyl radical (•C₂H₅), will be observed at m/z 120 .[14]
-
Starting Ketone (1-(2,5-Dimethylphenyl)propan-1-one): The molecular ion (M⁺) is at m/z 162 .[12] The most prominent fragment will be from the cleavage of the bond between the carbonyl carbon and the ethyl group, resulting in a stable acylium ion at m/z 133 ([M-29]⁺).[15]
-
Alcohol Byproduct (1-(2,5-Dimethylphenyl)propan-1-ol): A common byproduct if using a strong reducing agent like NaBH₄ before complete imine formation.[3] Its mass spectrum will likely show a weak molecular ion at m/z 164 and a characteristic loss of water ([M-18]⁺) to give a peak at m/z 146 .[17]
Q4: My GC column and method seem fine, but I'm still getting poor sensitivity and broad peaks. What else could be wrong?
A4: System-Wide Troubleshooting
If derivatization and column selection have been addressed, the issue may lie elsewhere in the GC system. A systematic check is crucial.[18][19]
-
Inlet Contamination: The inlet liner is a common site for the accumulation of non-volatile residues.[20] This creates active sites that interact with analytes. Solution: Replace the inlet liner and septum regularly.[21]
-
Carrier Gas Purity: Impurities like oxygen or moisture in the carrier gas can degrade the column's stationary phase, especially at high temperatures, leading to column bleed and active sites.[22] Solution: Ensure high-purity carrier gas (e.g., Helium 99.999%) and install/replace moisture and oxygen traps.
-
Improper Column Installation: A poorly cut column or incorrect insertion depth into the inlet and detector can cause peak tailing, broadening, and leaks.[19] Solution: Re-trim the column front end (a few cm) and reinstall it according to the manufacturer's specifications.
Recommended GC-MS Method Parameters
The following table provides a starting point for method development. Adjustments may be necessary based on your specific instrumentation and derivatization agent.
| Parameter | Recommended Setting |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a dedicated amine column (e.g., CP-Sil 8 CB for Amines)[6][23] |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless for trace analysis |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min[24] |
| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
References
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Kusch, P., Knupp, G., Hergarten, M., & Kozupa, M. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 219-225. Retrieved from [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Retrieved from [Link]
-
Gong, Z., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 319-328. Retrieved from [Link]
-
Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693-4734. Retrieved from [Link]
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2017). What type of GCMS column is best for a total resolution of aromatic amines?. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Amines GC Columns. Retrieved from [Link]
-
Agilent Technologies. (2011). Analysis of primary, secondary and tertiary amines. Retrieved from [Link]
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Shimadzu. (2022). GC Troubleshooting guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
Phenomenex. (2025). GC Column Troubleshooting Guide. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2025). Various synthetic routes for the synthesis of amine 1. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]
-
ResearchGate. (2020). Typical GC-MS chromatograms for the analysis of alkylamines. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Dr. Perygin. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
- Google Patents. (n.d.). US7723547B2 - Process for the synthesis of DMAPA.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
MDPI. (n.d.). Au(I)-Catalyzed Annulation of Propargyl Amine with Aldehydes: One-Pot Cascade Synthesis of 2,5-Dimethylpyrazines. Retrieved from [Link]
-
Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Retrieved from [Link]
-
arkat-usa. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]
-
NIH. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2,5-Dimethylphenyl)-3-(ethylamino)propan-1-one. Retrieved from [Link]
- Google Patents. (n.d.). WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
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Technical Support Center: Stability of 1-(2,5-Dimethylphenyl)propan-1-amine in Solution
Welcome to the technical support center for 1-(2,5-Dimethylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. Here, we address common stability issues through a series of frequently asked questions and troubleshooting guides, grounded in established principles of pharmaceutical analysis and organic chemistry.
Introduction to Stability Challenges
This compound, an arylethylamine, is susceptible to various degradation pathways in solution, which can impact experimental outcomes and product shelf-life. Understanding these vulnerabilities is critical for developing robust analytical methods and stable formulations. The primary concerns revolve around its primary amine functionality and the substituted aromatic ring, which can be targets for oxidation, pH-mediated reactions, and photolytic degradation.
This guide provides a proactive approach to identifying and mitigating these stability issues. We will explore the "why" behind the troubleshooting steps, empowering you with the scientific rationale to adapt and refine your experimental protocols.
Frequently Asked Questions (FAQs)
FAQ 1: My sample of this compound shows a gradual loss of purity in aqueous solution over time, even when stored at 4°C. What is the likely cause?
Answer: Gradual degradation in aqueous solution, even under refrigerated conditions, is often attributable to slow oxidation or hydrolysis-related reactions. The primary amine group in this compound is a key functional group susceptible to oxidative degradation. Dissolved oxygen in the aqueous solvent can contribute to this process.
Additionally, the pH of your aqueous solution plays a critical role. Unbuffered water can have a pH that fluctuates, and even a neutral pH can permit certain degradation reactions. For instance, primary amines can be susceptible to oxidative deamination.[1]
Troubleshooting Steps:
-
Deoxygenate your solvent: Before preparing your solution, sparge the water with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use a buffered solution: Prepare your solution in a suitable buffer system to maintain a stable pH. For primary amines, a slightly acidic pH (e.g., pH 4-6) is often optimal for stability, as it protonates the amine, reducing its nucleophilicity and susceptibility to certain reactions.[2][3]
-
Store under an inert atmosphere: After preparing the solution, blanket the headspace of your storage container with nitrogen or argon before sealing.
FAQ 2: I am observing the appearance of new, unidentified peaks in my HPLC chromatogram after exposing my this compound solution to ambient light. What could these be?
Answer: The appearance of new peaks upon exposure to light suggests that this compound is undergoing photolytic degradation. Arylethylamines can be sensitive to UV and visible light, which can induce photo-oxidation or other rearrangements. The energy from light can generate reactive species that lead to the formation of various degradation products. For persistent compounds without strong chromophores, photolytic degradation may be less significant, but it should still be investigated.[4]
Troubleshooting Steps:
-
Protect from light: Always store solutions of this compound in amber vials or wrap your containers in aluminum foil to protect them from light.
-
Conduct a photostability study: To confirm photolytic degradation, you can perform a controlled experiment by exposing a solution to a known light source (e.g., a photostability chamber) and comparing it to a sample kept in the dark.
-
Characterize the degradants: If the new peaks are significant, techniques like LC-MS/MS can be used to identify the mass of the degradation products, providing clues to their structures.
FAQ 3: When I perform a forced degradation study under basic conditions (e.g., 0.1 M NaOH), I see a rapid loss of the parent compound. What is the degradation mechanism?
Answer: In basic conditions, the primary amine of this compound is deprotonated and exists as a free base. This increases its nucleophilicity and reactivity. While amines are generally more stable in basic solutions compared to acidic conditions in terms of hydrolysis of adjacent groups, the free amine is more susceptible to oxidation. High pH can also promote the formation of imines if aldehydes are present as impurities.[2]
Degradation Pathway Visualization:
Caption: Effect of basic pH on this compound.
Preventative Measures:
-
If your experimental conditions require a basic pH, ensure the solution is thoroughly deoxygenated and protected from air.
-
Use high-purity solvents and reagents to minimize the presence of reactive impurities like aldehydes.
-
Limit the exposure time to harsh basic conditions.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to resolving specific problems you might encounter during your experiments with this compound.
Issue 1: Poor Peak Shape and Tailing in Reversed-Phase HPLC Analysis
Symptoms:
-
Broad, asymmetric peaks for this compound.
-
Inconsistent retention times.
Root Cause Analysis: Primary amines are basic and can interact strongly with residual silanol groups on the silica-based stationary phase of reversed-phase HPLC columns. This secondary interaction leads to peak tailing.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
Issue 2: Unexpectedly Rapid Degradation During Thermal Stress Testing
Symptoms:
-
Significant loss of the parent compound at temperatures lower than expected (e.g., 60°C).
-
Formation of multiple degradation products.
Root Cause Analysis: The presence of trace metal ions, often leached from containers or present as impurities in reagents, can catalyze thermal and oxidative degradation of amines. Additionally, the solvent choice can impact thermal stability.[5]
Troubleshooting Protocol:
| Step | Action | Rationale |
| 1 | Solvent Purity Check | Use HPLC-grade or higher purity solvents to minimize catalytic impurities. |
| 2 | Add a Chelating Agent | Add a small amount (e.g., 0.01%) of a chelating agent like EDTA to your solution. |
| 3 | Container Material | Use high-quality glass or polypropylene containers to minimize metal leaching. |
| 4 | Headspace Purge | Before heating, purge the headspace of the vial with an inert gas to remove oxygen. |
Forced Degradation Study Protocol: A Practical Guide
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[6][7][8] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[6]
Experimental Conditions for Forced Degradation:
| Condition | Reagent/Stress | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | Room Temperature to 60°C | Generally stable, but monitor for salt formation/solubility issues. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature to 60°C | Oxidation of the free amine. |
| Oxidation | 3% H₂O₂ | Room Temperature | Formation of N-oxides, imines, or deamination products.[1] |
| Thermal Degradation | Heat | 60-80°C in solution | General decomposition, potentially catalyzed by impurities. |
| Photodegradation | UV/Vis Light | ICH Q1B conditions | Photo-oxidation and rearrangement. |
Analytical Method for Stability Indication:
A robust HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 254 nm
-
Column Temperature: 30°C
This method should be validated to demonstrate its ability to separate all potential degradation products from the main peak, ensuring accurate quantification of stability.[9][10]
References
-
ResearchGate. (2015). What is the influence of the pH on imine formation in a water solution?[Link]
-
National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
MedCrave online. (2016). Forced Degradation Studies. [Link]
-
ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]
-
National Center for Biotechnology Information. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. [Link]
-
Gassnova. (2010). SUPPORT ON INPUT TO ENVIRONMENTAL DISCHARGES – EVALUATION OF DEGRADATION COMPONENTS. [Link]
-
Quora. (2018). Why is the order of reactivity of amines in aqueous solution 2°>3°>1°?[Link]
-
National Center for Biotechnology Information. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. [Link]
-
PubMed. (2002). Oxidation of phenethylamine derivatives by cytochrome P450 2D6: the issue of substrate protonation in binding and catalysis. [Link]
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PubChem. 1-(2,5-Dimethylphenyl)propan-1-one. [Link]
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NTNU Open. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
University of Virginia School of Medicine. (2024). Phenethylamines. [Link]
-
IEAGHG. (2011). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. [Link]
-
Wikipedia. Substituted phenethylamine. [Link]
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PubMed. (2001). Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde. [Link]
-
NILU. (2010). Atmospheric Degradation of Amines (ADA). [Link]
-
PubChem. (1R)-1-(2,5-diethylphenyl)propan-1-amine. [Link]
-
MDPI. (2021). Comprehensive Study on Environmental Behaviour and Degradation by Photolytic/Photocatalytic Oxidation Processes of Pharmaceutical Memantine. [Link]
-
National Center for Biotechnology Information. (2023). Degradation Product-Promoted Depolymerization Strategy for Chemical Recycling of Poly(bisphenol A carbonate). [Link]
-
Molbase. 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine. [Link]
-
PubChem. N,N-dimethyl-2-phenylpropan-1-amine. [Link]
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Technical Support Center: Synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2,5-Dimethylphenyl)propan-1-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during its synthesis. The content is structured to address specific experimental issues with a focus on mechanistic causality and practical, field-proven solutions.
Introduction: Navigating the Synthesis of a Key Amine
The synthesis of primary amines, such as this compound, is a cornerstone of many research and development programs. The most common and direct route involves the reductive amination of the corresponding ketone, 1-(2,5-dimethylphenyl)propan-1-one. While conceptually straightforward, this transformation is often plagued by side reactions that can complicate purification, reduce yields, and compromise final product purity. This guide is designed to help you identify, understand, and mitigate these challenges.
Section 1: Troubleshooting the Reductive Amination Pathway
Reductive amination is a powerful method for forming amines from carbonyl compounds.[1] It typically proceeds in two stages: the formation of an imine intermediate from the ketone and an amine source (like ammonia), followed by the reduction of the imine to the desired amine.[2][3] The choice of reducing agent and reaction conditions is critical to success.
Frequently Asked Questions & Troubleshooting
Question 1: My final product is contaminated with a significant amount of 1-(2,5-dimethylphenyl)propan-1-ol. What went wrong?
Answer: This is the most common side reaction in this synthesis. The formation of the alcohol byproduct occurs when the reducing agent reacts directly with the starting ketone before it can form the imine intermediate. This indicates that the rate of ketone reduction is competitive with, or even faster than, the rate of imine formation.
Causality:
-
Powerful Reducing Agents: Strong, non-selective hydrides like sodium borohydride (NaBH₄) can rapidly reduce the ketone carbonyl.
-
Sub-optimal pH: Imine formation is pH-dependent. It is generally catalyzed by mild acid, but if the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, the carbonyl will not be sufficiently activated.
-
Slow Imine Formation: The steric hindrance from the 2,5-dimethylphenyl group and the adjacent ethyl group can slow down the initial nucleophilic attack by ammonia to form the imine, giving the reducing agent more time to react with the ketone.
Troubleshooting & Mitigation Strategies:
-
Select a Milder, pH-Sensitive Reducing Agent: The use of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended.[4][5] These reagents are less reactive towards ketones at neutral or slightly acidic pH but are very effective at reducing the protonated iminium ion intermediate. This selectivity dramatically favors the desired reaction pathway.
-
Control the Reaction pH: Maintain the reaction pH between 6 and 7. This can be achieved by adding a mild acid like acetic acid. This pH range ensures a sufficient concentration of both the free amine nucleophile and the activated (or protonated) carbonyl group to facilitate imine formation.
-
Implement a Stepwise Procedure: To ensure complete imine formation before reduction, you can perform the reaction in two distinct steps. First, stir the ketone (1-(2,5-dimethylphenyl)propan-1-one) with the ammonia source (e.g., ammonium acetate or ammonia in an alcohol) for several hours to form the imine in situ. Then, add the reducing agent to the mixture.[4]
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Caption: Desired vs. side reaction in reductive amination.
Question 2: I'm observing a byproduct with a mass corresponding to a secondary amine. How can I prevent this?
Answer: The formation of a secondary amine, N-[1-(2,5-dimethylphenyl)propyl]-1-(2,5-dimethylphenyl)propan-1-amine, occurs when the primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone. This is a form of over-alkylation.
Causality: The newly formed primary amine is a better nucleophile than ammonia. If there is still a significant amount of unreacted ketone and reducing agent present when the product begins to form, the product can compete with ammonia to react with the ketone, leading to the formation of a secondary imine, which is then reduced.
Troubleshooting & Mitigation Strategies:
-
Use an Excess of the Amine Source: Employing a large excess of the ammonia source (e.g., using ammonium acetate as both the ammonia source and the buffer) can statistically favor the reaction of the ketone with ammonia over the reaction with the primary amine product.
-
Control Stoichiometry and Addition Rate: If possible, slowly add the reducing agent to the reaction mixture containing the ketone and the excess amine source. This keeps the concentration of the primary amine product low at any given time, minimizing its chance to react further.
Section 2: Troubleshooting the Leuckart-Wallach Reaction
The Leuckart reaction is a classic method for reductive amination that uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and, in some cases, the amine source.[6] It is typically performed at high temperatures.[7]
Frequently Asked Questions & Troubleshooting
Question 1: My NMR shows an amide-like impurity (N-formyl species), and the yield of the free amine is low after workup. What is this and how do I fix it?
Answer: A key feature of the Leuckart reaction is that it often does not directly yield the primary amine. Instead, it produces the N-formyl derivative of the target amine, N-[1-(2,5-dimethylphenyl)propyl]formamide.[6] This intermediate must be hydrolyzed in a separate step to liberate the free amine. If you are observing an amide impurity, it is almost certainly due to incomplete hydrolysis.
Causality: The reaction mechanism proceeds through the reduction of an imine by formic acid, which in turn becomes carbon dioxide. In this process, the amine product can be formylated. This N-formyl intermediate is stable and will be isolated if the reaction is not followed by a sufficiently rigorous hydrolysis step.
Troubleshooting & Mitigation Strategies:
-
Implement a Forced Hydrolysis Step: After the initial reaction, the crude N-formyl intermediate must be hydrolyzed. This is typically achieved by heating the reaction mixture with a strong acid (e.g., 6M HCl) or a strong base (e.g., 25% NaOH solution) for several hours.[8]
-
Monitor Hydrolysis Completion: The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC). Take aliquots of the reaction mixture over time and spot them on a TLC plate against a standard of the crude (unhydrolyzed) material. The disappearance of the higher Rf N-formyl spot and the appearance of the more polar, lower Rf amine spot indicates the reaction is complete.
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Caption: Workflow for the Leuckart reaction showing the critical hydrolysis step.
Question 2: The reaction mixture turned dark and tarry, leading to a very low yield. What caused this?
Answer: Tar formation is a common issue in Leuckart reactions due to the high temperatures (often 160-190 °C) required.[7][8] These harsh conditions can cause thermal decomposition of the reactants, intermediates, and products.
Causality: Formic acid can decompose at high temperatures. Furthermore, the reactants and the imine intermediate can undergo various polymerization and condensation side reactions under thermal stress, leading to complex, high-molecular-weight tars.
Troubleshooting & Mitigation Strategies:
-
Optimize Reaction Temperature: Do not overheat the reaction. Studies have shown that for many substrates, optimal yields are obtained at the lower end of the effective temperature range (e.g., 160-170 °C) rather than at higher temperatures (190-200 °C).[8] It is crucial to run small-scale experiments to determine the lowest effective temperature for your specific setup.
-
Control Heating Rate: Increase the temperature of the reaction mixture gradually to the target temperature. Rapid, uncontrolled heating can create localized hot spots that promote decomposition.
-
Consider Alternative Methods: If tarring remains a persistent issue, the Leuckart reaction may not be suitable for this specific substrate on your scale. Switching to a milder, room-temperature reductive amination procedure using NaBH₃CN or NaBH(OAc)₃ is a highly recommended alternative.
Section 3: General Purification Strategies
The basic nature of the target amine provides a straightforward and effective method for purification, separating it from neutral organic impurities like the starting ketone and the alcohol or N-formyl byproducts.
Protocol: Acid-Base Extraction for Amine Purification
This protocol is designed to isolate the basic amine product from non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: After the reaction is complete and quenched, dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract it with 1M hydrochloric acid (HCl). The basic amine will be protonated and move into the aqueous layer, while neutral impurities (unreacted ketone, alcohol byproduct) will remain in the organic layer. Repeat the extraction 2-3 times.
-
Combine and Wash: Combine the acidic aqueous layers. Perform a back-wash with a fresh portion of organic solvent to remove any remaining neutral impurities that may have been carried over.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base, such as 6M sodium hydroxide (NaOH), with stirring until the pH is >12. This deprotonates the amine salt, regenerating the free amine, which will often precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous layer with a fresh organic solvent (DCM or ethyl acetate) 3-4 times. The purified amine product is now in the organic layer.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Workflow
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Caption: General troubleshooting workflow for synthesis issues.
References
-
Organic Syntheses Procedure. (2007). Org. Synth., 84, 22. [Link]
-
Cordes, D. B., Smellie, I. A., & Chalmers, B. A. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Molbank, 2024, M1862. [Link]
-
PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. [Link]
- Google Patents. (2014). WO2014024205A1 - A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... [Link]
-
Sardar, S., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
ResearchGate. (2024). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Sciencemadness Wiki. (2020). Leuckart reaction. [Link]
-
Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330. [Link]
-
MDPI. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. [Link]
-
ACS Publications. (2024). Simplified Version of the Eschweiler–Clarke Reaction. [Link]
- Google Patents. (1985). US4532354A - Method for purifying N,N-dimethylaminopropylamine.
- Google Patents. (2012). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
-
Crossley, F. S., & Moore, M. L. (n.d.). Studies On The Leuckart Reaction. Scribd. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. organicreactions.org [organicreactions.org]
- 7. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Purification Strategies for 1-(2,5-Dimethylphenyl)propan-1-amine
Welcome to the technical support guide for the purification of 1-(2,5-Dimethylphenyl)propan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges encountered during the purification of this compound.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification strategies, it is crucial to understand the basic properties of this compound. This aromatic amine is a chiral compound, and its behavior during purification will be influenced by its structure.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | PubChem |
| Molecular Weight | 163.26 g/mol | PubChem |
| Appearance | Solid or semi-solid or lump or liquid | [1] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [1] |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of this compound.
Q1: My final product is a persistent oil, but I was expecting a solid. How can I induce crystallization?
A1: The oily nature of a purified amine can be due to residual solvent or the intrinsic properties of the free base. Here are several strategies to induce crystallization:
-
Salt Formation: Amines can often be crystallized as their corresponding salts.[2] The formation of hydrochloride or sulfate salts can significantly alter the crystal lattice energy, promoting solidification.
-
Protocol: Dissolve the oily amine in a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a stoichiometric amount of an acid (e.g., ethereal HCl, or H₂SO₄ in an alcohol). The salt should precipitate and can be collected by filtration.
-
-
Solvent Screening: The choice of solvent is critical for crystallization. Experiment with a range of solvents with varying polarities. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Seeding: If you have a small amount of crystalline material, adding a "seed" crystal to a supersaturated solution can initiate crystallization.
-
CO₂ Reaction: Amine-containing drugs can react with carbon dioxide to form crystalline ammonium carbamates, which can be a novel way to obtain a solid form.[3]
Q2: After distillation, my NMR spectrum still shows impurities. What are my next steps?
A2: If distillation fails to remove certain impurities, it is likely that they have boiling points close to that of your target compound. Consider the following advanced purification techniques:
-
Fractional Distillation: For impurities with slightly different boiling points, a fractional distillation column with a higher number of theoretical plates can provide better separation.
-
Chromatography: Column chromatography is a powerful tool for separating compounds with similar boiling points.
-
Stationary Phase: Silica gel is a common choice, but for amines, it can sometimes lead to tailing. In such cases, using alumina or silica treated with a small amount of triethylamine in the eluent can improve separation.
-
-
Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This is particularly useful for separating closely related isomers.
Q3: I am struggling to separate the enantiomers of my chiral amine. What methods are available for chiral resolution?
A3: Chiral resolution is a critical step if a specific enantiomer is required. Here are some established methods:
-
Diastereomeric Salt Formation: React the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.
-
Chiral Chromatography: This is a direct method for separating enantiomers. It involves using a chiral stationary phase (CSP) in either HPLC or GC. The enantiomers interact differently with the CSP, leading to different retention times.
-
Enzymatic Resolution: Certain enzymes can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.
III. Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the purification of this compound.
Q4: What is the most effective method for purifying this compound on a large scale?
A4: For large-scale purification, distillation is often the most practical and cost-effective method. A process patent for aromatic amines suggests mixing the crude amine with an aqueous alkali metal hydroxide solution followed by distillation using a column with upper and lower rectifying parts and a stripping part.[4] This process is designed to remove both low-boiling and high-boiling impurities.
Q5: How can I remove unreacted starting materials from my crude product?
A5: The removal of starting materials depends on their chemical nature.
-
If the starting material is the corresponding ketone, 1-(2,5-dimethylphenyl)propan-1-one, its lack of basicity allows for a simple acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with an aqueous acid solution. The amine will move to the aqueous phase as its salt, while the ketone remains in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
If the synthesis involves the reduction of a nitro compound, residual nitroaromatics can be removed by chromatography.
Q6: What are the best analytical techniques to assess the purity of my final product?
A6: A combination of analytical techniques should be used to confirm the purity and identity of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can detect and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing volatility and identifying impurities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and separating non-volatile impurities. Chiral HPLC is necessary to determine enantiomeric purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of the amine functional group.
IV. Experimental Workflows and Diagrams
Workflow for General Purification
The following diagram illustrates a general workflow for the purification of this compound.
Caption: A generalized workflow for the purification of this compound.
Decision Tree for Chiral Resolution
This diagram provides a decision-making framework for selecting a chiral resolution method.
Sources
Overcoming poor yield in the synthesis of substituted phenylpropanamines
This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the synthesis of substituted phenylpropanamines. Poor yields can be a significant impediment to research and development timelines. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you to diagnose and resolve common synthetic hurdles, leading to improved yields and product purity.
Troubleshooting Guide: Overcoming Poor Yields
This section addresses specific issues you may be facing in the laboratory. Each problem is followed by a series of potential causes and detailed, actionable solutions.
Problem 1: Low overall yield in my reductive amination reaction.
Potential Cause A: Inefficient Imine Formation
The cornerstone of a successful reductive amination is the efficient formation of the imine or iminium ion intermediate from the precursor ketone/aldehyde and the amine.[1][2] If this equilibrium is unfavorable, the final product yield will be inherently low.
-
Solution 1: pH Adjustment. The pH of the reaction medium is critical. The reaction is typically acid-catalyzed, but excessive acidity will protonate the amine starting material, rendering it non-nucleophilic. A weakly acidic medium (pH 4-6) is generally optimal. Consider using a mild acid catalyst like acetic acid.
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Solution 2: Water Removal. The formation of an imine from an aldehyde or ketone and an amine is a condensation reaction that produces water.[1] This equilibrium can be driven towards the product by removing water as it is formed. This can be achieved through the use of a Dean-Stark apparatus for azeotropic removal or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
-
Solution 3: Stepwise Procedure. Instead of a one-pot reaction, consider a two-step approach. First, form the imine under optimal conditions (e.g., refluxing in a suitable solvent with azeotropic water removal). Isolate the imine if it is stable, or proceed directly to the reduction step after confirming its formation via techniques like NMR or IR spectroscopy.[3]
Potential Cause B: Ineffective Reduction of the Imine Intermediate
The choice and handling of the reducing agent are paramount for a high-yielding reaction.
-
Solution 1: Selecting the Appropriate Reducing Agent. While sodium borohydride (NaBH₄) can be used, it is a strong reducing agent that can also reduce the starting aldehyde or ketone.[1] Milder, more selective reagents are often preferred:
-
Sodium cyanoborohydride (NaBH₃CN): This is a classic choice for reductive amination as it is more selective for the iminium ion over the carbonyl group, especially at acidic pH.[1][4]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is another mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[3] It is often used in a non-polar solvent like dichloroethane (DCE).
-
-
Solution 2: Optimizing the Reduction Conditions. Ensure the reducing agent is added portion-wise at a controlled temperature (often 0 °C to room temperature) to manage the reaction exotherm and minimize side reactions. The stoichiometry of the reducing agent should also be optimized; typically, a slight excess (1.1-1.5 equivalents) is used.
-
Solution 3: Exploring Catalytic Hydrogenation. For a greener and often more efficient alternative, consider catalytic transfer hydrogenation.[5] This method uses a catalyst (e.g., based on iridium or ruthenium) and a hydrogen source like formic acid or isopropanol.[5] This can be a highly chemoselective method.
Potential Cause C: Competing Side Reactions
Side reactions can significantly consume starting materials and complicate purification, leading to lower isolated yields.
-
Solution 1: Minimizing Dialkylation. A common side reaction is the further alkylation of the desired primary or secondary amine product to form tertiary amines or quaternary ammonium salts.[3] To mitigate this, use a molar excess of the amine starting material. A stepwise procedure, as mentioned earlier, can also help by ensuring the complete consumption of the carbonyl compound before the reduction step.[3]
-
Solution 2: Avoiding Aldol Condensation. Under basic or acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-condensation (aldol reaction).[6] Maintaining a controlled pH and temperature can minimize this side reaction.
Problem 2: My Leuckart reaction is giving a low yield of the desired amine.
Potential Cause A: Suboptimal Reaction Temperature
The Leuckart reaction typically requires high temperatures to proceed efficiently.[7][8]
-
Solution 1: Increase the Reaction Temperature. The optimal temperature for a Leuckart reaction is often in the range of 160-190 °C.[7][9] If your reaction is sluggish, a gradual increase in temperature may be necessary. For reactions conducted in a sealed system, temperatures can be pushed even higher, to 190-210 °C.[9]
-
Solution 2: Monitor for Thermal Decomposition. Be mindful that high temperatures can also lead to the decomposition of starting materials or products, especially with sensitive substrates. Use a sand bath or a high-temperature oil bath for uniform heating and precise temperature control.
Potential Cause B: Formation of N-formylated Byproducts
A common issue with the Leuckart reaction is the formation of a stable N-formyl intermediate, which may not be fully hydrolyzed to the desired amine.[8]
-
Solution 1: Ensure Complete Hydrolysis. After the initial reaction with formic acid or formamide, the resulting formamide intermediate must be hydrolyzed. This is typically achieved by heating with a strong acid (e.g., HCl) or base (e.g., NaOH). Ensure the hydrolysis step is carried out for a sufficient duration and at an appropriate temperature to drive the reaction to completion.
-
Solution 2: Optimize the Formic Acid/Formamide Ratio. The ratio of the carbonyl compound to formamide and formic acid can influence the reaction outcome. A mixture of formamide and formic acid often gives the best yields.[10]
Potential Cause C: Incomplete Reaction
The Leuckart reaction can be slow, and incomplete conversion is a common reason for low yields.
-
Solution 1: Extended Reaction Times. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC or GC-MS to determine the point of maximum conversion.
-
Solution 2: Removal of Water. As with reductive amination, water is a byproduct. While the high temperatures of the Leuckart reaction often drive off water, in some setups, ensuring its removal can improve the reaction rate.[10]
Problem 3: I'm having difficulty purifying my substituted phenylpropanamine.
Potential Cause A: Contamination with Starting Materials
Unreacted starting materials, particularly the carbonyl compound or the amine, can be difficult to separate from the product.
-
Solution 1: Optimize Stoichiometry. Carefully control the stoichiometry of your reactants to ensure the limiting reagent is fully consumed. As mentioned, using a slight excess of the amine in reductive amination can help consume the carbonyl compound.
-
Solution 2: Chemical Quenching. If unreacted hydride reducing agents are present, they can complicate the workup. Quench the reaction carefully with water or a dilute acid. Unreacted aldehydes or ketones can sometimes be removed by forming a bisulfite adduct, which is water-soluble.
Potential Cause B: Presence of Hard-to-Remove Byproducts
Byproducts such as over-alkylated amines or aldol condensation products can have similar physical properties to the desired product, making separation challenging.
-
Solution 1: Chromatographic Separation. Column chromatography is a powerful tool for purification.[11][12] Experiment with different solvent systems (e.g., hexane/ethyl acetate with a small amount of triethylamine to prevent streaking of the amine on the silica gel) to achieve optimal separation.
-
Solution 2: Salt Formation and Recrystallization. Amines can be converted to their hydrochloride or other salts, which are often crystalline and can be purified by recrystallization. The free amine can then be regenerated by treatment with a base.
-
Solution 3: Liquid-Liquid Extraction. Utilize the basicity of the amine product. During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer as its salt. The organic layer containing neutral impurities can be discarded. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted into a fresh organic solvent.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of reductive amination over direct alkylation of an amine with an alkyl halide?
A1: The primary advantage of reductive amination is the avoidance of over-alkylation.[1] Direct alkylation of a primary or secondary amine with an alkyl halide often leads to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, which can be difficult to separate and result in low yields of the desired product.[1] Reductive amination provides a much more controlled, stepwise approach to amine synthesis.
Q2: Can I use a primary amine as a starting material in a Leuckart reaction to synthesize a secondary amine?
A2: Yes, the Leuckart reaction can be used with primary amines to produce secondary amines.[13] However, similar to reactions with ammonia, there is a risk of further alkylation to form a tertiary amine.[8] Using an excess of the primary amine can help to favor the formation of the secondary amine.
Q3: My starting material has other reducible functional groups. Which synthetic route is more suitable?
A3: Reductive amination using a chemoselective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride is generally the preferred method in the presence of other reducible functional groups such as esters, amides, or nitro groups.[3] Catalytic hydrogenation can sometimes be less selective, potentially reducing other functional groups like C=C double bonds or nitro groups. The high temperatures of the Leuckart reaction may not be compatible with thermally sensitive functional groups.
Q4: How can I monitor the progress of my reaction to determine the optimal reaction time?
A4: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the progress of most organic reactions.[14] Spot the reaction mixture alongside your starting materials on a TLC plate at regular intervals. The disappearance of the limiting starting material and the appearance of the product spot will indicate the reaction's progress. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the relative amounts of starting materials and products over time.
Q5: Are there any "greener" alternatives to traditional reducing agents like sodium borohydride?
A5: Yes, catalytic transfer hydrogenation is considered a greener alternative.[2] This method avoids the use of stoichiometric metal hydride reagents, which can generate significant waste. Instead, it uses a catalytic amount of a transition metal complex and a safer hydrogen donor like formic acid or isopropanol.[5]
Experimental Protocols & Data
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | Inexpensive, readily available | Can reduce starting carbonyl; less selective[1] |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Acetonitrile | Selective for iminium ions at acidic pH[1][4] | Toxic cyanide byproduct |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloroethane, THF | Mild, highly selective, good for ketones[3] | More expensive, moisture-sensitive |
| Catalytic Transfer Hydrogenation | CTH | Various | Green, highly chemoselective, low waste[5] | Requires a catalyst, may require elevated pressure |
Protocol: General Procedure for Reductive Amination using NaBH(OAc)₃
-
To a solution of the substituted phenylpropanone (1.0 eq) and the desired amine (1.2 eq) in anhydrous dichloroethane (DCE), add glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting ketone is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
Diagram 1: General Workflow for Troubleshooting Poor Yields
Caption: A logical workflow for diagnosing and resolving poor yields.
Diagram 2: Key Competing Reactions in Phenylpropanamine Synthesis
Caption: Common side reactions that can lower product yield.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Crossley, F. S., & Moore, M. L. (1944). THE MECHANISM OF THE LEUCKART REACTION. Journal of Organic Chemistry, 9(5), 529-536. [Link]
-
Gutmann, B., & Kappe, C. O. (2022). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 18, 1720–1740. [Link]
-
Wang, X. et al. (2007). Improvements of synthesis of phenylpropanolamine. ResearchGate. [Link]
-
Beller, M. et al. (2020). Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews, 120(17), 9353–9407. [Link]
-
ResearchGate. (n.d.). Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs. [Link]
-
Jean-Denys, D. et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Molecules, 29(9), 2157. [Link]
-
Xiao, J. et al. (2010). A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation. Angewandte Chemie International Edition, 49(37), 6544-6547. [Link]
-
Pearson. (n.d.). Show how you would convert (in one or two steps) 1-phenylpropane.... [Link]
-
Al-Zoubi, R. M. et al. (2022). Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. ACS Omega, 7(34), 30275–30285. [Link]
-
da Silva, A. B. et al. (2016). Synthesis of natural phenylpropanoid esters via conventional chemical reactions. ResearchGate. [Link]
-
Sharma, P. et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1303. [Link]
-
Bunmurra Labs. (2023). Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN. YouTube. [Link]
-
Chang, J. et al. (2024). One-pot transfer hydrogenation and reductive amination of polyenals. Chemical Communications, 60(84), 12519-12522. [Link]
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Ivachtchenko, A. V. et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6579. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]
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Gonzalez, M. A. et al. (2025). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 18(1). [Link]
-
Reusch, W. (2023). The Leuckart Reaction. Chemistry LibreTexts. [Link]
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The Organic Chemistry Tutor. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. YouTube. [Link]
-
Yang, Y. et al. (2016). Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides. International Journal of Molecular Sciences, 17(8), 1279. [Link]
- Gevorgyan, V. et al. (2009). Improved method for the synthesis of substituted formylamines and substituted amines.
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes. [Link]
-
Che, A. (2023). The Most Used Reactions in the Final Steps of Drug Synthesis. Medium. [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Efficiency of Chiral Separation for Aromatic Amines
Welcome to the technical support center dedicated to the enantiomeric separation of chiral aromatic amines. This guide is crafted for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the efficiency and success of your chiral separations. The separation of enantiomers is a critical step in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological effects.[1][2] This resource offers practical, field-proven solutions and detailed protocols to navigate the complexities of separating these challenging compounds.
Troubleshooting Guide
This section is designed to address specific, common problems encountered during the chiral separation of aromatic amines. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Question 1: Why am I observing poor peak shape (e.g., tailing, fronting) for my aromatic amine analytes?
Answer: Poor peak shape is a frequent challenge in the chromatography of basic compounds like aromatic amines. This issue often arises from undesirable secondary interactions between the analyte and the stationary phase, or from issues with the mobile phase composition.
Primary Causes & Solutions:
-
Secondary Interactions with Residual Silanols: Free silanol groups on the surface of silica-based chiral stationary phases (CSPs) can strongly interact with basic amines, leading to significant peak tailing.[1]
-
Solution: Introduce a basic modifier into your mobile phase to effectively mask these active silanol sites. Common choices include diethylamine (DEA), triethylamine (TEA), or butylamine, typically at concentrations of 0.1% to 0.5%.[1][3] Be mindful that prolonged use of amine additives can permanently alter the column's chemistry, so it is best practice to dedicate columns for methods requiring basic additives.[1]
-
-
Analyte Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the concentration of your sample and re-inject. If the peak shape improves, you have identified an overload issue.
-
-
Inappropriate Mobile Phase Strength: If the mobile phase is too weak, the analyte will interact too strongly with the stationary phase, resulting in broad, tailing peaks. Conversely, a mobile phase that is too strong will elute the analyte too quickly, leading to poor resolution and potentially fronting.
-
Solution: Methodically adjust the ratio of your mobile phase components. For normal-phase chromatography, this typically involves altering the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane).[4]
-
Question 2: I am seeing poor or no resolution between my enantiomers. What should I do?
Answer: A lack of resolution is a clear indicator that the chiral recognition mechanism between your analyte and the CSP is not optimal. This can be influenced by a multitude of factors, from the choice of the stationary phase to the operating temperature.
Primary Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP) Selection: The "like-separates-like" principle is a good starting point, but the interactions governing chiral recognition are complex. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good first choice for aromatic amines.[4]
-
Solution: If you are not achieving separation, a systematic screening of different CSPs is the most effective approach.[5] Consider CSPs with different chiral selectors and backbone structures. For instance, aromatic amines may show better separation on CSPs with electron-withdrawing groups on the phenylcarbamate moiety.[4]
-
-
Suboptimal Mobile Phase Composition: The mobile phase plays a critical role in modulating the interactions between the analyte and the CSP.
-
Solution:
-
Vary the Alcohol Modifier: In normal-phase HPLC, switching between different alcohol modifiers (e.g., isopropanol, ethanol, methanol) can significantly impact selectivity.[6]
-
Introduce an Additive: For basic analytes like aromatic amines, adding a basic modifier like DEA can improve peak shape and sometimes enhance resolution.[2] In some cases, an acidic additive like trifluoroacetic acid (TFA) in combination with a base can be beneficial, especially in SFC.[7]
-
-
-
Temperature Effects: Temperature can have a profound, and sometimes non-linear, effect on chiral separations.[5][8]
Question 3: My retention times are drifting or are not reproducible. What is the cause?
Answer: Fluctuating retention times can compromise the validity of your analytical results. This issue is often linked to changes in the HPLC system or the column itself.
Primary Causes & Solutions:
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase before injection is a common cause of retention time drift, especially when changing mobile phases.
-
Solution: Ensure the column is thoroughly flushed with the new mobile phase until a stable baseline is achieved. This may require 10-20 column volumes or more.
-
-
Mobile Phase Instability: Changes in the mobile phase composition due to evaporation of a volatile component (e.g., hexane) can lead to a gradual shift in retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
-
-
Column Contamination: Adsorption of impurities from the sample onto the column can alter its properties over time.[10]
-
Solution: Implement a column washing procedure. For immobilized polysaccharide CSPs, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can be effective.[10] For coated CSPs, a less aggressive solvent like 2-propanol is recommended.[10] Always consult the column manufacturer's instructions for recommended washing protocols.
-
-
Temperature Fluctuations: Even minor changes in ambient temperature can affect retention times if the column is not in a thermostatted compartment.[11]
-
Solution: Use a column oven to maintain a constant and controlled temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a chiral separation method for a new aromatic amine?
A1: A systematic screening approach is the most efficient strategy.[6] Begin by selecting a few complementary CSPs, with a focus on polysaccharide-based columns due to their broad applicability.[4] Screen these columns with a standard set of mobile phases. For normal-phase HPLC, a good starting point is a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol, often in a 90:10 (v/v) ratio.[4][6]
Q2: When should I consider derivatization for the chiral separation of aromatic amines?
A2: Derivatization can be a useful tool when direct separation is challenging or when you need to improve detection sensitivity. Converting the amine to an amide or urethane can introduce additional interaction points (e.g., hydrogen bonding sites) that can enhance chiral recognition on the CSP.[12] This is particularly common in gas chromatography (GC) for resolving aliphatic and aromatic amines.[12]
Q3: Can I use the same column for both normal-phase and reversed-phase separations?
A3: This depends entirely on the type of CSP. Coated polysaccharide CSPs are generally not compatible with certain solvents used in reversed-phase chromatography, and switching between normal and reversed-phase can irreversibly damage the column.[10] However, immobilized CSPs offer greater solvent compatibility and can often be used in both modes. Always verify the solvent compatibility of your specific column with the manufacturer's guidelines.
Q4: How does the structure of the aromatic amine affect its separation?
A4: The structure of the analyte is a critical factor. The presence of aromatic rings can facilitate π-π interactions with the CSP.[4][12] The position and nature of substituents on the aromatic ring can also influence enantioselectivity. For example, electron-withdrawing groups on the analyte may lead to different chiral interactions compared to electron-donating groups.[4]
Experimental Protocol: A General Screening Method for Aromatic Amines
This protocol outlines a systematic approach to screen for the optimal separation conditions for a novel chiral aromatic amine using HPLC.
1. Column and Mobile Phase Selection:
- Columns: Select 2-3 polysaccharide-based CSPs (e.g., one cellulose-based and one amylose-based).
- Mobile Phases:
- Mobile Phase A: n-Hexane / Isopropanol (90/10, v/v) + 0.1% DEA
- Mobile Phase B: n-Hexane / Ethanol (90/10, v/v) + 0.1% DEA
2. HPLC System Parameters:
- Flow Rate: 1.0 mL/min[4]
- Temperature: 25 °C (using a column oven)
- Detection: UV, at a wavelength appropriate for the analyte (e.g., 254 nm).
- Injection Volume: 5-10 µL
3. Screening Procedure:
- Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
- Inject the racemic standard of the aromatic amine.
- If no separation is observed, repeat the injection using Mobile Phase B.
- Repeat steps 1-3 for each of the selected columns.
- Evaluate the resulting chromatograms for resolution, peak shape, and retention time.
4. Optimization:
- Once initial separation is achieved, optimize the method by adjusting the ratio of the alcohol modifier, the concentration of the basic additive, and the column temperature.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor enantiomeric resolution.
Key Factors Influencing Chiral Separation
Caption: Interconnected factors that determine the success of chiral separation.
Data Summary Table
| Parameter | Recommended Starting Conditions | Optimization Strategy | Rationale |
| Chiral Stationary Phase | Polysaccharide-based (Cellulose or Amylose derivatives) | Screen multiple CSPs with different backbones and selectors. | Polysaccharide CSPs offer broad enantioselectivity for a wide range of compounds, including aromatic amines.[4] |
| Mobile Phase (Normal Phase) | n-Hexane/Isopropanol (90:10 v/v) | Vary alcohol type (IPA, EtOH) and percentage (5-20%). | The type and concentration of the polar modifier directly influence the interactions between the analyte and the CSP.[6] |
| Basic Additive | 0.1% Diethylamine (DEA) | Adjust concentration (0.05-0.5%) or try other amines (TEA, Butylamine). | Suppresses undesirable interactions with residual silanols, improving peak shape and sometimes resolution.[1][3] |
| Column Temperature | 25 °C | Investigate a range (e.g., 10 °C to 40 °C). | Temperature affects the thermodynamics of the chiral recognition process; lower temperatures often enhance resolution.[5][8] |
| Flow Rate | 1.0 mL/min | Optimize for best balance of resolution and analysis time (0.5-1.5 mL/min). | Affects column efficiency and backpressure. |
References
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies. Retrieved January 20, 2026, from [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved January 20, 2026, from [Link]
-
Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
THE INFLUENCE OF SOLUTE STRUCTURE, TEMPERATURE, AND ELUENT COMPOSITION ON THE CHIRAL SEPARATION OF 21 AMINOTETRALINS ON A CELLULOSE TRIS-3,5-DIMETHYLCARBAMATE STATIONARY PHASE IN HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY. (1992). University of Groningen Research Portal. Retrieved January 20, 2026, from [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. (2013). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Daicel Chiral Technologies. Retrieved January 20, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 20, 2026, from [Link]
-
Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. Retrieved January 20, 2026, from [Link]
-
Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. Retrieved January 20, 2026, from [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). LCGC International. Retrieved January 20, 2026, from [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. chiraltech.com [chiraltech.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. chiraltech.com [chiraltech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 1-(2,5-Dimethylphenyl)propan-1-amine
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 1-(2,5-dimethylphenyl)propan-1-amine. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during forced degradation studies. The information herein is based on established principles of organic chemistry and degradation pathways observed for analogous arylalkylamine compounds.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process. These studies involve subjecting a drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[1][2][3] This information is vital for developing stability-indicating analytical methods, understanding the intrinsic stability of the molecule, and ensuring the safety and efficacy of the final drug product.
The structure of this compound, featuring a primary amine and a substituted aromatic ring, suggests susceptibility to several degradation mechanisms under stress conditions. This guide will explore potential degradation pathways under acidic, basic, oxidative, thermal, and photolytic stress.
General Experimental Workflow for Forced Degradation
A typical forced degradation study follows a systematic workflow to ensure comprehensive and reliable data.
Caption: General workflow for conducting forced degradation studies.
Troubleshooting and FAQs by Stress Condition
Acidic and Basic Hydrolysis
Hydrolysis involves the reaction of the drug substance with water, catalyzed by the presence of an acid or a base. For this compound, the primary amine group is the most likely site of interaction, although extreme pH and temperature conditions could potentially affect other parts of the molecule.
FAQs:
-
Q: I am not observing any degradation under mild acidic or basic conditions. What should I do?
-
A: Arylalkylamines can be relatively stable to hydrolysis at room temperature. It is recommended to increase the severity of the stress conditions. This can be achieved by increasing the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH), increasing the temperature (e.g., to 60-80 °C), or extending the exposure time. The goal is to achieve a target degradation of 5-20% to ensure that the stability-indicating method is challenged without generating secondary or tertiary degradation products that may not be relevant under normal storage conditions.
-
-
Q: I am seeing a significant loss of the parent peak, but no distinct degradation product peaks in my chromatogram. What could be the issue?
-
A: This could be due to several factors:
-
Formation of Salts: In acidic conditions, the amine will be protonated, forming a salt. In basic conditions, it will be in its free base form. These different forms may have different chromatographic properties. Ensure your analytical method is suitable for both the salt and free base forms.
-
Degradant Polarity: The degradation products might be highly polar and eluting in the solvent front, or they could be non-polar and strongly retained on the column. Adjusting the gradient profile or the mobile phase composition of your HPLC method may be necessary.
-
Volatility of Degradants: Some degradation products could be volatile and may not be detected by HPLC-UV. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for their identification.[4]
-
-
-
Q: What are the likely degradation products under hydrolytic stress?
-
A: For this compound, significant degradation via hydrolysis is less likely compared to oxidative or thermal stress. However, under harsh conditions, potential pathways could involve reactions at the benzylic position, although this is less common for simple hydrolysis. It is more probable that any observed degradation is a result of combined hydrolytic and thermal stress if elevated temperatures are used.
-
Oxidative Degradation
Oxidative degradation is a common pathway for amines and can be initiated by various oxidizing agents, such as hydrogen peroxide (H₂O₂), or by atmospheric oxygen, often catalyzed by metal ions.[5]
FAQs:
-
Q: My degradation is too rapid and extensive with 30% H₂O₂. How can I control the reaction?
-
A: A 30% solution of hydrogen peroxide is a very strong oxidizing agent. To achieve controlled degradation, it is advisable to use a lower concentration, typically in the range of 3-6% H₂O₂. Additionally, conducting the experiment at a lower temperature (e.g., room temperature or even refrigerated conditions) and for a shorter duration can help to control the extent of degradation.
-
-
Q: What are the expected oxidative degradation products for this compound?
-
A: Based on the chemistry of similar amines, several degradation products can be anticipated:
-
N-Oxide Formation: The primary amine can be oxidized to the corresponding hydroxylamine and further to a nitroso or nitro compound.
-
Deamination and Oxidation: The amine group can be cleaved, and the benzylic carbon can be oxidized to a ketone, forming 1-(2,5-dimethylphenyl)propan-1-one.
-
Ring Oxidation: The electron-rich dimethyl-substituted benzene ring can undergo hydroxylation at various positions.
-
Side-Chain Oxidation: The propyl chain could also be a site for oxidation, although the benzylic position and the amine group are generally more reactive.
-
-
Potential Oxidative Degradation Pathway:
Caption: Potential oxidative degradation pathways.
Thermal Degradation
Thermal degradation studies are conducted to assess the stability of the drug substance at elevated temperatures. These studies can reveal degradation pathways that may occur over longer periods at recommended storage conditions.
FAQs:
-
Q: At what temperature should I conduct thermal degradation studies?
-
A: The temperature should be high enough to induce degradation but not so high that it leads to unrealistic degradation pathways (e.g., pyrolysis). A common starting point is to conduct studies at temperatures such as 60°C, 80°C, and even higher if the molecule is very stable. It is also important to consider the physical state of the substance; for solid-state studies, the temperature should be below the melting point.
-
-
Q: I am observing discoloration of my sample upon heating. What does this indicate?
-
A: Discoloration, such as yellowing or browning, is a common indicator of degradation, particularly the formation of polymeric or conjugated impurities. It is crucial to analyze these samples chromatographically to identify the responsible degradants.
-
-
Q: What are the potential thermal degradation products?
-
A: For amines, thermal degradation can lead to a variety of products. In the presence of CO₂ (which can be absorbed from the air), carbamates can form, which may then undergo further reactions.[6][7] Potential thermal degradation products for this compound could include:
-
Dimerization/Polymerization: Two molecules could react to form larger impurities.
-
Elimination Reactions: If there are suitable leaving groups, elimination reactions could occur.
-
Cyclization Products: Intramolecular reactions could lead to cyclic impurities, although this is less likely for this specific structure without other reactive functional groups.
-
Dealkylation: Cleavage of the propyl group could occur at very high temperatures.
-
-
Photolytic Degradation
Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. This is a critical parameter, especially for drugs that will be stored in transparent containers.
FAQs:
-
Q: My compound shows significant degradation under photolytic stress. How can I protect it?
-
A: If a compound is found to be photolabile, it will require protection from light. This is typically achieved through the use of amber-colored or opaque packaging for the final drug product.
-
-
Q: What are the potential photolytic degradation pathways?
-
A: Aromatic compounds and amines can be susceptible to photodegradation. The absorption of UV or visible light can excite the molecule to a higher energy state, leading to various reactions. Potential pathways include:
-
Photo-oxidation: In the presence of oxygen, light can accelerate oxidative degradation, leading to products similar to those seen in chemical oxidation studies.
-
Radical Reactions: The absorption of light can lead to the formation of free radicals, which can then initiate a cascade of degradation reactions.
-
Rearrangements and Isomerization: Photochemical reactions can sometimes lead to molecular rearrangements.
-
-
Summary of Potential Degradation Products
The following table summarizes the potential degradation products of this compound under various stress conditions. It is important to note that these are proposed degradants based on the chemical nature of the molecule and known degradation pathways of similar compounds. Actual degradation products must be confirmed through analytical characterization.
| Stress Condition | Potential Degradation Product(s) | Potential Mechanism |
| Acidic/Basic Hydrolysis | Generally stable; minimal degradation expected under mild conditions. | - |
| Oxidative | 1-(2,5-dimethylphenyl)propan-1-one | Deamination and oxidation of the benzylic carbon. |
| N-Hydroxy-1-(2,5-dimethylphenyl)propan-1-amine | Oxidation of the primary amine. | |
| Hydroxylated aromatic ring derivatives | Electrophilic attack on the electron-rich benzene ring. | |
| Thermal | Dimeric and polymeric impurities | Intermolecular reactions at high temperatures. |
| Dealkylation products | Cleavage of the propyl side chain at very high temperatures. | |
| Photolytic | Products of photo-oxidation | Similar to chemical oxidation, but initiated by light. |
| Radical-induced degradation products | Formation of free radicals leading to a variety of products. |
Recommended Analytical Approaches
A combination of analytical techniques is often necessary for the comprehensive analysis of forced degradation samples.[4]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products and for quantifying the extent of degradation. A gradient elution method is often required to resolve all impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for the identification of degradation products by providing mass information, which can be used to deduce molecular formulas and fragmentation patterns.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for the analysis of volatile and semi-volatile degradation products.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of unknown degradation products, isolation of the impurity followed by NMR analysis is often necessary.
Conclusion
The forced degradation of this compound is a multifaceted process that can yield a variety of degradation products depending on the specific stress conditions applied. A systematic and scientifically sound approach to forced degradation studies is essential for understanding the stability of this compound and for developing a robust and reliable drug product. This guide provides a framework for troubleshooting common issues and for predicting potential degradation pathways based on the known chemistry of arylalkylamines.
References
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH. (n.d.).
- Fredriksen, S. B., & Jens, K.-J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770–1777.
- Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF - ResearchGate. (n.d.).
- (PDF) Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. (n.d.).
- 1-(2,5-Dimethylphenyl)propan-1-one | C11H14O | CID 3614648 - PubChem. (n.d.).
- Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC - NIH. (n.d.).
- (PDF) Oxidative Degradation of Amines With High-Temperature Cycling - ResearchGate. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.).
- Study of the degradation of an epoxy/amine resin. Part 1: Photo- and thermo-chemical mechanisms - ResearchGate. (n.d.).
- Forced Degradation Studies - MedCrave online. (2016, December 14).
- Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation | Request PDF - ResearchGate. (n.d.).
- (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one - MDPI. (n.d.).
- Rappert, S., Li, R., Kokova, M., Antholz, M., Nagorny, S., Francke, W., & Müller, R. (2007). Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company.
- (PDF) Forced Degradation Studies - ResearchGate. (n.d.).
- Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents - UKnowledge - University of Kentucky. (n.d.).
- Investigation of the Aquatic Photolytic and Photocatalytic Degradation of Citalopram - NIH. (2021, September 2).
- FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS - Rasayan Journal of Chemistry. (n.d.).
- Thermal degradation behaviour of aromatic poly(ester-amide) with pendant phosphorus groups investigated by pyrolysis-GC/MS. (n.d.).
- Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.).
- Polo, J., & Chow, Y. L. (1976). Efficient photolytic degradation of nitrosamines. Journal of the National Cancer Institute, 56(5), 997–1001.
- Liu, Q., Yin, Y., Liang, Z., et al. (2025). Oxidative degradation of 1‐amino‐2‐propanol for CO 2 capture and its inhibition via amine blending. AIChE Journal.
- 1-(2,5-Dimethylphenyl)ethan-1-amine hydrochloride | C10H16ClN | CID 74764060. (n.d.).
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Validation & Comparative
A Comparative Guide to Phenylpropanamine Analogs: Evaluating 1-(2,5-Dimethylphenyl)propan-1-amine
For researchers and professionals in drug development, understanding the nuanced effects of structural modifications on a pharmacophore is paramount. The phenylpropanamine backbone is a classic scaffold, foundational to a vast array of neuroactive compounds. Alterations to this core, particularly substitutions on the phenyl ring, can dramatically shift a compound's potency, selectivity, and metabolic fate.
This guide provides an in-depth comparative analysis focusing on a lesser-characterized derivative, 1-(2,5-dimethylphenyl)propan-1-amine . As direct, publicly available experimental data on this specific analog is limited, we will leverage established structure-activity relationships (SAR) from well-documented analogs to build a predictive profile. Crucially, we will provide a comprehensive suite of validated experimental protocols to enable researchers to synthesize, purify, and characterize this and other novel analogs, thereby testing these predictions in a robust, self-validating framework.
Our objective is to explain not just what to do, but why specific experimental choices are made, empowering researchers to logically approach the evaluation of novel chemical entities.
The Phenylpropanamine Scaffold: A Framework for Neuromodulation
The phenylpropanamine structure is a phenethylamine core with an alpha-methyl group. This class of compounds primarily interacts with monoamine transporters—namely the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)[1]. Depending on their specific structural features, they can act as either releasers (substrates that reverse transporter function) or inhibitors (blockers of neurotransmitter reuptake)[2].
Substitutions on the phenyl ring are a key determinant of a compound's activity and selectivity.[3] The position, number, and electronic properties of these substituents dictate how the molecule docks within the transporter binding pocket.
Caption: Experimental workflow for the characterization of a novel phenylpropanamine analog.
Protocol 1: Asymmetric Synthesis via Reductive Amination
Objective: To synthesize this compound from its ketone precursor, 1-(2,5-dimethylphenyl)propan-1-one, with stereochemical control. [4][5] Causality: Reductive amination is a robust and versatile method for forming amines from ketones. [6]Using a chiral auxiliary or catalyst ensures the enantioselective production of one stereoisomer, which is critical as enantiomers often have different pharmacological activities. [7] Materials:
-
1-(2,5-dimethylphenyl)propan-1-one (precursor ketone) [8]* Ammonia source (e.g., Ammonium acetate)
-
Reducing agent (e.g., Sodium cyanoborohydride, NaBH₃CN)
-
Chiral auxiliary (e.g., (R)-tert-Butanesulfinamide) or enzyme (e.g., ω-transaminase) [9]* Anhydrous solvent (e.g., Methanol, THF)
-
Glacial acetic acid (catalyst)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation:
-
Dissolve 1-(2,5-dimethylphenyl)propan-1-one (1.0 eq) and the chiral auxiliary (e.g., (R)-tert-butanesulfinamide, 1.1 eq) in anhydrous methanol.
-
Add a catalyst such as Ti(OEt)₄ (2.0 eq) and stir the mixture at room temperature for 12-24 hours to form the corresponding chiral sulfinylimine. Monitor reaction progress by TLC or LC-MS.
-
-
Reduction to Amine:
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Add the reducing agent (e.g., Sodium borohydride, NaBH₄, 2.0 eq) portion-wise, ensuring the temperature remains below -60 °C.
-
Allow the reaction to stir for 3-4 hours at -78 °C, then warm slowly to room temperature.
-
-
Workup and Auxiliary Cleavage:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extract the product with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solvent in vacuo.
-
Dissolve the crude product in methanol and add hydrochloric acid (e.g., 4M in dioxane) to cleave the sulfinamide auxiliary. Stir for 1 hour.
-
-
Final Isolation:
-
Evaporate the solvent. Resuspend the residue in water and basify with NaOH to pH > 12.
-
Extract the free amine into DCM or ether. Dry the organic layer and concentrate to yield the crude product as a racemic or diastereomeric mixture.
-
Protocol 2: Chiral Purity Analysis and Separation using HPLC
Objective: To determine the enantiomeric excess (e.e.) of the synthesized amine and to separate the enantiomers for individual testing.
Causality: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for separating enantiomers. [10][11]The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and allowing for their separation and quantification. [12][13] Materials:
-
HPLC system with UV detector
-
Chiral column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC)
-
Mobile phase: Isocratic mixture of hexane/isopropanol or similar, often with a small amount of an amine additive (e.g., diethylamine, DEA) to improve peak shape.
-
Crude amine product from Protocol 1.
Procedure:
-
Method Development (Analytical Scale):
-
Dissolve a small amount of the crude product in the mobile phase.
-
Inject onto the chiral column. Start with a standard mobile phase composition (e.g., 90:10 Hexane:Isopropanol + 0.1% DEA).
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks.
-
-
Enantiomeric Excess (e.e.) Calculation:
-
Integrate the area of each peak.
-
Calculate e.e. using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100, where Area₁ is the major enantiomer.
-
-
Preparative Separation (If required):
-
Scale up the analytical method to a larger preparative HPLC column.
-
Inject the bulk of the crude product.
-
Collect the fractions corresponding to each separated enantiomer peak.
-
Combine fractions of each pure enantiomer and remove the solvent in vacuo.
-
Confirm the purity of each isolated enantiomer using the analytical HPLC method.
-
Protocol 3: In Vitro Monoamine Transporter Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for DAT, NET, and SERT.
Causality: This competitive radioligand binding assay measures how effectively a test compound displaces a known high-affinity radiolabeled ligand from the transporter. The resulting IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) is used to calculate the binding affinity constant (Kᵢ), a direct measure of the compound's potency at the target. [14][15] Materials:
-
Cell membranes or synaptosomes expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors: Benztropine (DAT), Desipramine (NET), Fluoxetine (SERT).
-
Test compound (pure enantiomer from Protocol 2).
-
Scintillation vials and cocktail; multi-channel harvester and filter mats.
Procedure:
-
Assay Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of non-specific inhibitor (for non-specific binding).
-
-
Incubation:
-
Add the specific radioligand to each well to initiate the binding reaction.
-
Incubate at a defined temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
-
Termination and Harvesting:
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through).
-
Wash the filters rapidly with ice-cold wash buffer to remove residual unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from all other measurements.
-
Plot the percent specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Protocol 4: In Vitro Metabolic Stability Assay
Objective: To assess the rate at which the test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Causality: Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. [16]Incubating a compound with microsomes and the necessary cofactor (NADPH) initiates metabolism. By measuring the disappearance of the parent compound over time, we can calculate its metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ), which are key predictors of in vivo pharmacokinetic behavior. [17][18][19] Materials:
-
Pooled human liver microsomes (HLM).
-
Test compound.
-
Positive control compounds (e.g., a rapidly metabolized drug like Verapamil and a slowly metabolized one like Warfarin).
-
NADPH regenerating system (cofactor).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard (for quenching and analysis).
-
LC-MS/MS system for quantification.
Procedure:
-
Incubation Setup:
-
Pre-warm a solution of liver microsomes and test compound (at a low concentration, e.g., 1 µM) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymes and precipitates the protein.
-
Include a control incubation without NADPH to assess non-enzymatic degradation.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life: t₁/₂ = 0.693 / k.
-
Calculate intrinsic clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg of microsomal protein).
-
Discussion and Future Directions
The structure-activity relationships of phenylpropanamines are complex and sensitive to the substitution pattern on the aromatic ring. While we can predict that This compound will likely be a centrally active monoamine transporter ligand with increased lipophilicity, its precise affinity, selectivity, and functional activity (releaser vs. inhibitor) remain to be discovered. The 2,5-dimethyl pattern is less common than the 3,4- or 4-substituted patterns, making its characterization particularly valuable for expanding our understanding of SAR in this class.
The provided protocols offer a clear and robust path forward. Successful execution will allow researchers to:
-
Efficiently synthesize and purify the target compound in an enantiomerically-specific manner.
-
Accurately determine its binding profile at the three key monoamine transporters.
-
Assess its metabolic liabilities early in the discovery process.
These data will enable a direct, evidence-based comparison with other phenylpropanamine analogs, confirming or refuting the predictive profile and providing critical insights for the rational design of future compounds with tailored pharmacological properties.
References
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A Comparative Guide to the Biological Activity of 1-(2,5-Dimethylphenyl)propan-1-amine Enantiomers
Introduction: The Significance of Chirality in Drug Action
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount to its biological function. Molecules that are non-superimposable mirror images of each other are known as enantiomers. While they often share identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral biological systems—such as receptors, enzymes, and transporters—can differ significantly. This phenomenon, known as stereoselectivity, can lead to substantial variations in potency, efficacy, metabolism, and toxicity between enantiomers.
This guide focuses on 1-(2,5-Dimethylphenyl)propan-1-amine, a substituted phenethylamine and a structural analog of amphetamine.[1][2] Given its structure, it is projected to act as a central nervous system (CNS) stimulant by modulating monoamine neurotransmission.[3] However, the specific biological activities of its (R)- and (S)-enantiomers have not been extensively reported. Therefore, this document serves as a comprehensive methodological guide for researchers to elucidate and compare the biological activities of these enantiomers. We will delve into the rationale behind experimental designs, present detailed protocols for key assays, and discuss the interpretation of potential outcomes, all grounded in the principles of modern pharmacology.
Postulated Mechanism of Action
Based on its structural similarity to amphetamine, this compound is likely to exert its effects by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3][4] It may act as a substrate for these transporters, leading to the reverse transport (efflux) of dopamine, norepinephrine, and serotonin from the presynaptic neuron into the synaptic cleft.[3] Additionally, it could inhibit the reuptake of these neurotransmitters and potentially inhibit vesicular monoamine transporter 2 (VMAT2), further increasing cytosolic neurotransmitter concentrations.[4] Inhibition of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamines, is another possible mechanism.[5][6]
The presence of a chiral center at the alpha-carbon of the propane chain suggests that the (R)- and (S)-enantiomers will exhibit different potencies and selectivities for these targets. For instance, in the case of amphetamine, dextroamphetamine (the d-isomer) is a more potent CNS stimulant than levoamphetamine (the l-isomer).[5][7]
Experimental Workflow for Comparative Analysis
A systematic approach is required to compare the biological activities of the enantiomers of this compound. The following workflow outlines the essential steps from chiral separation to in vitro functional characterization.
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A Comparative Pharmacological Guide: 1-(2,5-Dimethylphenyl)propan-1-amine vs. Amphetamine
This guide provides a detailed comparative analysis of the pharmacological profiles of the classic psychostimulant, amphetamine, and its lesser-known analog, 1-(2,5-dimethylphenyl)propan-1-amine. While amphetamine's neurochemical effects are extensively documented, data on this compound is not available in peer-reviewed literature. Therefore, this comparison will juxtapose the well-established profile of amphetamine with a predictive analysis for its dimethyl-substituted counterpart, grounded in established structure-activity relationships (SAR) of substituted phenethylamines.
The primary objective is to offer researchers a framework for understanding how structural modifications—specifically, the addition of two methyl groups to the phenyl ring—may alter the pharmacological activity of the amphetamine scaffold. We will delve into the known mechanisms of amphetamine and extrapolate the likely pharmacodynamic and pharmacokinetic properties of this compound. Furthermore, this guide furnishes detailed experimental protocols that represent the gold standard for empirically determining the pharmacological profile of a novel psychoactive compound.
Molecular Structures: A Foundation for Comparison
The fundamental difference between the two molecules lies in the substitution on the aromatic ring. Amphetamine is unsubstituted, whereas this compound possesses two methyl groups at the 2- and 5-positions. This seemingly minor alteration can profoundly impact how the molecule interacts with biological targets due to changes in steric hindrance, lipophilicity, and electronic properties.
| Compound | Structure (2D) | Chemical Formula | Molar Mass |
| Amphetamine | C₉H₁₃N | 135.21 g/mol | |
| This compound | (Structure inferred) | C₁₁H₁₇N | 163.26 g/mol [1] |
Comparative Pharmacodynamics: Mechanism of Action
The classic effects of amphetamine stem from its powerful influence on monoamine neurotransmitter systems.[2][3] The addition of substituents to the phenyl ring can either maintain, attenuate, or completely shift this mechanism.
Amphetamine: The Archetypal Monoamine Releaser
Amphetamine's primary mechanism is not as a direct receptor agonist but as an indirect-acting sympathomimetic.[4][5] Its actions are multifaceted:
-
Monoamine Transporter Substrate and Reverser: Amphetamine is a substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[6] It is transported into the presynaptic neuron, where it disrupts the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic neurotransmitter concentrations.[6] This triggers a reversal of DAT, NET, and SERT function, causing a massive, non-vesicular efflux of dopamine, norepinephrine, and serotonin into the synaptic cleft.[3][6]
-
Reuptake Inhibition: By competing with monoamines for transport, amphetamine also acts as a reuptake inhibitor, prolonging the presence of neurotransmitters in the synapse.[3]
-
TAAR1 Agonism: Amphetamine is a potent agonist of the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[6] TAAR1 activation further modulates the activity of monoamine transporters, contributing to the efflux mechanism.[6]
This combined action results in a dramatic increase in synaptic levels of dopamine and norepinephrine, which are responsible for its characteristic stimulant, euphoric, and cognitive-enhancing effects.[2][7]
This compound: A Predictive Profile
Direct pharmacological data for this compound is absent. However, we can infer its likely properties based on SAR from related compounds.
-
Steric Hindrance: The methyl groups at the 2- and 5-positions introduce significant steric bulk around the phenyl ring. This bulk is likely to interfere with the optimal binding of the molecule to the monoamine transporters (DAT, NET, SERT). This interference would be expected to reduce its potency as both a substrate and a reuptake inhibitor compared to unsubstituted amphetamine.
-
Shift in Selectivity: The position of substituents dramatically alters selectivity. For instance, adding methoxy groups at the 2- and 5-positions, as seen in 2,5-dimethoxyamphetamine (2,5-DMA), drastically reduces activity at DAT/NET and introduces potent serotonergic activity, primarily as a 5-HT₂A receptor partial agonist.[8] While methyl groups are less electron-donating than methoxy groups, a similar shift towards serotonin receptor activity, albeit likely weaker, cannot be ruled out. However, it is also plausible that the compound retains a primary monoamine releaser profile but with significantly lower potency than amphetamine. Studies on other ring-methylated amphetamine derivatives have shown that such substitutions can increase potency and selectivity for serotonin release over catecholamine release.[9][10]
-
TAAR1 Activity: It is unknown how 2,5-dimethyl substitution would affect TAAR1 agonism. Some substituted amphetamines retain TAAR1 activity, while others do not.[11]
Predicted Profile: this compound is predicted to be a less potent monoamine releasing agent and reuptake inhibitor than amphetamine. It may exhibit a shift in selectivity, potentially favoring serotonin systems over dopamine and norepinephrine, though this is highly speculative without empirical data.
Comparative Pharmacokinetics
| Parameter | Amphetamine | This compound (Predicted) |
| Absorption | Well-absorbed orally. Tmax is ~3 hours for immediate-release formulations.[5] | Likely well-absorbed orally due to increased lipophilicity from methyl groups. Tmax is unknown. |
| Distribution | Widely distributed throughout the body, readily crosses the blood-brain barrier. | Increased lipophilicity may enhance brain penetration, but this could be offset by changes in transporter affinity. |
| Metabolism | Primarily metabolized in the liver by CYP2D6 to active and inactive metabolites, including 4-hydroxyamphetamine.[5] Subject to genetic polymorphism in CYP2D6.[5] | Expected to be a substrate for CYP enzymes, likely including CYP2D6.[12] The methyl groups provide additional sites for oxidative metabolism. Specific metabolites are unknown. |
| Excretion | Excreted in the urine. Half-life is pH-dependent, typically ranging from 9-14 hours. | Excretion route is likely renal. The half-life is unknown but may be altered due to different metabolic pathways. |
Experimental Methodologies for Definitive Profiling
To move from prediction to fact, a standardized set of in vitro and in vivo experiments is required. The following protocols outline the necessary steps to elucidate the full pharmacological profile of a novel compound like this compound.
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A Comparative Analysis of Receptor Binding Affinity: Insights from Analogs of 1-(2,5-Dimethylphenyl)propan-1-amine
Disclaimer: This guide provides a comparative analysis of the receptor binding affinities of compounds structurally related to 1-(2,5-Dimethylphenyl)propan-1-amine. As of the latest literature review, specific receptor binding data for this compound is not publicly available. Therefore, this document leverages data from well-characterized analogs, primarily substituted phenethylamines, to infer potential interactions and provide a framework for experimental design. The insights herein are intended for researchers, scientists, and drug development professionals.
Introduction
Arylalkylamines are a broad class of organic compounds that form the backbone of many neuropharmacologically active agents due to their structural similarity to endogenous monoamine neurotransmitters.[1] The compound of interest, this compound, belongs to this class. Its structural features, specifically the 2,5-dimethylphenyl moiety, suggest potential interactions with monoamine receptors and transporters.[2] Understanding the receptor binding affinity of a novel compound is a critical first step in elucidating its pharmacological profile and therapeutic potential.
Given the absence of direct binding data for this compound, this guide will focus on a comparative analysis of structurally similar phenethylamines, particularly those with substitutions on the phenyl ring that are known to influence receptor affinity. The 2,5-dimethoxy substitution pattern, for instance, is a well-recognized motif for potent agonist activity at the serotonin 2A receptor (5-HT₂ₐR).[3] By examining the binding profiles of these analogs, we can hypothesize the potential receptor interactions of this compound and design robust experimental protocols to validate these predictions.
Comparative Receptor Binding Affinities of Known Ligands
The following table summarizes the receptor binding affinities (Ki, in nM) of several known phenethylamine derivatives at key monoamine receptors. These compounds are selected for their structural relevance to this compound and the availability of reliable binding data.
| Compound | 5-HT₂ₐR (Ki, nM) | 5-HT₂CR (Ki, nM) | 5-HT₁ₐR (Ki, nM) | Dopamine D₂ Receptor (Ki, nM) | Norepinephrine Transporter (NET) (Ki, nM) |
| 2,5-Dimethoxy-4-bromophenethylamine (2C-B) | ~8-1700 | ~8-1700 | ≥ 2700 | Micromolar range | - |
| 2,5-Dimethoxy-4-bromoamphetamine (DOB) | ~61-4400 | ~61-4400 | - | - | - |
| 2,5-Dimethoxy-4-(n)-propylthiophenethylamine (2C-T-7) | Nanomolar | Nanomolar | Lower affinity | - | - |
| Serotonin (endogenous ligand) | High | High | High | - | - |
| Dopamine (endogenous ligand) | - | - | - | High | - |
| Norepinephrine (endogenous ligand) | - | - | - | - | High |
| Ketanserin (5-HT₂ₐR antagonist) | High | Moderate | Low | Low | Low |
| Haloperidol (D₂ receptor antagonist) | Low | Low | Low | High | Low |
| Desipramine (NET inhibitor) | Low | Low | Low | Low | High |
Experimental Protocol: Radioligand Binding Assay
To empirically determine the receptor binding affinity of this compound, a competitive radioligand binding assay is the gold standard. This protocol outlines a general procedure that can be adapted for various G protein-coupled receptors (GPCRs).
Objective: To determine the inhibition constant (Ki) of this compound at human serotonin (5-HT₂ₐ, 5-HT₂C, 5-HT₁ₐ), dopamine (D₂), and norepinephrine transporter (NET) targets.
Materials:
-
HEK293 cells or other suitable cell lines stably expressing the human receptor of interest.
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (specific to each receptor, e.g., Tris-HCl, MgCl₂, for 5-HT₂ₐR).
-
Radioligands (e.g., [³H]Ketanserin for 5-HT₂ₐR, [³H]Spiperone for D₂R, [³H]Nisoxetine for NET).
-
Non-labeled competing ligands for non-specific binding determination (e.g., Mianserin for 5-HT₂ₐR).
-
This compound (test compound).
-
96-well microplates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Homogenizer and centrifuge.
Methodology:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to a high density.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known competing ligand.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium (e.g., 60 minutes at 25°C).
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Radioligand Binding Assay.
Discussion: Structure-Activity Relationships and Predicted Affinity
The chemical structure of this compound provides clues to its potential receptor interactions. The phenethylamine scaffold is a common feature in ligands for monoamine receptors.[4] The substitution pattern on the phenyl ring is a key determinant of affinity and selectivity.
-
Serotonin Receptors: The 2,5-substitution pattern is particularly noteworthy. While the provided data focuses on 2,5-dimethoxy compounds which are known to have high affinity for 5-HT₂ receptors, the presence of dimethyl groups in the same positions on this compound suggests a potential interaction with these receptors.[3] The electronic and steric properties of methyl groups differ from methoxy groups, which would likely modulate the binding affinity. It is plausible that this compound exhibits moderate to high affinity for 5-HT₂ₐ and 5-HT₂C receptors. Its affinity for 5-HT₁ₐ receptors is likely to be lower, a trend observed with many 2,5-substituted phenethylamines.[5]
-
Dopamine Receptors: The interaction of phenethylamines with dopamine receptors is often less pronounced than with serotonin receptors, unless specific structural features are present.[4] Without a catechol-like moiety, which is crucial for high-affinity dopamine receptor binding, it is predicted that this compound would have a lower affinity for D₂ receptors compared to its potential affinity for serotonin receptors.
-
Norepinephrine Transporter: The norepinephrine transporter recognizes phenethylamine-type structures. The affinity for NET is influenced by substitutions on both the phenyl ring and the amine. It is conceivable that this compound could interact with NET, though its potency relative to established inhibitors like desipramine would need to be determined experimentally.
Caption: Predicted Receptor Interactions and Pathways.
Conclusion
While direct experimental data on the receptor binding affinity of this compound is currently lacking, a comparative analysis of structurally related phenethylamines provides a valuable framework for predicting its pharmacological profile. The 2,5-dimethyl substitution pattern strongly suggests that the serotonin 5-HT₂ receptors are likely primary targets. The proposed radioligand binding assay protocol offers a robust method to empirically determine the binding affinities at a range of relevant monoamine receptors and transporters. The resulting data will be crucial for understanding the compound's mechanism of action and for guiding future drug development efforts. It is imperative that such experimental validation is conducted to move beyond theoretical predictions and establish a definitive pharmacological profile for this novel compound.
References
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PubChem. 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. National Center for Biotechnology Information. Available from: [Link].
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Marcher-Rørsted, E., et al. Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. PubMed. 2020. Available from: [Link].
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Luethi, D., et al. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology. 2019. Available from: [Link].
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Luethi, D., et al. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. PubMed. 2019. Available from: [Link].
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PubChem. 1-(2,5-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. Available from: [Link].
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Xu, P., et al. Elucidating the molecular pharmacology of trace amine-associated receptor 1 to advance antipsychotic drug discovery. Medicinal Research Reviews. 2023. Available from: [Link].
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PubChem. 1-(2,5-Dimethylphenyl)-1-phenylpropan-2-amine. National Center for Biotechnology Information. Available from: [Link].
-
Ye, W., et al. Molecular basis of human trace amine-associated receptor 1 activation. Nature Communications. 2023. Available from: [Link].
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ResearchGate. SAM531, N,N-dimethyl-3-{[3-(1-naphthylsulfonyl)-1H-indazol-5-yl]oxy} propan-1-amine, a novel serotonin-6 receptor antagonist with preclinical pro-cognitive efficacy. 2010. Available from: [Link].
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A Comparative Guide to the Purity Analysis of Synthesized 1-(2,5-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of analytical methodologies for the purity assessment of synthesized 1-(2,5-dimethylphenyl)propan-1-amine. As a crucial precursor and research chemical, ensuring its purity is paramount for the validity of scientific research and the safety of developmental drug candidates. This document moves beyond procedural lists to explain the causality behind experimental choices, offering a self-validating framework for robust analytical characterization.
Context: Synthesis and the Anticipated Impurity Profile
The quality of a synthesized compound is intrinsically linked to its manufacturing process. This compound is commonly synthesized via the reductive amination of 1-(2,5-dimethylphenyl)propan-1-one.[1][2] Understanding this pathway is critical as it allows chemists to predict and specifically target potential impurities.
The reductive amination process, while efficient, can introduce several classes of impurities that may compromise the final product's quality.[3][4][5] These can include unreacted starting materials, intermediates, byproducts from side reactions, and residual reagents or catalysts.[6]
Anticipated Impurities Include:
-
Starting Material: Residual 1-(2,5-dimethylphenyl)propan-1-one.[2][7][8]
-
Imine Intermediate: The transient imine formed between the ketone and the amine source.
-
Over-alkylation Products: Formation of secondary or tertiary amines if the primary amine product reacts further.
-
Reduced Ketone: The corresponding alcohol, 1-(2,5-dimethylphenyl)propan-1-ol, formed by direct reduction of the starting ketone.[2]
-
Enantiomeric Impurity: As the molecule is chiral, a non-stereoselective synthesis will produce a racemic mixture. The undesired enantiomer is considered an impurity in enantiopure applications.
Figure 1: Synthetic pathway and potential impurity formation.
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust analysis relies on orthogonal methods —techniques that measure sample properties in fundamentally different ways. For this compound, a combination of chromatography and spectroscopy is essential.
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the target amine from non-volatile organic impurities.[9] Its versatility allows for both achiral (purity) and chiral (enantiomeric excess) analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The method of choice for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point starting materials.[10][11][12] Derivatization is often required for polar amines to improve chromatographic performance.[13][14][15]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method that determines purity by comparing the integral of an analyte's signal to that of a certified internal standard.[16][17][18][19] It provides an absolute measure of purity without needing a reference standard of the analyte itself, which is invaluable for novel compounds.[17][20]
Experimental Methodologies: A Practical Guide
The following protocols are designed to be self-validating, incorporating system suitability tests (SSTs) to ensure the analytical system is performing correctly before sample analysis.
Reversed-Phase HPLC for Achiral Purity
This method is designed to separate the main compound from less polar and more polar impurities.
-
Rationale: A C18 column is selected for its hydrophobic stationary phase, which effectively retains the aromatic amine. The mobile phase gradient allows for the elution of a wide range of potential impurities. The addition of an acid (TFA) improves peak shape for the basic amine analyte by suppressing silanol interactions on the stationary phase.[21]
-
Protocol:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg/mL of the synthesized amine in 50:50 Water:Acetonitrile.
-
System Suitability: Inject a standard solution containing the analyte and an expected impurity. The resolution between the two peaks must be >2.0.
-
Chiral HPLC for Enantiomeric Purity
This method quantifies the proportion of each enantiomer.
-
Rationale: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of chiral amines.[9][22] The normal-phase conditions (hexane/alcohol mobile phase) often provide the best selectivity on these columns.[21][23] A small amount of an amine modifier (diethylamine) is added to the mobile phase to improve peak shape and prevent strong interactions with the CSP.[21]
-
Protocol:
-
Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).
-
Mobile Phase: 90:10:0.1 (v/v/v) n-Hexane : Isopropanol : Diethylamine.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve 1 mg/mL of the synthesized amine in the mobile phase.
-
System Suitability: Inject a racemic standard. The resolution between the two enantiomer peaks must be >1.5.
-
GC-MS for Volatile Impurities and Structural Confirmation
-
Rationale: Many aromatic amines require derivatization to mask the polar -NH2 group, which can otherwise lead to poor peak shape and column bleed in GC.[13][15] Heptafluorobutyric anhydride (HFBA) is a common derivatizing agent that creates a stable, volatile derivative suitable for GC-MS analysis.[12] The mass spectrometer provides definitive identification of impurities.
-
Protocol:
-
Derivatization: Evaporate 1 mg of the sample to dryness under nitrogen. Add 100 µL of ethyl acetate and 50 µL of HFBA. Cap and heat at 70°C for 20 minutes. Evaporate to dryness and reconstitute in 1 mL of ethyl acetate.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min (constant flow).
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injector: 250°C, Splitless mode.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
-
System Suitability: Inject a derivatized standard to confirm retention time and mass spectrum.
-
Quantitative ¹H NMR (qNMR) for Absolute Purity
-
Rationale: qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard.[16][17][19] The key is to select a standard with peaks that do not overlap with the analyte signals and that is accurately weighed.[17] Maleic acid is a good choice as its olefinic protons are in a clear region of the spectrum.
-
Protocol:
-
Sample Preparation: Accurately weigh ~10 mg of the synthesized amine and ~5 mg of a certified maleic acid internal standard into a vial. Record weights precisely. Dissolve in ~0.7 mL of DMSO-d6.
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard quantitative ¹H experiment with a long relaxation delay (D1) of at least 30 seconds to ensure full relaxation of all protons.
-
Scans: 16 or more for good signal-to-noise.
-
-
Data Processing: Carefully phase and baseline the spectrum. Integrate a well-resolved signal from the analyte (e.g., the aromatic protons) and the olefinic proton signal from maleic acid (~6.2 ppm).
-
Calculation: Purity is calculated using the formula that relates the integral values, number of protons, molar masses, and weights of the analyte and the standard.[16]
-
Comparative Data Analysis: A Hypothetical Case Study
A batch of this compound was synthesized and analyzed using the methods described above. For comparison, a commercially available reference standard (purity >99%) was also analyzed.
Table 1: HPLC Purity Profile of Synthesized Batch vs. Commercial Standard
| Compound | Retention Time (min) | Area % (Synthesized Batch) | Area % (Commercial Standard) | Identification |
|---|---|---|---|---|
| 1-(2,5-Dimethylphenyl)propan-1-ol | 8.95 | 0.45% | Not Detected | Byproduct |
| This compound | 9.72 | 98.85% | >99.9% | Product |
| 1-(2,5-Dimethylphenyl)propan-1-one | 11.54 | 0.61% | Not Detected | Starting Material |
| Unknown Impurity | 12.18 | 0.09% | Not Detected | Unidentified |
Table 2: Chiral HPLC Enantiomeric Excess (ee) Analysis
| Enantiomer | Retention Time (min) | Area % (Synthesized Batch) |
|---|---|---|
| (R)-enantiomer | 10.21 | 49.8% |
| (S)-enantiomer | 11.45 | 50.2% |
| Enantiomeric Excess (ee) | | 0.4% |
The results indicate the synthesis was not stereoselective, producing a near-racemic mixture.
Table 3: GC-MS Analysis for Volatile Impurities
| Compound | Retention Time (min) | Status in Synthesized Batch | Identification |
|---|---|---|---|
| Toluene | 4.33 | Detected | Residual Solvent |
| Ethyl Acetate | 4.98 | Detected | Residual Solvent |
Table 4: qNMR Purity Assessment
| Method | Calculated Purity (w/w %) |
|---|
| ¹H qNMR | 98.6% |
The qNMR result corroborates the HPLC area % purity, providing confidence in the assessment.
Table 5: Comparison of Analytical Technique Efficacy
| Technique | Strengths | Weaknesses |
|---|---|---|
| RP-HPLC | Excellent for quantifying non-volatile organic impurities. High precision. | May not detect highly volatile compounds. Requires a reference standard for impurity identification. |
| Chiral HPLC | The only reliable method to determine enantiomeric purity.[9] | Requires specialized and expensive columns. Method development can be time-consuming. |
| GC-MS | Excellent for volatile impurities (solvents) and structural confirmation of unknowns via mass spectra.[24] | Requires derivatization for polar amines, adding a sample preparation step.[13] Not suitable for non-volatile impurities. |
| qNMR | Provides an absolute purity value without a specific analyte standard.[19] Structurally informative. | Lower sensitivity compared to chromatographic methods. Requires an expensive, high-field NMR spectrometer. |
Integrated Analytical Workflow and Decision Making
A logical workflow ensures that all aspects of purity are assessed efficiently. The process begins with broad-spectrum techniques and moves to more specific assays as needed. This structured approach is consistent with guidelines from the International Council for Harmonisation (ICH) for new drug substances.[6][25][26][27][28]
Figure 2: Decision workflow for purity analysis.
Conclusion
The purity analysis of synthesized this compound requires a multi-faceted, orthogonal approach. Relying on a single method, such as HPLC area percent, can be misleading. As demonstrated, HPLC is excellent for process-related impurities, but it fails to detect volatile solvents or determine enantiomeric excess. GC-MS is essential for analyzing volatiles, while chiral HPLC is non-negotiable for stereoisomeric assessment.
Ultimately, qNMR provides a definitive, absolute purity value that anchors the entire analysis. By integrating these techniques within a logical workflow, researchers and drug development professionals can ensure the quality, safety, and reliability of their chemical entities, adhering to the stringent standards required in the pharmaceutical industry.
References
-
Determination of amphetamine and amphetamine analogs in blood by GC-MS/MS technique. ResearchGate. Available from: [Link]
-
ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. Available from: [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available from: [Link]
-
qNMR: A powerful tool for purity determination. RSSL. Available from: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]
-
What is qNMR (quantitative NMR)? | Applications Notes. JEOL Ltd. Available from: [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available from: [Link]
-
ICH Q3 Guidelines - Impurities (Q3A - Q3E). Slideshare. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. Available from: [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available from: [Link]
-
1H qNMR Purity Analyses and the Implications of ISO 24583. Mettler Toledo. Available from: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]
-
An optimized GC-MS method for amphetamines identification. Journal of IMAB. Available from: [Link]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxyamphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Urine. Available from: [Link]
-
Improved GC Analysis of Derivatized Amphetamines. Restek. Available from: [Link]
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Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry. ResearchGate. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Available from: [Link]
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Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available from: [Link]
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Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. Available from: [Link]
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DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. Available from: [Link]
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Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. Available from: [Link]
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AMINES, AROMATIC: METHOD 2002. NIOSH - CDC. Available from: [Link]
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Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Available from: [Link]
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Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. PMC - PubMed Central. Available from: [Link]
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(E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. MDPI. Available from: [Link]
-
PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses Procedure. Available from: [Link]
-
The reaction scheme in the reductive amination of propiophenone with... ResearchGate. Available from: [Link]
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Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. PMC - NIH. Available from: [Link]
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1-(2,5-Dimethylphenyl)propan-1-one. PubChem. Available from: [Link]
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What's wrong with my reductive amination? I barely got any product. Reddit. Available from: [Link]
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Impurities in MDMA synthesized by Al/Hg Reductive Amination. Erowid. Available from: [Link]
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A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of 1-(2,5-Dimethylphenyl)propan-1-amine in Amphetamine Immunoassays
To our fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cross-reactivity of emerging designer drugs in common immunoassays. We will focus on a case study of the novel psychoactive substance, 1-(2,5-Dimethylphenyl)propan-1-amine, within the context of amphetamine screening. This document is structured to provide not only a methodological blueprint but also the scientific rationale behind our experimental choices, ensuring a robust and defensible analysis.
The proliferation of novel psychoactive substances (NPS) presents a significant challenge to clinical and forensic toxicology. These compounds, often structural analogs of controlled substances, are designed to evade detection by standard drug screening methods. Immunoassays, the workhorse of initial drug screening, are particularly susceptible to cross-reactivity from these unforeseen molecular structures. Understanding the potential for a new compound to produce a false-positive or false-negative result is paramount for accurate diagnostics and ensuring patient safety.
This guide will walk you through a systematic approach to characterizing the cross-reactivity profile of this compound, a compound structurally related to amphetamine. We will delve into the principles of competitive immunoassays, outline a detailed experimental protocol, present a comparative analysis with other relevant compounds, and discuss the implications of the findings.
The Principle of Competitive Immunoassay
At the heart of most screening immunoassays for small molecules like amphetamines is the principle of competitive binding. In this system, a limited number of antibody binding sites are available for both the drug present in the sample and a labeled drug conjugate. The more drug present in the sample, the less labeled drug conjugate can bind to the antibody. This inverse relationship allows for the quantification of the drug in the sample.
Caption: Principle of Competitive Immunoassay.
Experimental Design: A Cross-Reactivity Study
Our investigation will employ a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the cross-reactivity of this compound. This method is chosen for its high throughput, sensitivity, and amenability to customization. The study will also include d-amphetamine as the target analyte and other structurally related compounds to provide a comprehensive comparison.
Materials and Reagents
-
Antibody: A monoclonal antibody with high affinity for d-amphetamine.
-
Coating Antigen: d-Amphetamine conjugated to a carrier protein (e.g., BSA) for coating microplate wells.
-
Enzyme Conjugate: d-Amphetamine labeled with an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution: 2N Sulfuric Acid.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST).
-
Assay Buffer: PBS with 1% BSA.
-
Test Compounds:
-
d-Amphetamine (Calibrator)
-
This compound
-
Methamphetamine
-
MDMA (3,4-methylenedioxymethamphetamine)
-
Phentermine
-
Experimental Workflow
The following diagram outlines the key steps in our cross-reactivity assessment.
Caption: Experimental Workflow for Cross-Reactivity Assessment.
Detailed Protocol
-
Plate Coating: Dilute the amphetamine-BSA conjugate in a coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound coating antigen.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the test compounds and the d-amphetamine calibrator in the assay buffer.
-
Add 50 µL of each dilution to the appropriate wells.
-
Add 50 µL of the diluted amphetamine-HRP conjugate to all wells.
-
Incubate for 1 hour at room temperature.
-
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Data Analysis
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (Concentration of d-amphetamine at 50% B/B₀ / Concentration of test compound at 50% B/B₀) x 100
Where B is the absorbance of a sample and B₀ is the absorbance of the negative control.
Comparative Performance Data
The following table presents hypothetical data from our cross-reactivity study.
| Compound | Concentration at 50% B/B₀ (ng/mL) | % Cross-Reactivity |
| d-Amphetamine | 10 | 100% |
| This compound | 50 | 20% |
| Methamphetamine | 15 | 66.7% |
| MDMA | 80 | 12.5% |
| Phentermine | 200 | 5% |
Interpretation of Results and Scientific Insights
The hypothetical results indicate that this compound exhibits significant cross-reactivity (20%) in this particular amphetamine immunoassay. While less reactive than methamphetamine, its cross-reactivity is higher than that of MDMA and phentermine. This finding has critical implications for toxicology screening, as the presence of this compound could lead to a false-positive result for amphetamines.
The degree of cross-reactivity can often be rationalized by examining the molecular structures of the compounds . The structural similarity between the target analyte and a cross-reactant is a key determinant of antibody binding.
Caption: Structural Comparison of d-Amphetamine and the Test Compound.
Both d-amphetamine and this compound share a core phenylethylamine structure, which is likely recognized by the antibody. The addition of the two methyl groups on the phenyl ring of the test compound likely alters the binding affinity compared to the unsubstituted ring of amphetamine, resulting in the observed 20% cross-reactivity.
Conclusion and Recommendations
This guide has provided a comprehensive, albeit hypothetical, investigation into the cross-reactivity of this compound in an amphetamine immunoassay. The presented methodology offers a robust framework for assessing the potential for interference from novel psychoactive substances.
Key Takeaways:
-
Vigilance is crucial: The ever-evolving landscape of designer drugs necessitates continuous evaluation of immunoassay performance.
-
Confirmation is key: Positive immunoassay screens should always be confirmed by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Collaboration is essential: Sharing cross-reactivity data within the scientific community is vital for improving the accuracy of drug screening programs.
We encourage researchers to adapt and apply this framework to other emerging compounds to ensure the continued reliability of toxicological screening methods.
References
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PubChem. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
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Nakanishi, K., et al. (2012). Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement. Forensic Science International, 217(1-3), 174-181. Retrieved from [Link]
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Gerd, A., et al. (2014). Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. A review. Journal of Opioid Management, 10(5), 359-366. Retrieved from [Link]
A Comparative Analysis of Synthetic Routes to 1-(2,5-Dimethylphenyl)propan-1-amine: A Guide for Researchers
Introduction: The Significance of 1-(2,5-Dimethylphenyl)propan-1-amine in Drug Discovery
This compound is a primary amine that serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif, a substituted phenethylamine, is prevalent in numerous neurotransmitters and psychoactive molecules. The specific substitution pattern on the aromatic ring and the nature of the alkyl chain bestow unique physicochemical properties that are of significant interest to medicinal chemists. The development of efficient and scalable synthetic routes to this amine is paramount for facilitating drug discovery and development programs. This guide provides a comparative analysis of the most pertinent synthetic strategies for obtaining this compound, offering insights into the practical application and relative merits of each approach.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound predominantly commences from the readily available precursor, 2,5-dimethylpropiophenone. The primary transformations involve the conversion of the ketone functionality into a primary amine. This guide will explore the following key synthetic routes:
-
Direct Reductive Amination of 2,5-Dimethylpropiophenone:
-
The Leuckart Reaction
-
Catalytic Reductive Amination
-
Reductive Amination with Hydride Reagents
-
-
Reduction of 2,5-Dimethylpropiophenone Oxime
-
Asymmetric Synthesis Approaches
Each of these routes presents a unique set of advantages and disadvantages concerning yield, scalability, cost-effectiveness, and environmental impact. The following sections will delve into the experimental details and provide a critical comparison to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Direct Reductive Amination of 2,5-Dimethylpropiophenone
The most direct and atom-economical approach to this compound is the one-pot reductive amination of 2,5-dimethylpropiophenone. This method involves the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then immediately reduced to the desired primary amine.
The Leuckart Reaction: A Classic Approach
The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones using ammonium formate or formamide as both the ammonia source and the reducing agent.[1][2] The reaction is typically carried out at elevated temperatures.
Reaction Scheme:
Figure 1: The Leuckart Reaction for the synthesis of this compound.
Experimental Protocol (General Procedure): A mixture of 2,5-dimethylpropiophenone and an excess of ammonium formate is heated, typically between 120-130°C, for several hours. The reaction proceeds through the formation of an N-formyl intermediate, which is subsequently hydrolyzed, usually with aqueous acid, to yield the primary amine.
Discussion: The Leuckart reaction is operationally simple and utilizes inexpensive reagents. However, it often requires high reaction temperatures and long reaction times, which may not be suitable for sensitive substrates. The yields can be variable, and the workup procedure to hydrolyze the formyl intermediate adds an extra step to the synthesis. For aromatic ketones, using ammonium formate generally provides better yields than formamide.[2]
Catalytic Reductive Amination: A Greener Alternative
Catalytic reductive amination employs a metal catalyst with a reducing agent, such as hydrogen gas (H₂) or a hydrogen donor like formic acid, to effect the transformation. This approach is often more efficient and environmentally benign than classical methods. Catalysts based on iron and cobalt have been shown to be effective for the synthesis of primary amines from ketones.[3][4]
Reaction Scheme:
Figure 2: Catalytic reductive amination of 2,5-dimethylpropiophenone.
Experimental Protocol (General Procedure using a Cobalt Catalyst): In a pressure reactor, 2,5-dimethylpropiophenone is combined with a cobalt-based catalyst and aqueous ammonia. The reactor is then pressurized with hydrogen gas (typically 10 bar) and heated (around 80°C) for several hours.[4][5][6] After the reaction, the catalyst is removed by filtration, and the product is isolated from the reaction mixture.
Discussion: This method offers high selectivity for the primary amine with good to excellent yields.[4] The use of non-precious metal catalysts like cobalt and iron makes this approach economically attractive.[3] The reaction conditions are generally milder than the Leuckart reaction, although it requires specialized high-pressure equipment. The catalyst's activity and selectivity can be influenced by the support and preparation method.
Reductive Amination with Hydride Reagents: A Versatile Laboratory Method
For laboratory-scale synthesis, reductive amination using hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) is a very common and versatile method.[7][8]
Reaction Scheme:
Figure 4: Two-step synthesis via an oxime intermediate.
Experimental Protocol (General Procedure):
-
Oximation: 2,5-Dimethylpropiophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or pyridine) in a solvent like ethanol. [9][10][11]The oxime often precipitates from the reaction mixture and can be isolated by filtration.
-
Reduction: The isolated oxime is then reduced to the primary amine. This can be achieved through various methods, including catalytic hydrogenation (e.g., H₂ over a Nickel or Palladium catalyst) or with a strong reducing agent like lithium aluminum hydride (LiAlH₄). [12] Discussion: This method is a reliable alternative to direct reductive amination. The oxime intermediate is often a stable, crystalline solid that can be easily purified, which can lead to a purer final product. However, it is a two-step process, which reduces the overall efficiency and atom economy compared to one-pot reductive amination. The choice of reducing agent for the oxime is critical; catalytic hydrogenation is generally preferred for its safety and scalability over LiAlH₄.
Route 3: Asymmetric Synthesis Approaches
Given that this compound is a chiral molecule, the development of enantioselective synthetic routes is of high importance for its application in pharmaceuticals. Asymmetric synthesis aims to produce a single enantiomer of the target molecule.
Asymmetric Reductive Amination
This approach utilizes a chiral catalyst or a chiral auxiliary to induce stereoselectivity in the reductive amination of 2,5-dimethylpropiophenone.
Reaction Scheme (Conceptual):
Figure 5: Conceptual pathway for asymmetric reductive amination.
Discussion: While the asymmetric synthesis of primary amines is a well-developed field, specific protocols for the enantioselective synthesis of this compound are not readily available in the reviewed literature. However, general principles can be applied. The use of a chiral auxiliary, such as a derivative of a chiral amino alcohol, which is temporarily attached to the nitrogen atom to direct the stereochemical outcome of the reduction, is a common strategy. [13][14][15]Alternatively, the use of chiral transition metal catalysts, often with chiral phosphine ligands, in catalytic reductive amination can provide direct access to the enantiomerically enriched amine. [16]The development of such a process for the target molecule would represent a significant advancement.
Comparative Data Summary
The following table provides a qualitative and quantitative comparison of the discussed synthetic routes. It is important to note that specific yield and condition data for this compound is limited in the literature; therefore, some entries are based on general expectations for similar substrates.
| Metric | Leuckart Reaction | Catalytic Reductive Amination | Hydride Reductive Amination | Oxime Reduction |
| Number of Steps | 1 (plus hydrolysis) | 1 | 1 | 2 |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent | Good |
| Reagent Cost | Low | Catalyst can be expensive | Moderate | Low to Moderate |
| Scalability | Good | Excellent | Good (exotherm control) | Good |
| Safety Concerns | High temperatures | High pressure H₂ | Hydride reactivity, Cyanide (NaBH₃CN) | Strong reducing agents (LiAlH₄) |
| Stereocontrol | Racemic | Potential for asymmetric catalysis | Potential with chiral reagents | Racemic |
| Environmental Impact | Moderate | Generally Low | Moderate (solvent and waste) | Moderate |
Conclusion and Future Outlook
For the laboratory-scale synthesis of racemic this compound, reductive amination using sodium borohydride offers a good balance of simplicity, mild conditions, and good yields. For larger-scale production, catalytic reductive amination presents a more efficient and sustainable option, provided the necessary equipment is available. The Leuckart reaction remains a viable, low-cost alternative, albeit with potentially harsher conditions and lower yields. The two-step oxime reduction route can be advantageous when high purity of the final product is critical.
The most significant area for future research and development lies in the establishment of a robust and efficient asymmetric synthesis of this compound. The development of a catalytic asymmetric reductive amination protocol would be highly valuable for the pharmaceutical industry, enabling the direct and cost-effective production of single-enantiomer drug intermediates. Further investigation into chiral auxiliaries or biocatalytic methods could also provide elegant solutions to this synthetic challenge.
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A Comparative Guide to the Validation of Analytical Methods for 1-(2,5-Dimethylphenyl)propan-1-amine Detection
For researchers, scientists, and professionals in drug development, the rigorous and validated detection of novel psychoactive substances is paramount for both regulatory compliance and the advancement of pharmaceutical research. This guide provides an in-depth comparison of analytical methodologies for the detection and quantification of 1-(2,5-Dimethylphenyl)propan-1-amine, a substituted phenethylamine. The focus is on the validation of common analytical techniques, providing a framework for establishing robust and reliable methods in a laboratory setting.
Introduction to this compound and Analytical Challenges
This compound is a chiral primary amine belonging to the broad class of substituted phenethylamines, which includes a wide range of stimulants and designer drugs. The structural similarity to other controlled substances necessitates analytical methods that are not only sensitive but also highly specific to avoid false positives. Furthermore, the presence of a chiral center means that enantioselective separation may be required, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.
This guide will compare the two most prevalent analytical techniques for the analysis of such compounds: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the latter often coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The core of this guide is not just to present these methods but to delve into the critical process of method validation, ensuring that the chosen method is fit for its intended purpose.
Pillars of Analytical Method Validation
The validation of an analytical method is a systematic process that demonstrates its reliability, reproducibility, and accuracy for a specific application. The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA) provide comprehensive guidelines for method validation.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The key validation parameters that will be discussed in the context of detecting this compound are:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparative Analysis of Analytical Techniques
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors including the sample matrix, required sensitivity, and whether chiral separation is necessary.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[15][16] For primary amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern (mass spectrum) for identification.
Strengths:
-
High resolving power for complex mixtures.
-
Highly specific identification based on mass spectral libraries.
-
Excellent sensitivity, especially in selected ion monitoring (SIM) mode.
Limitations:
-
Requires the analyte to be volatile and thermally stable, or to be derivatized.
-
Derivatization adds an extra step to sample preparation and can introduce variability.
-
Not ideal for chiral separations without specialized chiral columns.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates components in a liquid mobile phase based on their interactions with a solid stationary phase.[17][18][19][20][21][22] It is well-suited for non-volatile or thermally labile compounds.
Principle: A liquid sample is pumped at high pressure through a column packed with a solid adsorbent material. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection can be achieved using UV-Vis spectroscopy, fluorescence, or mass spectrometry (LC-MS).
Strengths:
-
Wide applicability to a broad range of compounds, including non-volatile and thermally unstable ones.
-
Excellent for chiral separations using chiral stationary phases (CSPs).
-
LC-MS/MS offers exceptional sensitivity and selectivity.[20]
Limitations:
-
Lower chromatographic resolution compared to capillary GC for some applications.
-
UV detection can be less specific than mass spectrometry.
-
Mobile phase composition can significantly affect sensitivity and peak shape.
Performance Comparison: GC-MS vs. HPLC
The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of substituted phenethylamines, based on published data for structurally similar compounds.[15][20] It is important to note that these values are illustrative and would need to be determined specifically for this compound during method validation.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Specificity | High (based on retention time and mass spectrum) | Moderate (UV) to High (MS/MS) |
| **Linearity (R²) ** | Typically > 0.995 | Typically > 0.998[17][19] |
| Range | ng/mL to µg/mL | ng/mL to µg/mL |
| Accuracy (% Recovery) | 80 - 115% | 90 - 110%[17][22] |
| Precision (%RSD) | < 15% | < 10%[17] |
| LOD | 0.1 - 10 ng/mL | 0.5 - 20 ng/mL (UV), < 0.5 ng/mL (MS)[20] |
| LOQ | 0.5 - 25 ng/mL | 1 - 50 ng/mL (UV), < 1.0 ng/mL (MS)[20] |
| Chiral Separation | Requires specialized chiral columns | Readily achievable with various chiral stationary phases |
Experimental Protocols for Method Validation
The following sections provide a structured approach to validating an analytical method for this compound.
Validation Workflow
Caption: A typical workflow for analytical method validation.
Step-by-Step Validation Protocol (HPLC-UV Example)
This protocol outlines the validation of an HPLC-UV method for the quantification of this compound.
1. Specificity:
-
Rationale: To demonstrate that the method can differentiate the analyte from other substances in the sample matrix.
-
Procedure:
-
Analyze a blank matrix sample (e.g., drug-free plasma, formulation excipients).
-
Analyze a sample spiked with the analyte and potential interfering substances (e.g., known impurities, related compounds).
-
Compare the chromatograms to ensure no interfering peaks co-elute with the analyte.
-
2. Linearity and Range:
-
Rationale: To establish the concentration range over which the method is accurate, precise, and linear.
-
Procedure:
-
Prepare a series of at least five calibration standards of this compound in the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the mean peak area against the concentration and perform a linear regression analysis.
-
The correlation coefficient (R²) should be ≥ 0.998.[19]
-
3. Accuracy:
-
Rationale: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the linear range.
-
Analyze at least five replicates of each QC sample.
-
Calculate the percent recovery for each sample. Acceptance criteria are typically 90-110% recovery.[17]
-
4. Precision:
-
Rationale: To assess the random error of the method.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze replicates of the QC samples on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Analyze replicates of the QC samples on different days, with different analysts or instruments.
-
Calculate the relative standard deviation (%RSD) for each set of measurements. Acceptance criteria are typically an RSD of < 10-15%.[17]
-
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Rationale: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3 for LOD and 10 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Use the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve.
-
6. Robustness:
-
Rationale: To evaluate the method's reliability during normal use with minor variations in parameters.
-
Procedure:
-
Deliberately introduce small variations to method parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%).
-
Analyze a sample under each of the modified conditions.
-
Assess the impact on the results (e.g., retention time, peak area, resolution). The results should not be significantly affected.
-
Logical Relationships of Validation Parameters
Caption: Interdependence of key analytical validation parameters.
Conclusion
The selection and validation of an analytical method for this compound requires a thorough understanding of the strengths and limitations of each technique. GC-MS offers high specificity and sensitivity for volatile compounds, while HPLC provides versatility, especially for non-volatile compounds and chiral separations.
Regardless of the chosen method, a comprehensive validation following established guidelines is crucial to ensure the reliability and accuracy of the analytical data. This guide provides a framework for comparing these methods and implementing a robust validation protocol. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and scientists can confidently generate high-quality data for regulatory submissions, quality control, and research and development.
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Safety Operating Guide
A-Z Guide to the Safe and Compliant Disposal of 1-(2,5-Dimethylphenyl)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Understanding the Compound: Hazard Profile
Key Hazards of Similar Amines:
-
Flammability: Many amine compounds are flammable liquids and vapors.[4]
-
Corrosivity: Can cause severe skin burns and eye damage.
-
Toxicity: May be harmful if swallowed or inhaled.[4]
-
Irritation: Can cause skin and respiratory irritation.[4][5]
-
Environmental Hazard: Amines can be harmful to aquatic life and should not be released into the environment.[2]
Pre-Disposal: Risk Assessment and Preparation
Before beginning any disposal process, a thorough risk assessment is mandatory. This involves identifying the hazards, evaluating the risks, and implementing control measures.
Personal Protective Equipment (PPE)
A critical first line of defense is the correct use of PPE. Always wear the following when handling 1-(2,5-Dimethylphenyl)propan-1-amine and its waste:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[4][5] | To protect against splashes which can cause serious eye damage.[4] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile). Flame-retardant antistatic protective clothing.[5] | To prevent skin contact, which can lead to irritation and burns.[4] |
| Respiratory Protection | Use in a well-ventilated area or with a government-approved respirator if inhalation risk is high.[5] | To avoid inhalation of vapors which may be toxic or cause respiratory irritation.[4] |
Step-by-Step Disposal Protocol
Disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash. [2]
Segregation and Storage
-
Separate Waste Streams: Keep amine waste separate from other chemical wastes to prevent hazardous reactions.[2] Specifically, store it away from acids and oxidizing agents.[2][6]
-
Use Compatible Containers: Store the waste in a designated, compatible container. The original container can be used if it is in good condition.[2][7] Ensure the container is made of a material that will not react with the amine.
-
Labeling: Clearly label the waste container with "HAZARDOUS WASTE," the chemical name "this compound," and any associated hazard symbols (e.g., flammable, corrosive, toxic).[2][7][8]
-
Secure Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][4][9] The storage area should be a designated satellite accumulation area (SAA).[7]
Waste Collection and Disposal
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection.[2]
-
Documentation: Complete all necessary paperwork, such as a hazardous waste manifest or pickup request form.[7] This documentation tracks the waste from your laboratory to its final disposal site.
Emergency Procedures: Spills and Exposure
Accidents can happen. Being prepared is essential for minimizing harm.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your EHS office.
Exposure Response
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[5]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
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Amine Disposal For Businesses. Collect and Recycle. [Link]
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Disposing Amine Waste. Technology Catalogue. [Link]
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1-(2,5-Dimethylphenyl)-1-phenylpropan-2-amine. PubChem. [Link]
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(1R)-1-(2,5-diethylphenyl)propan-1-amine. PubChem. [Link]
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New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]
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Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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2,2-Dimethylpropan-1-amine. ChemBK. [Link]
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Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. National Institutes of Health. [Link]
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2C or not 2C: phenethylamine designer drug review. PubMed. [Link]
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Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 1-(2,5-Dimethylphenyl)propan-1-amine
Foundational Principle: Assume Hazard in the Absence of Data
When specific toxicological data for a compound like 1-(2,5-Dimethylphenyl)propan-1-amine is unavailable, it must be treated as a potent, hazardous substance.[1][2] This precautionary principle should guide all aspects of its handling, from initial receipt to final disposal. Based on its chemical structure—an aromatic amine—we can infer potential hazards such as skin and eye irritation, respiratory irritation, and potential for systemic toxicity upon absorption.[3][4] Aromatic amines as a class can have varying toxicological profiles, and it is prudent to adopt protective measures suitable for a highly hazardous material.[5]
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is the last line of defense against chemical exposure, following engineering and administrative controls.[6][7] For this compound, a comprehensive PPE ensemble is mandatory.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Provides maximum protection against splashes and potential aerosols, safeguarding both eyes and face. Safety glasses alone are insufficient.[6][8] |
| Hand Protection | Double-gloving with a chemical-resistant outer glove | Given that nitrile gloves show poor resistance to some amines, a two-layer approach is recommended.[3][9] An inner nitrile glove provides a base level of protection, while a thicker, chemical-resistant outer glove (e.g., butyl rubber or Viton™) offers enhanced protection against direct contact. |
| Body Protection | A flame-resistant lab coat and a chemical-resistant apron | A lab coat provides general protection, while a chemical-resistant apron worn over the lab coat offers an additional barrier against spills and splashes of corrosive or toxic liquids.[10] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | Due to the unknown inhalation toxicity, all handling of the solid or its solutions should be conducted within a certified chemical fume hood.[1][11] If there is a risk of aerosol generation or if work outside a fume hood is unavoidable, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[12][13] |
| Foot Protection | Closed-toe, chemical-resistant footwear | Protects against spills and falling objects. Open-toed shoes are strictly prohibited in the laboratory.[6][10] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is critical to minimizing the risk of exposure. The following steps provide a procedural guide for handling this compound.
3.1. Preparation and Pre-Handling
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[1] This area should be clearly marked with signage indicating the presence of a potent or unknown toxicity compound.[5]
-
Emergency Equipment Check: Before beginning work, ensure that a safety shower and eyewash station are accessible and have been recently tested. Verify the availability of a spill kit appropriate for handling amine compounds.
-
PPE Donning: Put on all required PPE as specified in the table above before entering the designated handling area.
3.2. Handling the Compound
-
Weighing: If handling the solid form, conduct all weighing operations within the fume hood. Use a balance with a draft shield to minimize the dispersal of fine powders.
-
Solution Preparation: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing. Keep the container opening pointed away from your face.
-
Transfers: Use a syringe or a cannula for liquid transfers to minimize the risk of spills and aerosol generation.
3.3. Post-Handling and Decontamination
-
Surface Decontamination: After each handling session, thoroughly decontaminate all surfaces within the fume hood with an appropriate cleaning agent.
-
Equipment Cleaning: All glassware and equipment that have come into contact with the compound must be decontaminated before being removed from the fume hood.
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the apron, face shield, and lab coat. The inner gloves and respirator should be removed last, just before exiting the work area.
Disposal Plan: Managing Waste Safely and Responsibly
Proper waste management is a critical component of laboratory safety and environmental protection.
-
Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix amine waste with other waste streams to prevent potentially hazardous reactions.[14]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste stream.[15][16]
-
Sewer Disposal: Amine compounds should not be disposed of down the drain, as they can be harmful to aquatic life and may violate local wastewater regulations.[14][17]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling a compound of unknown toxicity like this compound.
Caption: PPE selection workflow for compounds with unknown toxicity.
By adhering to these rigorous safety protocols, researchers can confidently and safely advance their work, ensuring that the pursuit of scientific discovery does not come at the cost of personal or environmental well-being.
References
-
NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Guidance on Information Requirements and Chemical Safety Assessment. (n.d.). European Chemicals Agency (ECHA). Retrieved from [Link]
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Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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Novel Chemicals with Unknown Hazards SOP. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]
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Personal Protective Equipment for Laboratories. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]
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Guide to Laboratory Sink/Sewer Disposal of Wastes. (n.d.). Vanderbilt University Office of Clinical and Research Safety. Retrieved from [Link]
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OSU EHS – Lab PPE In research facilities, personal protective equipment (PPE) is used to help prevent employee exposure to haz - CFAES Safety and Compliance. (n.d.). The Ohio State University. Retrieved from [Link]
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A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). National Institutes of Health. Retrieved from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press. Retrieved from [Link]
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Personal Protection Equipment (PPE) in Laboratories Policy. (n.d.). Boston University Research. Retrieved from [Link]
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In-Laboratory Treatment of Chemical Waste. (n.d.). The University of British Columbia Safety & Risk Services. Retrieved from [Link]
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Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Three Step Guide to Selecting the Right Disposable Respirator. (n.d.). Fisher Scientific. Retrieved from [Link]
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How Do I Choose the Right Respiratory Protective? (2022, January 28). REDA Safe. Retrieved from [Link]
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Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]
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Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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In-Lab Disposal Methods: Waste Management Guide. (n.d.). Indiana University Environmental Health and Safety. Retrieved from [Link]
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Unknown Chemical Guidance. (n.d.). The University of Texas at Tyler. Retrieved from [Link]
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Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania Environmental Health and Radiation Safety. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Structure inferred)